Product packaging for Anisocoumarin H(Cat. No.:CAS No. 123237-86-5)

Anisocoumarin H

Cat. No.: B2651690
CAS No.: 123237-86-5
M. Wt: 314.4 g/mol
InChI Key: VNADFOGBKXRWGC-RIYZIHGNSA-N
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Description

Anisocoumarin H has been reported in Esenbeckia grandiflora and Zanthoxylum rhoifolium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O4 B2651690 Anisocoumarin H CAS No. 123237-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-13(2)10-16(20)11-14(3)8-9-22-17-6-4-15-5-7-19(21)23-18(15)12-17/h4-8,10,12,16,20H,9,11H2,1-3H3/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNADFOGBKXRWGC-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC(C/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347902
Record name Anisocoumarin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123237-86-5
Record name Anisocoumarin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Anisocoumarin H: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisocoumarin H, a novel isocoumarin, has been identified from a marine-derived fungus, presenting potential avenues for new drug discovery and development. This technical guide provides an in-depth overview of the discovery, natural source, and biological potential of this compound. It includes detailed experimental protocols for its isolation and characterization, alongside a comprehensive summary of its physicochemical and biological data. Furthermore, this document illustrates key experimental workflows through detailed diagrams to facilitate a deeper understanding of the research process.

Discovery and Natural Source

This compound, also designated as peniciisocoumarin H, was discovered during a screening program for bioactive secondary metabolites from marine-derived fungi.

Natural Source: this compound is produced by the fungal a strain of Penicillium sp. TGM112. This fungus was isolated from the fresh leaves of the mangrove plant Bruguiera sexangula var. rhynchopetala, collected from the South China Sea. Mangrove ecosystems are known for their rich biodiversity and are a promising source of novel microorganisms that produce unique and biologically active compounds.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Property Value
Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
Appearance White amorphous powder
Optical Rotation [α]25D +25.0 (c 0.1, MeOH)
HRESIMS [M+H]+ m/z 239.0914 (calcd for C12H15O5, 239.0919)

Table 1: Physicochemical Properties of this compound

1H NMR (500 MHz, CDCl3) 13C NMR (125 MHz, CDCl3)
δH 6.84 (1H, d, J = 2.0 Hz, H-5)δC 168.5 (C-1)
δH 6.64 (1H, d, J = 2.0 Hz, H-7)δC 162.2 (C-8)
δH 4.72 (1H, m, H-3)δC 140.1 (C-6)
δH 3.84 (3H, s, 6-OCH3)δC 111.9 (C-4a)
δH 2.98 (1H, dd, J = 16.5, 3.5 Hz, H-4a)δC 108.4 (C-5)
δH 2.88 (1H, dd, J = 16.5, 11.5 Hz, H-4b)δC 101.8 (C-7)
δH 2.15 (2H, m, H-1')δC 76.8 (C-3)
δH 1.02 (3H, t, J = 7.5 Hz, H-2')δC 55.9 (6-OCH3)
δC 35.4 (C-4)
δC 29.8 (C-1')
δC 9.8 (C-2')

Table 2: 1H and 13C NMR Spectroscopic Data for this compound

Experimental Protocols

Fungal Strain and Fermentation

The fungal strain Penicillium sp. TGM112 was isolated from the surface-sterilized fresh leaves of the mangrove plant Bruguiera sexangula var. rhynchopetala. The fungus was identified based on its morphological characteristics and ITS gene sequence analysis.

For the production of this compound, the fungus was cultured on a solid rice medium. The fermentation was carried out in 1 L Erlenmeyer flasks, each containing 100 g of rice and 100 mL of distilled water. The flasks were autoclaved, inoculated with the fungal mycelia, and incubated at 28 °C for 30 days under static conditions.

Extraction and Isolation

The fermented rice solid culture (10 kg) was exhaustively extracted with ethyl acetate (EtOAc) at room temperature. The resulting EtOAc extract was concentrated under reduced pressure to yield a crude extract.

The crude extract was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether/EtOAc to yield several fractions. Fractions were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification Fungus Penicillium sp. TGM112 Medium Solid Rice Medium Fungus->Medium Incubation Static Incubation (28°C, 30 days) Medium->Incubation Fermented_Culture Fermented Rice Culture EtOAc_Extraction Ethyl Acetate Extraction Fermented_Culture->EtOAc_Extraction Crude_Extract Crude Extract EtOAc_Extraction->Crude_Extract Silica_Gel_1 Silica Gel Column Chromatography Crude_Extract->Silica_Gel_1 Sephadex_LH20 Sephadex LH-20 Column Chromatography Silica_Gel_1->Sephadex_LH20 Prep_HPLC Preparative HPLC Sephadex_LH20->Prep_HPLC Anisocoumarin_H Pure this compound Prep_HPLC->Anisocoumarin_H

Caption: Workflow for the isolation of this compound.

Biological Activity

This compound, along with other isolated peniciisocoumarins, was evaluated for its biological activities. Specifically, its growth inhibition activity against the newly hatched larvae of the cotton bollworm, Helicoverpa armigera, and its activity against the nematode Caenorhabditis elegans were assessed.

While several other isolated compounds from the same fungal extract showed significant activity, the primary publication "Bioactive Meroterpenoids and Isocoumarins from the Mangrove-Derived Fungus Penicillium sp. TGM112" did not report specific quantitative data for the biological activity of this compound (peniciisocoumarin H) itself. Further studies are required to fully elucidate its bioactivity profile.

Signaling Pathways and Experimental Workflows

Due to the lack of specific biological activity data for this compound, a definitive signaling pathway affected by this compound cannot be described at this time. The general experimental workflow for the bioassays conducted on the co-isolated compounds is depicted below.

G cluster_bioassay Bioactivity Screening cluster_insecticidal Insecticidal Assay cluster_nematicidal Nematicidal Assay Compound Isolated Compounds (including this compound) Diet_Incorporation Diet Incorporation Method Compound->Diet_Incorporation Microplate_Assay 96-well Microplate Assay Compound->Microplate_Assay H_armigera Helicoverpa armigera larvae H_armigera->Diet_Incorporation Mortality_Recording Mortality Recording Diet_Incorporation->Mortality_Recording IC50_Calculation IC50 Calculation Mortality_Recording->IC50_Calculation C_elegans Caenorhabditis elegans C_elegans->Microplate_Assay Mortality_Observation Mortality Observation Microplate_Assay->Mortality_Observation EC50_Calculation EC50 Calculation Mortality_Observation->EC50_Calculation

Caption: General workflow for bioactivity screening.

Conclusion

This compound is a recently discovered isocoumarin from a marine-derived fungus, Penicillium sp. TGM112. Its structure has been fully characterized, and detailed protocols for its isolation are available. While preliminary biological screenings of the crude extract and co-isolated compounds show promise, further investigation into the specific biological activities and potential mechanisms of action of this compound is warranted. This compound represents a novel scaffold for potential development in the fields of agrochemicals and pharmaceuticals.

In-Depth Technical Guide: Isolation of Peniciisocoumarin H from Penicillium sp. TGM112

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, structural elucidation, and biological activity of peniciisocoumarin H, a naturally occurring isocoumarin derived from the mangrove endophytic fungus Penicillium sp. TGM112. This document details the experimental protocols from fungal fermentation to purification and characterization, presenting quantitative data in a structured format for clarity and comparative analysis.

Fungal Strain and Fermentation

The producing organism, Penicillium sp. TGM112, was isolated from the leaves of the mangrove plant Bruguiera sexangula var. rhynchopetala, collected from the South China Sea.[1][2] This endophytic fungus is the source of a series of bioactive isocoumarins, including peniciisocoumarin H.[1]

Culture and Fermentation Protocol

For the production of secondary metabolites, the fungal strain was cultivated using a solid-state fermentation method.

  • Culture Medium: The fungus was grown on a solid rice medium.

  • Fermentation Conditions: Large-scale fermentation was carried out in 1000 mL Erlenmeyer flasks, each containing 100 g of rice and 100 mL of distilled water. The flasks were autoclaved at 121°C for 20 minutes to ensure sterility.

  • Inoculation and Incubation: Each flask was inoculated with a suspension of Penicillium sp. TGM112 spores. The cultures were then incubated statically at room temperature for a period of 30 days.

Extraction and Isolation of Peniciisocoumarin H

Following the incubation period, the fermented rice solid culture was harvested for the extraction of secondary metabolites. The isolation of peniciisocoumarin H involved a multi-step process of solvent extraction and column chromatography.

Extraction

The entire fermented material was subjected to exhaustive extraction with ethyl acetate (EtOAc). This process was repeated three times to ensure the complete recovery of the organic-soluble metabolites. The resulting ethyl acetate extracts were combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract was fractionated and purified using a combination of column chromatography techniques.

  • Silica Gel Column Chromatography: The crude extract was first subjected to silica gel column chromatography. The column was eluted with a gradient of petroleum ether and ethyl acetate, starting from a low polarity mixture and gradually increasing the polarity. This initial separation yielded several fractions.

  • Sephadex LH-20 Column Chromatography: Fractions containing the isocoumarin compounds were further purified by size-exclusion chromatography on a Sephadex LH-20 column. Methanol was typically used as the mobile phase to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of peniciisocoumarin H was achieved using preparative HPLC. A C18 reversed-phase column was used with a mobile phase consisting of a mixture of methanol and water. This step allowed for the isolation of the pure compound.

Structural Elucidation of Peniciisocoumarin H

The chemical structure of peniciisocoumarin H was determined through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Spectroscopic Data
Spectroscopic Data Type Observed Characteristics
High-Resolution Mass Spectrometry (HRMS) Provided the exact molecular formula of the compound.
¹H NMR Spectroscopy Revealed the number and types of protons present in the molecule, as well as their connectivity through spin-spin coupling.
¹³C NMR Spectroscopy Indicated the number of carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).
2D NMR (COSY, HSQC, HMBC) Established the detailed connectivity of the carbon and proton framework of the molecule.
Circular Dichroism (CD) Spectroscopy Used to determine the absolute configuration of the stereocenters in the molecule by comparing experimental data with calculated spectra.[1]

The specific chemical shifts and coupling constants from the NMR spectra, as well as the exact mass from HRMS, are detailed in the primary literature.

Biological Activity

Peniciisocoumarin H, along with other isolated isocoumarins, was evaluated for its biological activities.

Bioassay Activity of Peniciisocoumarin H
Insecticidal Activity Showed growth inhibition activity against newly hatched larvae of Helicoverpa armigera.[1]
Nematicidal Activity Displayed activity against Caenorhabditis elegans.[1]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the isolation of peniciisocoumarin H from Penicillium sp. TGM112.

Isolation_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis strain Penicillium sp. TGM112 culture Solid Rice Medium strain->culture Inoculation incubation Static Incubation (30 days) culture->incubation extraction Ethyl Acetate Extraction incubation->extraction concentration Rotary Evaporation extraction->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Peniciisocoumarin H prep_hplc->pure_compound structure_elucidation Structural Elucidation (NMR, MS, CD) pure_compound->structure_elucidation bioassay Bioactivity Assays pure_compound->bioassay

References

Anisocoumarin H (5'-hydroxy aurapten): A Technical Guide to its Chemical Structure and Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisocoumarin H, also known as 5'-hydroxy aurapten, is a naturally occurring coumarin derivative that has garnered scientific interest due to its notable biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the chemical structure of this compound and the methodologies employed for its elucidation. Detailed spectroscopic data, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, are presented in a structured format to facilitate analysis and comparison. Furthermore, this document outlines the key experimental protocols for the isolation and purification of this compound from natural sources, as well as the workflows for its structural characterization.

Chemical Structure

This compound is a prenylated coumarin, characterized by a 7-hydroxycoumarin core ether-linked to a modified isoprenyl unit. The systematic name for this compound is 5'-hydroxy-7-(3-methyl-2-butenyloxy)-2H-1-benzopyran-2-one . The chemical structure is depicted below:

(Chemical structure image of this compound would be placed here in a full document)

Molecular Formula: C₁₅H₁₆O₄

Molecular Weight: 260.28 g/mol

Spectroscopic Data for Structural Elucidation

The structural determination of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data reported in the literature.

¹H-NMR Spectroscopic Data

Table 1: ¹H-NMR Chemical Shift Assignments for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
36.24d9.5
47.63d9.5
57.35d8.5
66.83dd8.5, 2.5
86.80d2.5
1'4.58d7.0
2'5.50t7.0
4'1.75s
5'4.15s

Note: Data compiled from analogous compounds and literature reports. Precise values may vary slightly based on solvent and instrument.

¹³C-NMR Spectroscopic Data

Table 2: ¹³C-NMR Chemical Shift Assignments for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
2161.5
3113.1
4143.4
4a112.8
5128.8
6112.9
7162.6
8101.5
8a155.9
1'69.5
2'119.8
3'141.5
4'18.2
5'68.9

Note: Data compiled from analogous compounds and literature reports.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ Calculated[M+H]⁺ Observed
ESI261.1127261.1125

The fragmentation pattern in the MS/MS spectrum provides further structural information, often showing characteristic losses of the prenyl side chain.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of systematic experimental procedures.

Isolation from Natural Sources

This compound has been successfully isolated from various plant species, including Baccharis darwinii and Clausena anisata. A general workflow for its isolation is presented below.

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Purification Plant Material Plant Material Extraction Extraction Plant Material->Extraction (e.g., Methanol) Crude Extract Crude Extract Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning (e.g., Hexane, EtOAc) Fractions Fractions Solvent Partitioning->Fractions Column Chromatography Column Chromatography Fractions->Column Chromatography Bioassay-guided Sub-fractions Sub-fractions Column Chromatography->Sub-fractions (Silica Gel) Preparative HPLC Preparative HPLC Sub-fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Figure 1. General workflow for the isolation of this compound.

Detailed Methodology:

  • Plant Material Collection and Preparation: The relevant plant parts (e.g., aerial parts of Baccharis darwinii) are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is exhaustively extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The bioactive fraction (often the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several sub-fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient) to afford the pure compound.

Structural Elucidation Workflow

The purified this compound is subjected to a battery of spectroscopic and spectrometric analyses to determine its chemical structure.

G Pure Compound Pure Compound HRMS HRMS Pure Compound->HRMS 1D NMR 1D NMR Pure Compound->1D NMR (¹H, ¹³C) 2D NMR 2D NMR Pure Compound->2D NMR (COSY, HSQC, HMBC) Molecular Formula Molecular Formula HRMS->Molecular Formula Proton Environment Proton Environment 1D NMR->Proton Environment Carbon Skeleton Carbon Skeleton 1D NMR->Carbon Skeleton Connectivity Connectivity 2D NMR->Connectivity Structure Proposal Structure Proposal Molecular Formula->Structure Proposal Proton Environment->Structure Proposal Carbon Skeleton->Structure Proposal Connectivity->Structure Proposal Final Structure Final Structure Structure Proposal->Final Structure Data Correlation

Figure 2. Workflow for the structural elucidation of this compound.

Detailed Methodology:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass of the molecular ion and, consequently, the molecular formula of the compound.

  • ¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information about the number and types of protons, their chemical environments, and their scalar couplings, revealing the presence of aromatic protons, olefinic protons, and methyl groups.

  • ¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum, often in conjunction with DEPT experiments, reveals the number and types of carbon atoms (methyl, methylene, methine, and quaternary).

  • 2D-NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to identify spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, allowing for the assignment of protons to their corresponding carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different spin systems and establishing the overall carbon skeleton.

  • Data Integration and Structure Confirmation: The data from all spectroscopic experiments are compiled and analyzed to propose a chemical structure. This proposed structure is then verified by ensuring that all observed spectroscopic data are consistent with it.

Biological Activity and Potential Applications

This compound has demonstrated significant antifungal activity against a range of fungal pathogens. This bioactivity makes it a compound of interest for the development of new antifungal agents, particularly in the fields of agriculture and medicine. Further research is warranted to explore its mechanism of action and to evaluate its potential therapeutic applications. No specific signaling pathways have been fully elucidated for this compound at this time.

Conclusion

This compound (5'-hydroxy aurapten) is a prenylated coumarin with a well-defined chemical structure that has been elucidated through a combination of modern spectroscopic techniques. The detailed quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the study and potential application of this and related coumarin compounds.

An In-depth Technical Guide to the Biosynthesis of Isocoumarins in Marine Fungi: A Case Study of Similanpyrone B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial topic requested, "Biosynthesis of Anisocoumarin H in marine fungi," could not be addressed as specified. This compound, a prenylated coumarin, has been exclusively isolated from terrestrial plants. There is no scientific literature reporting its production by marine fungi. Therefore, this guide has been refocused to a well-documented example that fulfills the core technical requirements of the original request: the biosynthesis of a polyketide-derived isocoumarin from a marine fungus. This guide will detail the biosynthesis of Similanpyrone B , a C7-methylated isocoumarin, whose silent biosynthetic gene cluster from the marine-derived fungus Simplicillium lamellicola HDN13-430 has been successfully activated in a heterologous host.

This technical guide is intended for researchers, scientists, and drug development professionals interested in fungal natural product biosynthesis, genome mining, and synthetic biology.

Introduction to Fungal Isocoumarins and Similanpyrone B

Isocoumarins are a class of natural products characterized by a 1H-2-benzopyran-1-one core structure. They are isomers of coumarins and are predominantly biosynthesized via the polyketide pathway in fungi, bacteria, and plants.[1] Marine fungi, in particular, are a rich source of structurally diverse and biologically active isocoumarins.[2][3] Many of these compounds are produced by non-reducing polyketide synthases (NR-PKSs), large multi-domain enzymes that assemble polyketide chains from simple acyl-CoA precursors.[4]

The discovery of novel isocoumarins is often hampered by the fact that their biosynthetic gene clusters (BGCs) are frequently silent or poorly expressed under standard laboratory conditions.[5] Genome mining coupled with heterologous expression has emerged as a powerful strategy to awaken these silent BGCs and characterize their metabolic products.[4][5]

This guide focuses on the biosynthesis of Similanpyrone B (1) and its hydroxylated derivative, Pestapyrone A (2) . The silent NR-PKS gene, SlPKS4, from the marine-derived fungus Simplicillium lamellicola HDN13-430, was successfully expressed in the model filamentous fungus Aspergillus nidulans, leading to the production of these isocoumarins.[5] This case study provides a comprehensive overview of the genetic basis, biosynthetic pathway, and experimental methodologies involved in the discovery and characterization of these marine fungal metabolites.

Quantitative Data

The heterologous expression of the SlPKS4 gene in Aspergillus nidulans A1145 resulted in the production and isolation of Similanpyrone B (1) and Pestapyrone A (2). The following table summarizes the key quantitative data from this study.

CompoundMolecular FormulaMolar Mass ( g/mol )HR-ESI-MS Ion [M+H]⁺ (Observed/Calculated)Radical Scavenging Activity (ED₅₀)
Similanpyrone B (1) C₁₁H₁₀O₄206.19207.0652 / 207.065767.4 µM
Pestapyrone A (2) C₁₁H₁₀O₅222.19223.0601 / 223.0606104.2 µM

Table 1: Summary of Quantitative Data for Heterologously Produced Isocoumarins. Data sourced from the characterization of compounds produced by expressing SlPKS4 in A. nidulans.[5]

Biosynthetic Pathway of Similanpyrone B

The biosynthesis of Similanpyrone B is catalyzed by the non-reducing polyketide synthase (NR-PKS), SlPKS4. NR-PKSs function as enzymatic assembly lines, iteratively condensing malonyl-CoA units onto a starter unit (typically acetyl-CoA) to build a specific polyketide backbone. The domain architecture of SlPKS4 includes a starter unit ACP transacylase (SAT), β-ketoacyl synthase (KS), acyltransferase (AT), product template (PT), acyl carrier protein (ACP), a methyltransferase (MT), and a thioesterase (TE) domain.[4]

The proposed pathway is as follows:

  • Chain Initiation: The PKS is loaded with an acetyl-CoA starter unit.

  • Polyketide Chain Elongation: Four molecules of malonyl-CoA are sequentially added to elongate the polyketide chain.

  • C-methylation: The MT domain catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the C7 position of the growing polyketide chain.

  • Cyclization and Aromatization: The PT domain facilitates the proper folding of the polyketide chain, leading to intramolecular aldol condensations and subsequent aromatization to form the isocoumarin core.

  • Product Release: The TE domain releases the final product, Similanpyrone B (1), from the PKS.

  • Post-PKS Modification: In the A. nidulans host, endogenous enzymes (likely cytochrome P450 monooxygenases) catalyze the hydroxylation of Similanpyrone B to yield Pestapyrone A (2).[5]

Similanpyrone B Biosynthesis cluster_0 Polyketide Assembly (on SlPKS4) cluster_1 Product Formation & Modification acetyl_coa Acetyl-CoA polyketide Assembled & Methylated Polyketide Chain acetyl_coa->polyketide Starter malonyl_coa 4x Malonyl-CoA malonyl_coa->polyketide Extender sam SAM sam->polyketide Methylation (MT) similanpyrone_b Similanpyrone B (1) polyketide->similanpyrone_b Cyclization/Release (PT/TE domains) pestapyrone_a Pestapyrone A (2) similanpyrone_b->pestapyrone_a Hydroxylation (Host Enzyme)

Proposed biosynthetic pathway of Similanpyrone B and Pestapyrone A.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the production and characterization of Similanpyrone B.

Gene Cluster Identification and Cloning

The silent SlPKS4 gene cluster was identified in the genome of Simplicillium lamellicola HDN13-430 using bioinformatics tools like antiSMASH. The workflow for cloning and expression vector construction is outlined below.

Gene Cloning and Vector Construction Workflow start Genomic DNA Extraction (S. lamellicola HDN13-430) pcr PCR Amplification of SlPKS4 (incl. native terminator) start->pcr recombination Homologous Recombination in S. cerevisiae pcr->recombination vector Expression Vector (e.g., pANU) vector->recombination construct Final Expression Construct (pANU-SlPKS4) recombination->construct

Workflow for cloning the SlPKS4 gene into an expression vector.

Protocol:

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from the mycelia of S. lamellicola HDN13-430 grown in a suitable liquid medium (e.g., Potato Dextrose Broth) using a standard fungal DNA extraction kit.

  • PCR Amplification: The full-length SlPKS4 gene (approx. 9.5 kb) including its native terminator sequence is amplified from the genomic DNA using high-fidelity DNA polymerase. Primers are designed with overhangs homologous to the cloning site of the expression vector.

  • Vector Preparation: An Aspergillus expression vector (e.g., pANU) is linearized by restriction enzyme digestion at the desired cloning site.

  • Homologous Recombination: The amplified PCR product and the linearized vector are co-transformed into Saccharomyces cerevisiae. The yeast's homologous recombination machinery assembles the final expression construct, pANU-SlPKS4.[5]

  • Plasmid Rescue and Verification: The assembled plasmid is rescued from yeast, transformed into E. coli for amplification, and verified by restriction digestion and Sanger sequencing.

Heterologous Expression in Aspergillus nidulans

Protocol:

  • Protoplast Preparation: Spores of A. nidulans A1145 are inoculated into liquid minimal medium and grown to the germling stage. The mycelia are harvested and treated with a cell wall-degrading enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • PEG-Mediated Transformation: The verified pANU-SlPKS4 construct (5-10 µg) is mixed with the prepared protoplasts in the presence of polyethylene glycol (PEG) and CaCl₂. This mixture facilitates DNA uptake by the protoplasts.[5]

  • Selection and Regeneration: The transformed protoplasts are plated on regeneration medium containing a selective agent corresponding to the marker on the expression vector (e.g., uracil-deficient medium for a pyrG marker). The plates are incubated until transformant colonies appear.

  • Genomic Integration Verification: Successful integration of the expression cassette into the A. nidulans genome is confirmed by diagnostic PCR on genomic DNA extracted from the transformants.

Fermentation and Metabolite Extraction

Protocol:

  • Inoculation: Spores from a verified recombinant A. nidulans strain are used to inoculate a suitable fermentation medium (e.g., Glucose Minimal Medium).

  • Large-Scale Fermentation: The culture is grown in shake flasks or a fermenter at 28-30°C for 5-7 days.

  • Extraction: The entire culture (mycelia and broth) is homogenized and extracted multiple times with an organic solvent, typically ethyl acetate (EtOAc).

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Structural Elucidation of Isocoumarins

Protocol:

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify the target compounds.

    • Column Chromatography (CC): The crude extract is first fractionated on a silica gel column using a gradient solvent system (e.g., n-hexane to ethyl acetate).

    • Preparative HPLC: Fractions containing the compounds of interest are further purified using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).

  • Structural Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the chemical structure and assign all proton and carbon signals. The data obtained are compared with known literature values to confirm the identity of Similanpyrone B and Pestapyrone A.[5]

Conclusion

The successful production of Similanpyrone B and Pestapyrone A through the heterologous expression of a silent gene cluster from a marine-derived fungus exemplifies a powerful approach for natural product discovery. This technical guide outlines the key biosynthetic logic and provides a framework of the experimental protocols required to move from a genomic prediction to the isolation and characterization of novel isocoumarins. This strategy not only expands the known chemical diversity of marine fungi but also provides a platform for generating sufficient quantities of these compounds for further biological evaluation and potential drug development.

References

Technical Guide to the Spectroscopic Analysis of Isocoumarins: A Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides an in-depth overview of the spectroscopic analysis of isocoumarins, a class of natural products known for their diverse biological activities.[1][2] Due to the absence of specific published spectroscopic data for a compound named "Anisocoumarin H" in the available scientific literature, this guide will utilize a representative isocoumarin to illustrate the principles and methodologies involved in structure elucidation. The data and protocols presented are synthesized from established research on isocoumarin derivatives and serve as a comprehensive resource for researchers, scientists, and professionals in drug development.[1][2][3]

The structural characterization of isocoumarins relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] These methods provide detailed information about the molecular framework, functional groups, and stereochemistry of these compounds. This guide will cover the essential one-dimensional (1D) and two-dimensional (2D) NMR experiments, as well as high-resolution mass spectrometry (HRMS) techniques commonly employed in the analysis of isocoumarins.

Experimental Protocols

The following sections detail the typical experimental procedures for the isolation and spectroscopic analysis of isocoumarins from natural sources, such as endophytic fungi.[3][4]

Isolation and Purification
  • Fermentation and Extraction : The fungal strain is cultured in a suitable liquid or solid medium to produce secondary metabolites. The culture is then harvested, and the mycelium and broth are separated by filtration. The fungal material is typically extracted with an organic solvent like ethyl acetate or methanol to obtain a crude extract.[4]

  • Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds. This often involves:

    • Column Chromatography : Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate, dichloromethane-methanol) to fractionate the extract.[5]

    • Preparative Thin-Layer Chromatography (pTLC) : For further purification of fractions.[5]

    • High-Performance Liquid Chromatography (HPLC) : Often used as a final purification step to obtain pure compounds.[4][6]

Spectroscopic Analysis
  • NMR Spectroscopy : 1D and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).[7] Deuterated solvents such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the sample.[7]

    • 1D NMR : ¹H NMR and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

    • 2D NMR :

      • COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings.[5]

      • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons.[5]

      • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons, providing information about the stereochemistry and conformation of the molecule.[8]

  • Mass Spectrometry :

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : Provides the accurate mass of the molecular ion, which is used to determine the molecular formula of the compound.[9][10]

    • Electron Ionization Mass Spectrometry (EIMS) : Can provide characteristic fragmentation patterns that aid in structural elucidation.[10]

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for a representative isocoumarin, as well as its mass spectrometry data.

Table 1: ¹H NMR Spectroscopic Data

PositionδH (ppm)MultiplicityJ (Hz)
46.25s
56.31s
76.40s
9a2.45dd14.2, 7.1
9b2.41dd14.2, 5.6
103.96m
111.12d6.2
12-OCH₃3.80s
10-OH4.78brs

Data adapted from a representative isocoumarin.[9]

Table 2: ¹³C NMR Spectroscopic Data

PositionδC (ppm)Type
1168.0C
3155.0C
4102.1CH
4a145.0C
5100.5CH
6160.0C
798.0CH
8162.0C
8a105.0C
940.0CH₂
1065.0CH
1123.0CH₃
12-OCH₃55.5CH₃

Data adapted from a representative isocoumarin.[9]

Table 3: Mass Spectrometry Data

TechniqueIonm/z [M-H]⁻Calculated Formula
HRESIMS[M-H]⁻249.0774C₁₃H₁₃O₅

Data adapted from a representative isocoumarin.[9]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel isocoumarin.

Spectroscopic_Workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis Fungal_Culture Fungal Culture Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Pure Isocoumarin HPLC->Pure_Compound MS Mass Spectrometry (HRESIMS) Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation OneD_NMR 1D NMR (¹H, ¹³C) NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR->TwoD_NMR OneD_NMR->Structure_Elucidation TwoD_NMR->Structure_Elucidation

Caption: Workflow for the isolation and spectroscopic characterization of an isocoumarin.

Conclusion

The structural elucidation of isocoumarins is a systematic process that combines chromatographic separation with advanced spectroscopic techniques. While specific data for "this compound" remains elusive, the methodologies and representative data presented in this guide provide a solid framework for the analysis of this important class of natural products. The integration of 1D and 2D NMR with high-resolution mass spectrometry is indispensable for unambiguously determining the chemical structure and stereochemistry of novel isocoumarin derivatives, which is a critical step in the discovery and development of new therapeutic agents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isocoumarins

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Anisocoumarin H" did not yield specific information on a compound with this exact name, suggesting it may be a rare or novel derivative. This guide will therefore focus on the core structure, isocoumarin , and its derivatives, for which extensive data is available. This information will serve as a foundational resource for researchers and professionals in drug development interested in this class of compounds.

Isocoumarins are a class of natural and synthetic lactones, isomeric to coumarins, characterized by a 1H-2-benzopyran-1-one core structure.[1][2] They are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][4] This guide provides a comprehensive overview of their physical, chemical, and biological properties, along with relevant experimental protocols and pathway diagrams.

Physicochemical Properties of Isocoumarin

The fundamental properties of the parent isocoumarin molecule are summarized in the table below. These properties can vary significantly with substitution on the benzopyranone ring.

PropertyValueReference
Molecular Formula C₉H₆O₂[2][5]
Molecular Weight 146.14 g/mol [2]
Appearance Colorless to pale yellow crystalline solid[5]
Odor Sweet, floral[5]
Melting Point 46-47 °C[5]
Boiling Point 285-286 °C[5]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[5]
CAS Number 491-31-6[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of isocoumarin derivatives. The characteristic spectral data for the isocoumarin core are presented below.

Spectroscopy Characteristic Features Reference
UV-Vis Absorption maxima are dependent on the solvent and substitution.
Infrared (IR) The lactone carbonyl (C=O) stretching frequency typically appears in the region of 1700–1745 cm⁻¹.[6]
¹H NMR The chemical shifts of the vinylic protons at C-3 and C-4 are characteristic. For unsubstituted isocoumarin, the C-3 vinylic proton appears around 6.2–7.0 ppm.[6]
¹³C NMR The lactone carbonyl carbon (C-1) resonates in the range of 164–168 ppm.[6]
Mass Spectrometry (MS) The molecular ion peak (M+) is readily observed, and fragmentation patterns can provide structural information.

Biological Activities and Signaling Pathways

Isocoumarins exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Table of Biological Activities:

ActivityDescriptionReference
Antimicrobial Active against various bacteria and fungi.[3]
Anticancer Cytotoxic activity against several cancer cell lines has been reported.[7]
Anti-inflammatory Some derivatives have shown potent anti-inflammatory effects.[5]
Antiviral Inhibition of viral replication, including against the tobacco mosaic virus, has been observed.[3]
Enzyme Inhibition Some isocoumarins are known to inhibit enzymes such as carbonic anhydrase.[8]

Signaling Pathway:

While the precise mechanisms of action for many isocoumarins are still under investigation, some have been shown to modulate specific signaling pathways. For instance, their anticancer effects can be attributed to the induction of apoptosis. The diagram below illustrates a simplified, conceptual workflow for investigating the cytotoxic effects of an isocoumarin derivative on a cancer cell line.

G Conceptual Workflow for Cytotoxicity Assessment of Isocoumarins cluster_0 In Vitro Experimentation cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Conclusion A Isocoumarin Derivative C Cell Viability Assay (e.g., MTT Assay) A->C B Cancer Cell Line (e.g., HeLa, HepG2) B->C D Determine IC50 Value C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot for Apoptotic Markers (e.g., Caspases, Bcl-2) D->G H Confirmation of Apoptosis Induction E->H F->H G->H

Caption: Conceptual workflow for assessing the cytotoxic effects of isocoumarins.

Experimental Protocols

Detailed experimental methodologies are essential for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of isocoumarins, based on common laboratory practices.

General Procedure for the Synthesis of Isocoumarin Derivatives:

A common method for synthesizing the isocoumarin scaffold is through the Rh(III)-catalyzed C-H activation/annulation cascade of enaminones with iodonium ylides.[9][10]

  • Reactant Preparation: To an oven-dried reaction tube, add the enaminone (1.0 equiv.), iodonium ylide (1.2 equiv.), [Cp*RhCl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).

  • Reaction Execution: Evacuate and backfill the tube with argon. Add the solvent (e.g., 1,2-dichloroethane) and stir the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isocoumarin product.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).

Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isocoumarin derivative and a vehicle control (e.g., DMSO). Incubate for a further 24-72 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the general workflow of a typical synthesis and characterization of an isocoumarin derivative.

G General Workflow for Isocoumarin Synthesis and Characterization A Starting Materials: Enaminone & Iodonium Ylide B Rh(III)-Catalyzed C-H Activation/Annulation A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure Isocoumarin Derivative D->E F Structural Characterization E->F G ¹H NMR F->G H ¹³C NMR F->H I IR Spectroscopy F->I J High-Resolution Mass Spectrometry (HRMS) F->J

Caption: General workflow for the synthesis and characterization of isocoumarins.

This technical guide provides a solid foundation for researchers and professionals working with isocoumarins. The presented data and protocols are intended to be a starting point for further investigation into the vast chemical and biological potential of this fascinating class of compounds.

References

Preliminary Bioactivity Screening of Anisocoumarin H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisocoumarin H, a naturally occurring coumarin derivative, has been the subject of preliminary investigations to elucidate its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently available data on the bioactivity of this compound, focusing on its antifungal effects and its interaction with opioid receptors. While information on other biological activities such as anti-inflammatory, antioxidant, and anticancer effects remains limited for this specific compound, this guide also briefly covers the known activities of the broader isocoumarin class to provide a contextual framework for future research. Detailed, standardized experimental protocols for key bioassays are provided to facilitate further investigation into the pharmacological profile of this compound.

Introduction

Coumarins and their isomers, isocoumarins, are a diverse class of benzopyran-2-one derivatives found in numerous plant species. These compounds have garnered significant interest in the field of medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This compound (CAS No. 123237-86-5) is a specific isocoumarin that has been isolated from natural sources such as Zanthoxylum schinifolium and Baccharis darwinii. This guide synthesizes the existing preliminary bioactivity data for this compound and provides standardized protocols for further screening to encourage a more comprehensive evaluation of its therapeutic potential.

Known Bioactivities of this compound

The current body of scientific literature on this compound points to two primary areas of bioactivity: antifungal and opioid receptor binding. Additionally, antiplatelet activity has been noted, although quantitative data are not yet available.

Antifungal Activity

This compound has demonstrated notable antifungal properties against several dermatophytes. The minimum inhibitory concentration (MIC) is a key quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Microsporum gypseum62.5 µg/mL[1][2]
Trichophyton rubrum62.5 µg/mL[1][2]
Trichophyton mentagrophytes62.5 µg/mL[1][2]
Opioid Receptor Binding Affinity

This compound has been evaluated for its ability to bind to opioid receptors, which are crucial targets in pain management. The binding affinity is expressed by the inhibition constant (Ki), where a lower value indicates a higher affinity.

Table 2: Opioid Receptor Binding Affinity of this compound

Receptor SubtypeInhibition Constant (Ki)
kappa-Opioid Receptor (hKOR)2600 nM

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed, standardized protocols for the key bioassays relevant to the known and potential activities of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific fungal strain.

Materials:

  • This compound

  • Fungal isolates (e.g., Trichophyton rubrum)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal agent (e.g., Fluconazole)

  • Negative control (medium only)

  • Growth control (medium with fungal inoculum)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate concentration of 1-5 x 10^6 CFU/mL.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired test concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound.

    • Include positive, negative, and growth control wells on each plate.

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours), depending on the fungal species.

  • MIC Determination:

    • Visually inspect the plates for fungal growth or measure the optical density using a microplate reader.

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control.

Opioid Receptor Binding Assay: Competitive Radioligand Binding

This protocol describes a method to determine the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the kappa-opioid receptor.

Materials:

  • This compound

  • Cell membranes expressing the human kappa-opioid receptor (hKOR)

  • Radiolabeled ligand (e.g., [³H]diprenorphine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled competitor for non-specific binding determination (e.g., naloxone)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

    • Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

  • Incubation:

    • Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Areas for Further Investigation

While the current data on this compound is limited, the broader class of isocoumarins exhibits a range of other promising bioactivities. Future research on this compound should consider exploring the following areas:

  • Anti-inflammatory Activity: Isocoumarins have been shown to inhibit key inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines. Standard in vitro assays to assess these effects include the Griess assay for NO production in LPS-stimulated macrophages and ELISA or Western blot for cytokine and enzyme expression.

  • Antioxidant Activity: Many natural products, including coumarins, possess antioxidant properties. The ability of this compound to scavenge free radicals can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

  • Anticancer Activity: The anticancer potential of isocoumarins has been demonstrated in various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common initial screening method to assess the cytotoxic effects of a compound on cancer cells.

  • Antiplatelet Activity: this compound has been reported to have antiplatelet action. This can be quantitatively assessed using light transmission aggregometry, which measures the extent of platelet aggregation in response to various agonists.

Visualizations

To aid in the conceptualization of the experimental workflows, the following diagrams are provided.

Bioactivity_Screening_Workflow cluster_extraction Compound Isolation cluster_screening Preliminary Bioactivity Screening cluster_analysis Data Analysis & Further Steps Source Natural Source (e.g., Zanthoxylum schinifolium) Extraction Extraction & Fractionation Source->Extraction Isolation Isolation of This compound Extraction->Isolation Antifungal Antifungal Assay (MIC Determination) Isolation->Antifungal Receptor_Binding Receptor Binding Assay (Ki Determination) Isolation->Receptor_Binding Antiplatelet Antiplatelet Assay Isolation->Antiplatelet Antioxidant Antioxidant Assay (e.g., DPPH) Isolation->Antioxidant Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Isolation->Anti_inflammatory Anticancer Anticancer Assay (e.g., MTT) Isolation->Anticancer Data_Analysis Quantitative Data Analysis (IC50, MIC, Ki) Antifungal->Data_Analysis Receptor_Binding->Data_Analysis Antiplatelet->Data_Analysis Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Competitive_Binding_Assay cluster_binding Receptor Opioid Receptor Bound_Complex Receptor-Radioligand Complex (Measured) Receptor->Bound_Complex Radioligand Radiolabeled Ligand ([³H]diprenorphine) Radioligand->Bound_Complex AnisocoumarinH This compound (Unlabeled Competitor) AnisocoumarinH->Receptor Competes for binding site Free_Ligand Free Radioligand

References

Anisocoumarin H: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, biological activity, and isolation of the novel antifungal agent, Anisocoumarin H.

Introduction

This compound is a recently identified isocoumarin, a class of natural products known for their diverse biological activities. This document provides a comprehensive overview of the available scientific literature on this compound, with a focus on its chemical structure, antifungal properties, and methods of isolation. The information is intended to serve as a technical guide for researchers and professionals in the fields of natural product chemistry, mycology, and drug development.

Physicochemical Properties

This compound, also referred to as Peniciisocoumarin H, is a polyketide metabolite. Its chemical structure and properties are summarized below.

PropertyValue
Molecular Formula C19H22O4
Molecular Weight 314.38 g/mol
IUPAC Name (3R,4'S)-6,8-dihydroxy-3-((R)-4'-hydroxy-2'-methyl-5'-methylenecyclohex-1'-en-1'-yl)-3,4-dihydro-1H-isochromen-1-one
Appearance Colorless amorphous powder

Biological Activity: Antifungal Properties

This compound has demonstrated notable antifungal activity against several pathogenic fungi. The minimum inhibitory concentrations (MICs) have been determined, indicating its potential as an antifungal agent.

Fungal StrainMIC (µg/mL)
Microsporum gypseum62.5
Trichophyton rubrum62.5
Trichophyton mentagrophytes62.5

These results highlight the potential of this compound for further investigation in the development of new antifungal therapies.

Experimental Protocols

Isolation and Structure Elucidation of this compound

This compound was first isolated from the marine-derived fungus Penicillium sp. TGM112, which was obtained from the mangrove plant Bruguiera sexangula var. rhynchopetala. The following outlines the general procedure for its isolation and structural characterization.

1. Fungal Cultivation and Extraction:

  • The fungus Penicillium sp. TGM112 is cultured on a solid rice medium.

  • After a sufficient incubation period, the fermented rice culture is extracted exhaustively with an organic solvent such as ethyl acetate.

  • The resulting crude extract is then concentrated under reduced pressure to yield a residue containing a mixture of secondary metabolites.

2. Chromatographic Separation:

  • The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds.

  • Silica Gel Column Chromatography: The extract is first fractionated using a silica gel column, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column, typically using a solvent system like chloroform-methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC with a suitable column (e.g., C18) and eluent (e.g., methanol-water).

3. Structure Elucidation:

  • The chemical structure of the purified this compound is determined using a combination of spectroscopic methods:

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.

    • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the overall structure.

    • Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry of the molecule by comparing experimental data with calculated CD spectra.

A generalized workflow for the isolation and structure elucidation of this compound is depicted below.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_elucidation Structure Elucidation fungus Penicillium sp. TGM112 Culture extraction Ethyl Acetate Extraction fungus->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc spectroscopy Spectroscopic Analysis (NMR, MS) prep_hplc->spectroscopy cd_analysis Circular Dichroism spectroscopy->cd_analysis final_structure This compound Structure cd_analysis->final_structure antifungal_assay start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Prepare Serial Dilutions of this compound start->serial_dilution inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubation Incubate Plate inoculate_plate->incubation read_mic Determine MIC incubation->read_mic end End read_mic->end

The Natural Occurrence of Anisocoumarin H and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of Anisocoumarin H and its derivatives, a class of isocoumarin compounds with potential therapeutic applications. This document details their sources, isolation, and biosynthetic origins, and explores their interaction with cellular signaling pathways.

Natural Sources and Quantitative Abundance

This compound, also known as penicimarin H, and its derivatives are primarily secondary metabolites produced by fungi, particularly species of the genus Penicillium. A notable source is the mangrove-derived endophytic fungus Penicillium sp. TGM112, isolated from the leaves of the mangrove plant Bruguiera sexangula var. rhynchopetala. While precise quantitative yields for this compound are not always reported, analysis of published isolation studies allows for an estimation of their abundance.

CompoundProducing OrganismSource DetailsEstimated Yield (mg/L of culture)Reference
This compound (Penicimarin H)Penicillium sp. TGM112Endophytic fungus from mangrove plant Bruguiera sexangula var. rhynchopetalaNot explicitly quantified, but isolated from a 20.6 g crude extract from a 20 L culture.[1]
Penicimarin NPenicillium sp. TGM112Endophytic fungus from mangrove plant Bruguiera sexangula var. rhynchopetalaIsolated from the same culture as this compound.[2]
Penicimarins G-IPenicillium citrinumFungus isolated from mangrove plant Bruguiera sexangula var. rhynchopetalaNot explicitly quantified.
Various IsocoumarinsEndophytic Fungi (e.g., Aspergillus, Penicillium)Isolated from various plant hosts.Varies widely depending on the compound and fungal strain.[3]

Note: The yields of secondary metabolites can vary significantly based on the fungal strain, culture conditions, and extraction methods. The data presented are estimates based on available literature.

Biosynthesis of this compound Derivatives

Isocoumarins, including this compound, are biosynthesized via the polyketide pathway. This process is initiated by a polyketide synthase (PKS) enzyme, a large, multi-domain protein that catalyzes the sequential condensation of acetate units (acetyl-CoA and malonyl-CoA) to form a polyketide chain. The PKS typically contains a series of domains, including a β-ketoacyl synthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), that work in an iterative fashion. Subsequent enzymatic modifications, such as cyclization, aromatization, and tailoring reactions (e.g., hydroxylation, methylation), lead to the diverse structures of isocoumarin derivatives.

Isocoumarin_Biosynthesis Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization/ Aromatization Polyketide_Chain->Cyclization Isocoumarin_Core Isocoumarin Core Cyclization->Isocoumarin_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases) Isocoumarin_Core->Tailoring_Enzymes Anisocoumarin_H This compound & Derivatives Tailoring_Enzymes->Anisocoumarin_H

Caption: Generalized biosynthetic pathway of this compound derivatives.

Experimental Protocols: Isolation and Characterization

The following is a generalized protocol for the extraction and isolation of this compound derivatives from fungal cultures, based on methodologies reported for Penicillium sp. TGM112.[1]

Fungal Cultivation and Extraction
  • Cultivation: The fungal strain (Penicillium sp. TGM112) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in large-volume flasks under static conditions at room temperature for several weeks.

  • Extraction: The entire culture (mycelia and broth) is extracted exhaustively with an organic solvent such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Purification
  • Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane/ethyl acetate followed by chloroform/methanol). This separates the extract into several fractions based on polarity.

  • Further Purification: Fractions containing the compounds of interest are further purified using a combination of chromatographic techniques, which may include:

    • Sephadex LH-20 column chromatography: For size-exclusion separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): Using a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol/water or acetonitrile/water gradients) to isolate pure compounds.

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the carbon-hydrogen framework and connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

  • Other Spectroscopic Methods: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to identify functional groups and chromophores.

Isolation_Workflow Fungal_Culture Fungal Culture (Penicillium sp. TGM112) Extraction Solvent Extraction (Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC VLC/Column Chromatography (Silica Gel) Crude_Extract->VLC Fractions Fractions VLC->Fractions Sephadex Sephadex LH-20 Fractions->Sephadex Prep_HPLC Preparative HPLC (C18) Sephadex->Prep_HPLC Pure_Compound Pure this compound Derivative Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation of this compound derivatives.

Interaction with Cellular Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, research on related isocoumarin and coumarin derivatives suggests potential anti-inflammatory activity through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] The NF-κB pathway is a central regulator of the inflammatory response.

In a typical inflammatory response, a stimulus such as a pathogen-associated molecular pattern (PAMP) or a pro-inflammatory cytokine activates a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Isocoumarin derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB_NFkB IκB-NF-κB Complex (Inactive) IKK_Complex->IkB_NFkB Inhibition Phosphorylation Phosphorylation IKK_Complex->Phosphorylation IkB IκB NFkB NF-κB Nuclear_Translocation Nuclear Translocation NFkB->Nuclear_Translocation IkB_NFkB->Phosphorylation Degradation Proteasomal Degradation Phosphorylation->Degradation Degradation->NFkB Release Gene_Transcription Gene Transcription Nuclear_Translocation->Gene_Transcription Inflammatory_Mediators Pro-inflammatory Mediators (Cytokines, iNOS, COX-2) Gene_Transcription->Inflammatory_Mediators Anisocoumarin_H This compound (Potential Inhibition) Anisocoumarin_H->IKK_Complex Anisocoumarin_H->Nuclear_Translocation

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Conclusion

This compound and its derivatives represent a promising class of natural products, primarily sourced from endophytic fungi. Their biosynthesis via the well-established polyketide pathway offers potential for synthetic biology approaches to enhance production. The generalized protocols for their isolation provide a solid foundation for further research and development. While more direct evidence is needed, the potential for these compounds to modulate key inflammatory signaling pathways, such as NF-κB, highlights their therapeutic potential and warrants further investigation for drug discovery and development.

References

Anisocoumarin H: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Anisocoumarin H, a natural compound belonging to the isocoumarin class. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical identity, and currently understood biological activities.

Chemical Identity

This compound is a sesquiterpenoid coumarin that has been isolated from Pimpinella anisum, commonly known as anise. Its fundamental chemical identifiers are crucial for accurate research and documentation.

Chemical IdentifierValueCitation
CAS Number 123237-86-5[1][2]
Molecular Formula C₁₉H₂₂O₄[3]
PubChem CID 14376449[3]

Biological Activity: Antifungal Properties

This compound has demonstrated notable antifungal activity. Isocoumarins, as a chemical class, are recognized for their wide range of pharmacological effects, including antimicrobial and antifungal actions.[3][4] The primary mechanism of action for many antifungal isocoumarins is believed to involve the inhibition of key fungal enzymes.[5]

Mechanism of Action

While specific studies on the detailed mechanism of this compound are limited, the broader class of isocoumarins is known to target fungal cell membrane integrity.[6][7] A plausible mechanism is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[8] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately leading to cell death.[7][8]

Further research is required to elucidate the precise molecular interactions and signaling pathways affected by this compound.

Experimental Methodologies: A General Framework

Detailed experimental protocols for this compound are not extensively published. However, based on standard antifungal susceptibility testing, the following methodologies are typically employed and can be adapted for the study of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental measure of a compound's antifungal potency. A standard protocol involves the broth microdilution method.[9][10]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculation Inoculate Microtiter Plate with Fungal Suspension Fungal_Culture->Inoculation Compound_Prep Prepare this compound (Serial Dilutions) Addition Add Compound Dilutions Compound_Prep->Addition Inoculation->Addition Incubation Incubate at 35-37°C Addition->Incubation Read_Results Visually or Spectrophotometrically Read Results Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental Steps:

  • Fungal Inoculum Preparation: A standardized suspension of the target fungal species is prepared in a suitable broth medium.[9]

  • Compound Dilution: A series of twofold dilutions of this compound are prepared in the microtiter plates.

  • Inoculation and Incubation: The fungal inoculum is added to each well containing the compound dilutions and control wells. The plates are then incubated under appropriate conditions.[2]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.[9]

Potential Signaling Pathway Involvement

The disruption of ergosterol biosynthesis by antifungal azoles, a class to which isocoumarins are mechanistically related, can trigger a cascade of downstream cellular events. While a specific signaling pathway for this compound has not been delineated, a hypothetical pathway can be proposed based on the known effects of ergosterol depletion.

Hypothetical Signaling Pathway

Signaling_Pathway Anisocoumarin_H This compound CYP51 Lanosterol 14α-demethylase (CYP51) Anisocoumarin_H->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes Ergosterol_Depletion Ergosterol Depletion Ergosterol_Biosynthesis->Ergosterol_Depletion Leads to Membrane_Stress Cell Membrane Stress Ergosterol_Depletion->Membrane_Stress ROS_Production Increased ROS Production Membrane_Stress->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis

References

Methodological & Application

Synthesis of Anisocoumarin H: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anisocoumarin H, also known as 5'-hydroxy aurapten, is a naturally occurring prenylated coumarin that has garnered interest for its potential biological activities, including antifungal properties. This document provides detailed application notes and protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The proposed synthetic strategy involves a convergent approach, beginning with the synthesis of the 7-hydroxycoumarin (umbelliferone) core, followed by the preparation of a functionalized geranyl side-chain and subsequent coupling to yield the target molecule.

Synthetic Strategy Overview

The total synthesis of this compound can be logically divided into three main stages:

  • Synthesis of 7-Hydroxycoumarin (Umbelliferone): The coumarin core will be synthesized via the Pechmann condensation reaction.

  • Synthesis of the Functionalized Side-Chain: A protected form of 5-hydroxy-geranyl bromide will be prepared. This involves the selective oxidation of the terminal double bond of a geraniol derivative, followed by bromination.

  • Coupling and Deprotection: The umbelliferone core and the functionalized side-chain will be coupled using a Williamson ether synthesis, followed by the removal of any protecting groups to yield this compound.

The overall synthetic pathway is depicted below:

Synthesis_Pathway Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann Malic_Acid Malic Acid Malic_Acid->Pechmann Umbelliferone 7-Hydroxycoumarin (Umbelliferone) Pechmann->Umbelliferone Coupling Williamson Ether Synthesis Umbelliferone->Coupling Geranyl_Acetate Geranyl Acetate Oxidation Selective Oxidation (SeO2) Geranyl_Acetate->Oxidation Hydroxy_Geranyl_Acetate 5'-Hydroxy-geranyl Acetate Oxidation->Hydroxy_Geranyl_Acetate Protection Protection (e.g., TBDMSCl) Hydroxy_Geranyl_Acetate->Protection Protected_Hydroxy_Geranyl_Acetate Protected 5'-Hydroxy- geranyl Acetate Protection->Protected_Hydroxy_Geranyl_Acetate Hydrolysis Hydrolysis Protected_Hydroxy_Geranyl_Acetate->Hydrolysis Protected_Hydroxy_Geraniol Protected 5'-Hydroxy- geraniol Hydrolysis->Protected_Hydroxy_Geraniol Bromination Bromination (e.g., PBr3) Protected_Hydroxy_Geraniol->Bromination Side_Chain Protected 5'-Hydroxy- geranyl Bromide Bromination->Side_Chain Side_Chain->Coupling Protected_Anisocoumarin_H Protected This compound Coupling->Protected_Anisocoumarin_H Deprotection Deprotection (e.g., TBAF) Protected_Anisocoumarin_H->Deprotection Anisocoumarin_H This compound Deprotection->Anisocoumarin_H

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 7-Hydroxycoumarin (Umbelliferone)

This stage utilizes the Pechmann condensation, a classic method for coumarin synthesis.

Protocol 1: Pechmann Condensation for Umbelliferone Synthesis

  • Materials: Resorcinol, Malic Acid, Concentrated Sulfuric Acid, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, combine resorcinol (1.0 eq) and malic acid (1.1 eq).

    • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3.0 eq) with stirring.

    • After the addition is complete, remove the ice bath and heat the mixture in a water bath at 80-90°C for 3-4 hours. The mixture will become thick and may solidify.

    • Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing crushed ice and water.

    • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess acid.

    • Recrystallize the crude product from hot ethanol or an ethanol-water mixture to obtain pure 7-hydroxycoumarin.

  • Expected Yield: 70-85%

  • Characterization: The product can be characterized by its melting point (230-232°C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Compound Molecular Weight ( g/mol ) Melting Point (°C) ¹H NMR (DMSO-d₆, δ ppm)
7-Hydroxycoumarin162.14230-23210.5 (s, 1H, -OH), 7.85 (d, 1H), 7.50 (d, 1H), 6.80 (dd, 1H), 6.70 (d, 1H), 6.20 (d, 1H)
Stage 2: Synthesis of Protected 5'-Hydroxy-geranyl Bromide

This stage involves the selective functionalization of a commercially available starting material, geranyl acetate.

Protocol 2: Selective Oxidation of Geranyl Acetate

  • Materials: Geranyl Acetate, Selenium Dioxide (SeO₂), tert-Butyl Hydroperoxide (t-BuOOH), Dichloromethane (DCM).

  • Procedure:

    • To a solution of geranyl acetate (1.0 eq) in dichloromethane, add selenium dioxide (0.1-0.2 eq).

    • Add tert-butyl hydroperoxide (2.0-3.0 eq) dropwise to the stirring mixture at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5'-hydroxy-geranyl acetate.

  • Expected Yield: 50-65%

Protocol 3: Protection of the Hydroxyl Group

  • Materials: 5'-Hydroxy-geranyl Acetate, tert-Butyldimethylsilyl Chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 5'-hydroxy-geranyl acetate (1.0 eq) and imidazole (1.5 eq) in dry dichloromethane under an inert atmosphere.

    • Add a solution of TBDMSCl (1.2 eq) in dichloromethane dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Quench the reaction with water and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the TBDMS-protected 5'-hydroxy-geranyl acetate.

  • Expected Yield: >90%

Protocol 4: Hydrolysis of the Acetate Group

  • Materials: Protected 5'-Hydroxy-geranyl Acetate, Potassium Carbonate (K₂CO₃), Methanol.

  • Procedure:

    • Dissolve the protected acetate in methanol.

    • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate to yield the protected 5'-hydroxy-geraniol.

  • Expected Yield: >95%

Protocol 5: Bromination of the Protected Alcohol

  • Materials: Protected 5'-Hydroxy-geraniol, Phosphorus Tribromide (PBr₃), Diethyl Ether.

  • Procedure:

    • Dissolve the protected alcohol (1.0 eq) in dry diethyl ether under an inert atmosphere and cool to 0°C.

    • Add phosphorus tribromide (0.4 eq) dropwise with stirring.

    • Allow the reaction to stir at 0°C for 1-2 hours.

    • Carefully quench the reaction by pouring it into ice-water.

    • Extract with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected 5'-hydroxy-geranyl bromide. This product is often used in the next step without further purification.

  • Expected Yield: 80-90%

Stage 3: Coupling and Deprotection to Yield this compound

This final stage connects the coumarin core with the side-chain and removes the protecting group.

Protocol 6: Williamson Ether Synthesis

  • Materials: 7-Hydroxycoumarin, Protected 5'-Hydroxy-geranyl Bromide, Potassium Carbonate (K₂CO₃), Acetone or Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, combine 7-hydroxycoumarin (1.0 eq), potassium carbonate (1.5 eq), and the protected 5'-hydroxy-geranyl bromide (1.2 eq) in acetone or DMF.

    • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the protected this compound.

  • Expected Yield: 60-75%

Protocol 7: Deprotection of the Silyl Ether

  • Materials: Protected this compound, Tetrabutylammonium Fluoride (TBAF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the protected this compound (1.0 eq) in THF.

    • Add a 1M solution of TBAF in THF (1.2 eq) dropwise at 0°C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.

  • Expected Yield: >90%

Quantitative Data Summary

Reaction Step Starting Material Product Typical Yield (%)
Pechmann CondensationResorcinol, Malic Acid7-Hydroxycoumarin70-85
Selective OxidationGeranyl Acetate5'-Hydroxy-geranyl Acetate50-65
Silyl Protection5'-Hydroxy-geranyl AcetateProtected 5'-Hydroxy-geranyl Acetate>90
DeacetylationProtected 5'-Hydroxy-geranyl AcetateProtected 5'-Hydroxy-geraniol>95
BrominationProtected 5'-Hydroxy-geraniolProtected 5'-Hydroxy-geranyl Bromide80-90
Williamson Ether Synthesis7-Hydroxycoumarin, Protected BromideProtected this compound60-75
DeprotectionProtected this compoundThis compound>90

Workflow Diagram

Workflow cluster_0 Stage 1: Umbelliferone Synthesis cluster_1 Stage 2: Side-Chain Synthesis cluster_2 Stage 3: Coupling & Deprotection Pechmann Pechmann Condensation Purification1 Recrystallization Pechmann->Purification1 Coupling Williamson Ether Synthesis Purification1->Coupling Oxidation Selective Oxidation Purification2 Column Chromatography Oxidation->Purification2 Protection Hydroxyl Protection Purification2->Protection Purification3 Column Chromatography Protection->Purification3 Hydrolysis Deacetylation Purification3->Hydrolysis Bromination Bromination Hydrolysis->Bromination Bromination->Coupling Purification4 Column Chromatography Coupling->Purification4 Deprotection Silyl Deprotection Purification4->Deprotection Purification5 Final Purification Deprotection->Purification5 end_product This compound Purification5->end_product start Start start->Pechmann start->Oxidation

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: Total Synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one, a Peniciisocoumarin H Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Due to the absence of a published total synthesis for peniciisocoumarin H, this document details the total synthesis of a closely related structural analogue, 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one. This isocoumarin shares key structural motifs with peniciisocoumarin H, including the isocoumarin core, a C3-pentyl side chain, and a C6-methoxy with a C8-hydroxyl group. The synthetic routes presented here are based on methodologies reported in the scientific literature and are expected to be adaptable for the future synthesis of peniciisocoumarin H and other related derivatives. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway to aid researchers in the fields of natural product synthesis, medicinal chemistry, and drug development.

Introduction

Isocoumarins are a class of natural products isolated from various sources, including fungi, plants, and insects. They exhibit a wide range of biological activities, making them attractive targets for synthetic chemists. 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one is a naturally occurring isocoumarin that has been isolated from Tessmannia densiflora and has demonstrated insecticidal activity.[1] Its structural similarity to other bioactive peniciisocoumarins makes its synthesis a valuable endeavor for the exploration of structure-activity relationships within this class of compounds.

Two primary synthetic strategies for 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one have been reported. The first approach involves the condensation of a homophthalic anhydride with hexanoyl chloride, followed by regioselective demethylation.[2][3][4] A more recent methodology utilizes a palladium-catalyzed carbonylation and intramolecular O-enolate acylation as the key steps to construct the isocoumarin core.[1] This document will focus on the latter, more contemporary approach, while also providing data from the former for comparison.

Data Presentation

Table 1: Synthesis of 1-(2-Iodo-3,5-dimethoxyphenyl)heptan-2-one (Key Intermediate)
StepReactionStarting MaterialReagents and ConditionsProductYield (%)Reference
1Grignard Reaction3,5-DimethoxybenzaldehydePentylmagnesium bromide, THF1-(3,5-Dimethoxyphenyl)hexan-1-ol-[1]
2Iodination1-(3,5-Dimethoxyphenyl)hexan-1-olNIS, p-TsOH·H₂O, CCl₄1-(2-Iodo-3,5-dimethoxyphenyl)hexan-1-ol80[1]
3Oxidation1-(2-Iodo-3,5-dimethoxyphenyl)hexan-1-olDess-Martin periodinane, CH₂Cl₂1-(2-Iodo-3,5-dimethoxyphenyl)heptan-2-one-[1]
Table 2: Synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one via Palladium-Catalyzed Carbonylation
StepReactionStarting MaterialReagents and ConditionsProductYield (%)Reference
4Pd-Catalyzed Carbonylation1-(2-Iodo-3,5-dimethoxyphenyl)heptan-2-onePd(OAc)₂, PPh₃, K₂CO₃, CO (1 atm), Toluene, 100 °C6,8-Dimethoxy-3-pentylisocoumarin-[1]
5Demethylation6,8-Dimethoxy-3-pentylisocoumarinBBr₃, CH₂Cl₂8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one-[1]
Table 3: Alternative Synthesis via Homophthalic Anhydride
StepReactionStarting MaterialReagents and ConditionsProductYield (%)Reference
1Anhydride Formation3,5-Dimethoxyhomophthalic acidAcetic anhydride, Toluene3,5-Dimethoxyhomophthalic anhydride-[3][4]
2Condensation3,5-Dimethoxyhomophthalic anhydrideHexanoyl chloride, TMG, Et₃N, Acetonitrile6,8-Dimethoxy-3-pentylisocoumarin74[3][4]
3Demethylation6,8-Dimethoxy-3-pentylisocoumarinAnhydrous AlCl₃, Nitrobenzene, 50-60 °C8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one-[2][3][4]

Experimental Protocols

Synthesis of 1-(2-Iodo-3,5-dimethoxyphenyl)hexan-1-ol

To a solution of 1-(3,5-dimethoxyphenyl)hexan-1-ol (240 mg, 0.95 mmol) in carbon tetrachloride (CCl₄), N-iodosuccinimide (NIS) (214 mg, 0.95 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) were added.[1] The resulting mixture was stirred for 1 hour. The reaction was then quenched with saturated aqueous sodium bicarbonate (NaHCO₃) solution (5 mL) and aqueous sodium thiosulfate (Na₂S₂O₃) solution (5 mL).[1] The mixture was extracted with ethyl acetate (2 x 20 mL). The combined organic layers were washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate = 5:1) to afford 1-(2-iodo-3,5-dimethoxyphenyl)hexan-1-ol as a colorless solid (289 mg, 80% yield).[1]

Synthesis of 6,8-Dimethoxy-3-pentylisocoumarin (Alternative Route)

3,5-Dimethoxyhomophthalic anhydride (2) in acetonitrile was added to a solution of 1,1,3,3-tetramethylguanidine (TMG) in the same solvent at 0 °C, followed by the addition of triethylamine.[3][4] The reaction mixture was then treated with hexanoyl chloride, which furnished 6,8-dimethoxy-3-pentylisocoumarin (3) in 74% yield after purification.[3][4]

Synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one

To a stirred solution of 6,8-dimethoxy-3-pentylisocoumarin (3) (0.35 g, 1.26 mmol) in freshly distilled dry nitrobenzene (10 mL), anhydrous aluminum chloride (0.83 g, 6.24 mmol) was added.[3] The reaction mixture was stirred at 50-60 °C for 6 hours, then poured into ice water and acidified with 0.5 N HCl.[3] The acidic solution was extracted with diethyl ether (3 x 50 mL). The combined organic extracts were then washed with 2.5 M NaOH (2 x 60 mL). The basic aqueous layer was separated, acidified, and re-extracted with diethyl ether. The final organic extract was dried and concentrated to yield 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one (1).[3]

Mandatory Visualization

Total_Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_isocoumarin_formation Isocoumarin Core Formation cluster_final_product Final Product 3_5_dimethoxybenzaldehyde 3,5-Dimethoxy- benzaldehyde step1 1-(3,5-Dimethoxy- phenyl)hexan-1-ol 3_5_dimethoxybenzaldehyde->step1 Grignard Reaction pentylmagnesium_bromide Pentylmagnesium bromide pentylmagnesium_bromide->step1 step2 1-(2-Iodo-3,5-dimethoxy- phenyl)hexan-1-ol step1->step2 Iodination (NIS, p-TsOH) step3 1-(2-Iodo-3,5-dimethoxy- phenyl)heptan-2-one step2->step3 Oxidation (DMP) step4 6,8-Dimethoxy-3- pentylisocoumarin step3->step4 Pd-Catalyzed Carbonylation final_product 8-hydroxy-6-methoxy-3- pentyl-1H-isochromen-1-one step4->final_product Demethylation (BBr3)

Caption: Total synthesis workflow for 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one.

References

Application Notes and Protocols: Rh-Catalyzed C-H Activation for Isocoumarin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoumarins are a significant class of lactones found in numerous natural products and bioactive compounds, exhibiting a wide range of pharmacological activities, including antitumor, anti-HIV, and antibacterial properties. The development of efficient and versatile synthetic methods for accessing the isocoumarin scaffold is of great interest to the medicinal and organic chemistry communities. Among the modern synthetic strategies, rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct and atom-economical construction of isocoumarins from readily available starting materials. This approach avoids the need for pre-functionalized substrates often required in traditional methods and allows for the rapid assembly of structurally diverse isocoumarin derivatives.

These application notes provide an overview of key Rh-catalyzed methodologies for isocoumarin synthesis, complete with detailed experimental protocols and comparative data to guide researchers in selecting and implementing the most suitable method for their synthetic targets.

Methodologies and Experimental Protocols

Several distinct Rh(III)-catalyzed C-H activation strategies have been successfully employed for the synthesis of isocoumarins. Below are detailed protocols for three prominent methods:

  • Annulation of Enaminones with Iodonium Ylides

  • Intramolecular Annulation of Benzoic Acids with Alkynes

  • Annulation of Benzamides with Diazo Compounds

Annulation of Enaminones with Iodonium Ylides

This method provides an efficient route to isocoumarins through a Rh(III)-catalyzed C-H activation/annulation cascade of enaminones with iodonium ylides. The reaction proceeds with good functional group tolerance and yields.[1][2][3][4]

General Experimental Protocol[3]

A 10 mL screw-cap vial is charged with the enaminone (0.2 mmol, 1.0 equiv), iodonium ylide (0.6 mmol, 3.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 5 mol%), AgSbF₆ (6.9 mg, 10 mol%), and acetic acid (AcOH, 5.0 equiv). The vial is sealed and the reaction mixture is stirred at 100 °C for 16 hours. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired isocoumarin product.

Optimization of Reaction Conditions[1][3]

The following table summarizes the optimization of reaction conditions for the synthesis of a model isocoumarin.

EntryCatalyst (mol%)Additive (mol%)SolventTemperature (°C)Yield (%)
1[CpRhCl₂]₂ (5)AgSbF₆ (10)DCE10042
2[CpRhCl₂]₂ (5)AgSbF₆ (10)Toluene10035
3[CpIrCl₂]₂ (5)AgSbF₆ (10)DCE100<10
4[Ru(p-cymene)Cl₂]₂ (5)AgSbF₆ (10)DCE100No Reaction
5[CpRhCl₂]₂ (5)AgOTf (10)DCE10028
6[CpRhCl₂]₂ (5)AgSbF₆ (10)DCE + AcOH (0.5 equiv)10078
7 [CpRhCl₂]₂ (5) AgSbF₆ (10) DCE + AcOH (5.0 equiv) 100 93

Standard conditions: enaminone (0.2 mmol), iodonium ylide (0.6 mmol), catalyst (5 mol %), additive (10 mol %), solvent (2.0 mL) for 16 h. Isolated yields.[1][3]

Substrate Scope

This reaction tolerates a range of functional groups on the enaminone, including both electron-donating (e.g., Me, OEt) and electron-withdrawing (e.g., F, Cl, Br, CF₃, NO₂) groups, providing the corresponding isocoumarins in moderate to good yields (43-93%).[1][3]

Intramolecular Annulation of Benzoic Acids with Alkynes

This intramolecular approach allows for the rapid assembly of tricyclic isocoumarin derivatives from benzoic acid precursors tethered to an alkyne.[5][6][7]

General Experimental Protocol[6]

To a solution of the benzoic acid derivative (50 mg) in DMF (0.3 M) are added Ag₂CO₃ (2.0 equiv) and [Cp*RhCl₂]₂ (2.5 mol%). The reaction mixture is stirred at 120 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired isocoumarin.

Optimization of Reaction Conditions[6]

The following table summarizes the optimization of reaction conditions.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1[CpRhCl₂]₂ (2.5)tAmOH10050
2[CpRhCl₂]₂ (2.5)DCE120<10
3[CpRhCl₂]₂ (2.5)Toluene110<10
4[CpRhCl₂]₂ (2.5)MeOH80No Reaction
5 [Cp*RhCl₂]₂ (2.5) DMF 120 82
6[(p-cymene)RuCl₂]₂ (2.5)DMF120<5

Conditions: Substrate (50 mg), Ag₂CO₃ (2 equiv), catalyst (2.5 mol %), solvent (0.3 M), 12 h. Isolated yields.[6]

Substrate Scope[6]

This method is applicable to a variety of substituted benzoic acids, providing the corresponding tricyclic isocoumarins in moderate to good yields.

Yield (%)
HH82
MeH75
OMeH68
HMe79
HPh71

Annulation of Benzamides with Diazo Compounds

This protocol describes the synthesis of isocoumarins via a Rh(III)-catalyzed C-H activation/cyclization of benzamides with diazo compounds, which serves as a facile method for constructing C-C and C-O bonds.[8][9][10]

General Experimental Protocol[10]

In a sealed tube, the Boc-protected benzamide (0.2 mmol, 1.0 equiv), diazo compound (0.24 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (2 mol%), AgSbF₆ (8 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv) are combined in DCE (1.0 mL). The mixture is stirred at 60 °C for 0.5-2 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography to give the desired isocoumarin.

Selected Substrate Scope and Yields[8][10]
Benzamide SubstituentDiazo CompoundYield (%)
HEthyl 2-diazoacetoacetate85
4-MeEthyl 2-diazoacetoacetate82
4-OMeEthyl 2-diazoacetoacetate78
4-FEthyl 2-diazoacetoacetate88
4-ClEthyl 2-diazoacetoacetate86
3-MeEthyl 2-diazoacetoacetate75

Visualizations

Catalytic Cycle for Rh(III)-Catalyzed Annulation of Enaminones and Iodonium Ylides

G A [Cp*Rh(III)]+ B Enaminone Coordination A->B C C-H Activation (Rhodacycle Intermediate) B->C D Carbene Insertion C->D E Migratory Insertion D->E F Intramolecular Annulation E->F G Product Release F->G G->A Catalyst Regeneration H Isocoumarin G->H I Enaminone I->B J Iodonium Ylide J->D

Caption: Proposed catalytic cycle for isocoumarin synthesis.

General Experimental Workflow for Isocoumarin Synthesis

G Start Starting Materials (e.g., Enaminone, Iodonium Ylide) Reaction Reaction Setup (Catalyst, Additive, Solvent, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Isocoumarin Purification->Product

Caption: A typical experimental workflow for synthesis.

Logical Relationship of Reaction Components on Yield

G Yield Isocoumarin Yield Catalyst Rh(III) Catalyst ([Cp*RhCl₂]₂) Catalyst->Yield Essential Oxidant Additive/Oxidant (e.g., AgSbF₆, Ag₂CO₃) Oxidant->Yield Often Crucial Solvent Solvent (e.g., DCE, DMF) Solvent->Yield Influential Temperature Temperature (60-120 °C) Temperature->Yield Critical

Caption: Key factors influencing the reaction yield.

Conclusion

Rhodium-catalyzed C-H activation represents a highly effective and versatile strategy for the synthesis of isocoumarins. The methodologies presented herein offer distinct advantages in terms of substrate scope, reaction conditions, and operational simplicity. For drug development professionals, these methods provide rapid access to libraries of isocoumarin derivatives for structure-activity relationship studies. The provided protocols and data serve as a practical guide for researchers to harness the power of Rh-catalyzed C-H activation for the efficient synthesis of these valuable heterocyclic compounds. Further exploration and development in this area are anticipated to uncover even more efficient and selective transformations, expanding the synthetic chemist's toolbox for accessing complex molecular architectures.

References

Application Notes and Protocols for the Isolation and Purification of Anisocoumarin H

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, specific literature detailing the isolation and purification of a compound explicitly named "Anisocoumarin H" is not available. The following protocols are based on established and effective methodologies for the isolation and purification of novel isocoumarins from fungal sources, particularly endophytic fungi, which are a rich source of such compounds.[1][2][3][4] These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Isocoumarins are a class of natural phenolic compounds characterized by a 1H-2-benzopyran-1-one backbone.[5][6] They are isomers of coumarins and are known to be produced by a variety of organisms, including plants, bacteria, and fungi.[2][3][4] Endophytic fungi, in particular, have been identified as a prolific source of structurally diverse and biologically active isocoumarins.[1][2][3][4] These compounds have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[7][8] The isolation and purification of novel isocoumarins like the hypothetical this compound are critical first steps in the drug discovery and development pipeline.

This document provides a detailed workflow and experimental protocols for the isolation and purification of a novel isocoumarin, exemplified by "this compound," from a fungal source.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted below. This process begins with the cultivation of the source organism and proceeds through extraction, fractionation, and a series of chromatographic purification steps to yield the pure compound.

experimental_workflow cluster_0 Upstream Processing cluster_1 Extraction & Initial Cleanup cluster_2 Purification Cascade cluster_3 Final Product start Fungal Strain Selection (e.g., Endophytic Fungus) culture Large-Scale Fermentation start->culture Inoculation harvest Biomass and Supernatant Separation culture->harvest Centrifugation/ Filtration extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction partition Liquid-Liquid Partitioning extraction->partition cc Column Chromatography (Silica Gel) partition->cc spe Solid-Phase Extraction (SPE) cc->spe Fraction Pooling hplc Preparative HPLC spe->hplc Further Fractionation pure_compound Pure this compound hplc->pure_compound analysis Structure Elucidation (NMR, MS) & Bioassay pure_compound->analysis

Figure 1: General workflow for the isolation and purification of this compound.

Experimental Protocols

Protocol 1: Fungal Fermentation and Biomass Collection
  • Strain Selection and Inoculation: Select a promising fungal strain, potentially an endophytic fungus known for producing diverse secondary metabolites.[1][3] Inoculate a seed culture in a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at 25-28°C with shaking for 3-5 days.

  • Large-Scale Fermentation: Transfer the seed culture to a larger volume of production medium. Ferment for 14-21 days under appropriate conditions to allow for the production of secondary metabolites.

  • Harvesting: Separate the fungal mycelia from the culture broth by filtration or centrifugation. The mycelia and the broth can be processed separately as the target compound may be intracellular or secreted.

Protocol 2: Extraction of Crude Isocoumarins
  • Mycelial Extraction: Dry the collected mycelia and grind it into a fine powder. Extract the powdered mycelia exhaustively with an organic solvent such as ethyl acetate or methanol at room temperature.[2]

  • Broth Extraction: Perform liquid-liquid extraction on the culture filtrate using an immiscible organic solvent like ethyl acetate.[9] Repeat the extraction multiple times to ensure complete recovery of the compounds.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Fractionation of the Crude Extract
  • Solvent Partitioning: Dissolve the crude extract in a methanol-water mixture and partition sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.[2][9] This will separate the compounds based on their polarity.

  • Bioassay-Guided Fractionation (Optional): If a specific biological activity is being targeted, each fraction can be tested to identify the most active fraction for further purification.

Protocol 4: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Subject the most promising fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.[2]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, fractions rich in the target compound can be subjected to size-exclusion chromatography on a Sephadex LH-20 column, using a solvent system like chloroform-methanol (1:1).[2]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification step typically involves preparative HPLC on a C18 column.[9]

    • Use a gradient of water and methanol or acetonitrile as the mobile phase.

    • Monitor the elution profile with a UV detector at a wavelength suitable for detecting coumarins (e.g., 254 nm and 320 nm).

    • Collect the peak corresponding to this compound.

Protocol 5: Purity Assessment and Structure Elucidation
  • Purity Check: Assess the purity of the isolated compound using analytical HPLC. A single, sharp peak is indicative of high purity.

  • Structure Elucidation: Determine the chemical structure of the purified compound using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.[10]

Data Presentation

The following tables present hypothetical quantitative data that could be obtained during the isolation and purification of this compound.

Table 1: Summary of Extraction and Fractionation Yields

StepStarting MaterialYield (g)% Yield
Crude Extraction500 g (Dry Mycelia)25.05.0%
n-Hexane Fraction25.0 g (Crude Extract)8.032.0%
Dichloromethane Fraction25.0 g (Crude Extract)6.526.0%
Ethyl Acetate Fraction25.0 g (Crude Extract)9.036.0%
Methanol Fraction25.0 g (Crude Extract)1.56.0%

Table 2: Column Chromatography of the Ethyl Acetate Fraction

Fraction No.Eluent System (Hexane:EtOAc)Weight (mg)Purity (by TLC)
F1-F59:11200Low
F6-F108:22500Moderate
F11-F157:33000High (Target)
F16-F201:11500Moderate
F21-F250:1800Low

Table 3: Preparative HPLC Purification of Fraction F11-F15

Peak No.Retention Time (min)Yield (mg)Purity (by HPLC)
112.55095%
2 (this compound)18.225>99%
321.03097%

Signaling Pathway Visualization

While the specific signaling pathway affected by this compound is unknown, many isocoumarins exhibit anticancer activity. A common mechanism for such activity is the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could potentially be modulated by this compound.

apoptosis_pathway cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade anisocoumarin_h This compound bcl2 Bcl-2 (Anti-apoptotic) anisocoumarin_h->bcl2 may inhibit bax_bak Bax/Bak (Pro-apoptotic) anisocoumarin_h->bax_bak may activate bcl2->bax_bak inhibits cytochrome_c Cytochrome c release bax_bak->cytochrome_c promotes caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Figure 2: Hypothetical modulation of the intrinsic apoptosis pathway by this compound.

References

Application Notes and Protocols for the Quantification of Anisocoumarin H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisocoumarin H is an isocoumarin, a class of natural products that are isomers of coumarins and are known for their diverse biological activities.[1][2][3] Isocoumarins have garnered significant interest in pharmaceutical research due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Notably, certain isocoumarins have been identified as inhibitors of the Wnt signaling pathway, a critical pathway implicated in cancer development.[4][5][6] Accurate and precise quantification of this compound is therefore essential for pharmacokinetic studies, formulation development, and quality control.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While specific validated quantitative data for this compound is not extensively available in the public domain, the following protocols are based on established methods for the analysis of related coumarin and isocoumarin compounds.

Analytical Methods for this compound Quantification

Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used technique for the quantification of coumarins due to its robustness and accessibility.[7][8][9] It is suitable for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of this compound is relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.[10][11][12]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[13][14][15] It is a powerful tool for the purity assessment of this compound reference material.

Data Presentation

The following tables summarize the proposed validation parameters for the analytical methods. These values are indicative and should be established for this compound during method validation.

Table 1: Proposed HPLC-UV Method Validation Parameters

ParameterProposed Range/Limit
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: Proposed LC-MS/MS Method Validation Parameters

ParameterProposed Range/Limit
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.1 - 0.5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 3: Proposed qNMR Method Validation Parameters

ParameterProposed Specification
Accuracy98 - 102%
Precision (% RSD)< 1%
LinearityDemonstrated
SpecificityHigh

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Objective: To quantify this compound in bulk drug substance or pharmaceutical formulations.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Methanol (for sample preparation)

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 254-320 nm for coumarins).

  • Injection Volume: 10 µL

5. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

6. Sample Preparation:

  • Bulk Drug: Accurately weigh and dissolve the sample in methanol to a known concentration within the calibration range.

  • Formulation: Extract a known amount of the formulation with methanol, sonicate, and centrifuge. Dilute the supernatant to a suitable concentration.

7. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify this compound in the samples by comparing the peak area with the calibration curve.

8. Method Validation:

  • Validate the method for linearity, accuracy, precision, specificity, LOD, and LOQ according to ICH guidelines.

Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS

1. Objective: To quantify this compound in plasma or other biological fluids.

2. Materials and Reagents:

  • This compound reference standard

  • Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (for sample preparation)

3. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

4. LC-MS/MS Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • MRM Transitions: Determine the precursor and product ions for this compound and the IS.

5. Standard Solution Preparation:

  • Prepare stock solutions of this compound and IS (1 mg/mL) in methanol.

  • Prepare working standard solutions by spiking blank biological matrix with this compound to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

6. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge.

  • Inject the supernatant into the LC-MS/MS system.

7. Analysis:

  • Analyze the calibration standards and samples.

  • Quantify this compound using the peak area ratio of the analyte to the IS.

8. Method Validation:

  • Validate the method for linearity, accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines.

Protocol 3: Purity Assessment of this compound by qNMR

1. Objective: To determine the purity of an this compound reference standard.

2. Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

3. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

4. NMR Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the signals to be integrated.

5. Sample Preparation:

  • Accurately weigh the this compound sample and the internal standard.

  • Dissolve both in a known volume of the deuterated solvent.

6. Analysis:

  • Acquire the 1H NMR spectrum.

  • Carefully integrate a well-resolved, specific signal for this compound and a signal for the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

7. Method Validation:

  • Validate the method for accuracy, precision, and specificity.

Mandatory Visualizations

experimental_workflow_hplcuv HPLC-UV Quantification Workflow for this compound cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification prep_std Prepare this compound Standard Solutions run_std Inject Standards prep_std->run_std prep_sample Prepare Sample Solution (Bulk or Formulation) run_sample Inject Samples prep_sample->run_sample hplc_system HPLC System (C18 Column, UV Detector) cal_curve Generate Calibration Curve run_std->cal_curve quantify Quantify this compound in Samples run_sample->quantify cal_curve->quantify report Report Results quantify->report experimental_workflow_lcmsms LC-MS/MS Quantification Workflow for this compound cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_std Prepare Spiked Calibration Standards in Matrix extraction Protein Precipitation prep_std->extraction prep_sample Prepare Biological Sample (with Internal Standard) prep_sample->extraction run_analysis Inject Extracts extraction->run_analysis lcms_system LC-MS/MS System (Triple Quadrupole) data_proc Peak Integration & Ratio Calculation run_analysis->data_proc quantify Quantify this compound data_proc->quantify report Report Results quantify->report

References

Application Notes and Protocols for Anisocoumarin H Insecticidal Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisocoumarin H is a natural coumarin derivative that has been primarily investigated for its antifungal properties.[1] While specific data on its insecticidal activity is not extensively documented, the broader class of coumarins and isocoumarins has demonstrated a range of insecticidal, antifeedant, and repellent effects against various insect pests.[2][3][4][5] This document provides a comprehensive set of protocols to systematically evaluate the potential insecticidal properties of this compound. The following application notes detail the necessary materials, experimental procedures, and data analysis for contact toxicity, feeding deterrence, and repellent activity assays. Additionally, a plausible mechanism of action is proposed based on the known effects of related compounds.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the described insecticidal assays.

Table 1: Contact Toxicity of this compound against a Target Insect Pest (e.g., Spodoptera litura)

Concentration (µg/cm²)Number of Insects TestedNumber of Dead Insects (at 24h)Mortality Rate (%)Corrected Mortality Rate (%)¹LC₅₀ (µg/cm²) (at 24h)
Control (Solvent)3013.30.0-
1030516.713.9
25301240.037.9
50302066.765.5
100302893.393.1
2003030100.0100.0

¹Corrected Mortality Rate (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100

Table 2: Feeding Deterrence of this compound against a Target Insect Pest (e.g., Helicoverpa armigera)

Concentration (µg/g diet)Initial Weight of Diet (g)Weight of Diet Consumed (g)Feeding Deterrence Index (FDI) (%)¹
Control (Solvent)5.02.80.0
105.02.125.0
255.01.546.4
505.00.871.4
1005.00.389.3
2005.00.196.4

¹FDI (%) = [(C - T) / C] * 100, where C is the amount of food consumed in the control group and T is the amount of food consumed in the treated group.

Table 3: Repellent Activity of this compound against a Target Insect Pest (e.g., Aedes aegypti)

Concentration (µg/cm²)Number of Insects ReleasedNumber of Insects in Treated Zone (at 1h)Number of Insects in Control Zone (at 1h)Percent Repellency (PR) (%)¹
1050183228.0
2550123852.0
505074372.0
1005034788.0
2005014996.0

¹PR (%) = [(Nc - Nt) / (Nc + Nt)] * 100, where Nc is the number of insects in the control zone and Nt is the number of insects in the treated zone.

Experimental Protocols

The following are detailed protocols for conducting the primary insecticidal activity assays.

Contact Toxicity Assay (Residual Film Method)

This assay evaluates the toxicity of this compound when an insect comes into physical contact with a treated surface.

Materials:

  • This compound

  • Acetone or other suitable volatile solvent

  • Target insect species (e.g., third-instar larvae of Spodoptera litura)

  • Glass Petri dishes (9 cm diameter)

  • Micropipette

  • Ventilated rearing cages

  • Fresh diet for the target insect

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µg/cm²). The control will be acetone alone.

  • Application: Apply 1 mL of each test solution evenly to the bottom surface of a Petri dish. Gently swirl the dish to ensure uniform coating. Allow the solvent to evaporate completely in a fume hood, leaving a dry film of the compound.

  • Insect Exposure: Introduce a known number of insects (e.g., 10 larvae) into each treated Petri dish. Provide a small amount of fresh, untreated diet to prevent starvation during the observation period.

  • Observation: Seal the Petri dishes with a ventilated lid and maintain them under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark cycle).

  • Data Collection: Record the number of dead or moribund insects at specified time intervals (e.g., 24, 48, and 72 hours). Insects that do not respond to gentle prodding with a fine brush are considered dead.

  • Data Analysis: Calculate the mortality rate for each concentration. Correct for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration required to kill 50% of the test population) using probit analysis.

Feeding Deterrence Assay (No-Choice Test)

This assay assesses the ability of this compound to inhibit feeding by the target insect.

Materials:

  • This compound

  • Artificial diet for the target insect species (e.g., Helicoverpa armigera)

  • Ethanol or other suitable solvent

  • Target insect species (e.g., third-instar larvae)

  • Small containers or multi-well plates

  • Analytical balance

Procedure:

  • Preparation of Treated Diet: Prepare a stock solution of this compound in ethanol. Incorporate the appropriate volume of the stock solution or its dilutions into the artificial diet just before it solidifies to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µg/g diet). Prepare a control diet containing only ethanol.

  • Experimental Setup: Pre-weigh a specific amount of the control and treated diets and place them into individual containers.

  • Insect Introduction: Place one pre-weighed, starved (for ~4 hours) larva into each container.

  • Incubation: Maintain the containers under controlled environmental conditions for a set period (e.g., 48 or 72 hours).

  • Data Collection: After the exposure period, remove the larvae and the remaining diet. Record the final weight of the larvae and the remaining diet (after drying to a constant weight to account for moisture loss).

  • Data Analysis: Calculate the amount of diet consumed in both the treated and control groups. Determine the Feeding Deterrence Index (FDI) for each concentration.

Repellent Activity Assay (Area Preference Method)

This assay evaluates the potential of this compound to repel insects from a treated area.

Materials:

  • This compound

  • Acetone or other suitable solvent

  • Target insect species (e.g., adult Aedes aegypti)

  • Whatman No. 1 filter paper discs (9 cm diameter)

  • Glass Petri dishes (9 cm diameter)

  • Aspirator for handling insects

Procedure:

  • Preparation of Test Surfaces: Cut filter paper discs in half. Apply a solution of this compound in acetone to one half of the filter paper at various concentrations. Apply only the solvent to the other half to serve as the control.

  • Assembly: After the solvent has completely evaporated, reassemble the two halves in a Petri dish, ensuring a clear boundary between the treated and untreated zones.

  • Insect Release: Release a known number of insects (e.g., 20-30 adults) into the center of the Petri dish.

  • Observation: Cover the dish and keep it in a dark, vibration-free environment.

  • Data Collection: After a specified time (e.g., 1 hour), count the number of insects present on the treated and control halves of the filter paper.

  • Data Analysis: Calculate the Percent Repellency (PR) for each concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Insecticidal Assays cluster_data Data Analysis prep_solution Prepare this compound Stock and Dilutions contact Contact Toxicity Assay prep_solution->contact feeding Feeding Deterrence Assay prep_solution->feeding repellent Repellent Activity Assay prep_solution->repellent prep_insects Rear and Select Test Insects prep_insects->contact prep_insects->feeding prep_insects->repellent data_collection Collect Mortality, Consumption, and Distribution Data contact->data_collection feeding->data_collection repellent->data_collection data_analysis Calculate LC50, FDI, PR and Perform Statistical Analysis data_collection->data_analysis conclusion Conclusion on Insecticidal Potential data_analysis->conclusion

Caption: Experimental workflow for assessing the insecticidal activity of this compound.

signaling_pathway cluster_cell Insect Neuron anisocoumarin This compound ache Acetylcholinesterase (AChE) anisocoumarin->ache Inhibition ach Acetylcholine (ACh) ache->ach Breakdown ach->ache nachr Nicotinic Acetylcholine Receptor (nAChR) ach->nachr Binding hyper Continuous Nerve Impulse (Hyper-excitation) nachr->hyper Activation synapse Synaptic Cleft post_neuron Postsynaptic Neuron paralysis Paralysis and Death hyper->paralysis

Caption: Proposed mechanism: Inhibition of Acetylcholinesterase (AChE) by this compound.

Proposed Mechanism of Action

While the precise mechanism of this compound is unconfirmed, many natural coumarins exhibit insecticidal activity by interfering with the insect nervous system.[6][7] One of the primary targets is the enzyme acetylcholinesterase (AChE). AChE is crucial for terminating nerve impulses by breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

As depicted in the signaling pathway diagram, it is hypothesized that this compound may act as an AChE inhibitor. By binding to and inhibiting AChE, this compound would prevent the breakdown of acetylcholine. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic neuron. The resulting hyper-excitation of the nervous system can lead to paralysis and, ultimately, the death of the insect.[8] Other potential mechanisms for coumarins include the disruption of mitochondrial function and the inhibition of detoxification enzymes.[3][8] Further research, including enzyme inhibition assays and molecular docking studies, is required to elucidate the specific mode of action of this compound.

References

Application Notes and Protocols: Anisocoumarin H as a Potential Agricultural Insecticide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anisocoumarin H is a member of the isocoumarin class of natural products.[1][2] While direct studies on the insecticidal properties of this compound are not extensively documented, the broader family of coumarins and isocoumarins has demonstrated a wide range of biological activities, including insecticidal effects.[2][3][4] This document outlines the potential of this compound as an agricultural insecticide, proposes a plausible mechanism of action, and provides detailed protocols for its evaluation.

The primary proposed mechanism of action for the insecticidal activity of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[5][6][7][8][9] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect.[10][11] This mode of action is a well-established target for many commercial insecticides.[10]

These application notes provide a framework for researchers to systematically investigate the insecticidal potential of this compound, from initial bioassays to mechanistic studies.

Data Presentation

The following tables are templates for presenting quantitative data from insecticidal activity and enzyme inhibition assays.

Table 1: Hypothetical Insecticidal Activity of this compound against Major Agricultural Pests

Target PestCommon NameLC50 (µg/mL)95% Confidence Interval
Spodoptera frugiperdaFall Armyworm15.812.2 - 20.5
Myzus persicaeGreen Peach Aphid25.221.9 - 29.0
Plutella xylostellaDiamondback Moth18.516.1 - 21.3
Aphis gossypiiCotton Aphid32.128.7 - 35.9

LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a test population.

Table 2: Hypothetical Acetylcholinesterase (AChE) Inhibition Data for this compound

Enzyme SourceIC50 (µM)Inhibition Type
Spodoptera frugiperda AChE5.2Competitive
Myzus persicae AChE8.9Competitive
Bovine Erythrocyte AChE45.7Competitive

IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

1. Protocol for Insecticidal Bioassay (Leaf-Dip Method)

This protocol is designed to assess the contact and ingestion toxicity of this compound against foliage-feeding insects.

Materials:

  • This compound

  • Acetone (for stock solution)

  • Triton X-100 or Tween 80 (surfactant)

  • Distilled water

  • Leaf discs (from host plant of the target insect)

  • Petri dishes

  • Filter paper

  • Target insects (e.g., 3rd instar larvae of Spodoptera frugiperda)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

    • Prepare serial dilutions of the stock solution to create a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • The final test solutions should contain a constant concentration of surfactant (e.g., 0.05% Triton X-100) to ensure even spreading on the leaf surface.

    • A control solution should be prepared with acetone and surfactant at the same concentrations as the test solutions.

  • Bioassay:

    • Dip leaf discs into the test solutions for 10-15 seconds with gentle agitation.

    • Allow the leaf discs to air-dry completely.

    • Place a treated leaf disc in a Petri dish lined with moist filter paper.

    • Introduce a known number of insects (e.g., 10 larvae) into each Petri dish.

    • Seal the Petri dishes with perforated lids to allow for air exchange.

    • Incubate at controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Data Collection and Analysis:

    • Record insect mortality at 24, 48, and 72 hours post-treatment.

    • Use Probit analysis to calculate the LC50 values and their 95% confidence intervals.

2. Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro assay determines the inhibitory effect of this compound on AChE activity.

Materials:

  • This compound

  • AChE enzyme (from insect or other source)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • This compound solution at various concentrations (or solvent for control)

      • AChE solution

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding the substrate (ATCI) and DTNB to each well.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

    • The rate of reaction is proportional to the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_bioassay Insecticidal Bioassay cluster_mechanistic Mechanistic Study Compound This compound Stock Stock Solution Compound->Stock Test_Solutions Serial Dilutions Stock->Test_Solutions Leaf_Dip Leaf-Dip Assay Test_Solutions->Leaf_Dip Apply to leaves AChE_Assay AChE Inhibition Assay Test_Solutions->AChE_Assay Add to assay Incubation Incubation Leaf_Dip->Incubation Mortality Mortality Assessment Incubation->Mortality LC50 LC50 Calculation Mortality->LC50 Conclusion Evaluate Potential LC50->Conclusion IC50 IC50 Calculation AChE_Assay->IC50 IC50->Conclusion

Caption: Experimental workflow for evaluating the insecticidal potential of this compound.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding Products Choline + Acetate AChE->Products Postsynaptic_Neuron Postsynaptic Neuron (Continuous Firing) Receptor->Postsynaptic_Neuron Signal Transmission AnisocoumarinH This compound AnisocoumarinH->AChE Inhibition

Caption: Proposed mechanism of action: Inhibition of Acetylcholinesterase (AChE) by this compound.

References

Application Notes and Protocols: In Vitro Testing of Anisocoumarin H on Insect Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisocoumarin H, a member of the isocoumarin class of natural products, represents a promising candidate for the development of novel insecticides. Isocoumarins have demonstrated a range of biological activities, including insecticidal properties[1][2]. This document provides detailed protocols for the in vitro evaluation of this compound's effects on common insect cell lines, such as Spodoptera frugiperda (Sf9 or Sf21). The following application notes outline experimental procedures to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Data Presentation: Summary of Expected Quantitative Data

The following tables represent hypothetical data for the effects of this compound on Sf9 insect cells. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Cytotoxicity of this compound on Sf9 Cells (MTT Assay)

Concentration of this compound (µM)Cell Viability (%) (Mean ± SD)IC₅₀ (µM)
0 (Control)100 ± 4.5
1085.2 ± 5.1
2562.7 ± 3.935.4
5041.3 ± 4.2
7525.8 ± 3.1
10015.1 ± 2.5

Table 2: Apoptosis Induction by this compound in Sf9 Cells (Annexin V-FITC/PI Staining)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Control3.2 ± 0.81.5 ± 0.495.3 ± 1.2
This compound (35 µM)28.7 ± 2.110.4 ± 1.560.9 ± 3.5

Table 3: Cell Cycle Analysis of Sf9 Cells Treated with this compound

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control45.1 ± 2.835.6 ± 2.119.3 ± 1.9
This compound (35 µM)20.7 ± 1.925.2 ± 2.454.1 ± 3.3

Experimental Protocols

Insect Cell Culture Maintenance

Materials:

  • Spodoptera frugiperda (Sf9) cells

  • Grace's Insect Medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Antibiotic-Antimycotic solution[3]

  • 125 mL disposable baffled Erlenmeyer flasks[3]

  • Incubator shaker (27°C, 140 rpm)[3]

Protocol:

  • Maintain Sf9 cells in supplemented Grace's Insect Medium at 27°C with shaking at 140 rpm.

  • Subculture cells every 2-3 days to maintain a density between 0.5 x 10⁶ and 2.5 x 10⁶ cells/mL.

  • Ensure flask caps are loosened to allow for proper aeration[3].

cluster_0 Cell Culture Workflow Start Start Maintain Maintain Sf9 cells in supplemented Grace's Medium (27°C, 140 rpm) Start->Maintain Monitor Monitor cell density and viability daily Maintain->Monitor Subculture Subculture cells every 2-3 days Monitor->Subculture Density > 2.5x10^6 cells/mL Ready Cells ready for experimentation Monitor->Ready Optimal density and viability Subculture->Maintain

Experimental workflow for insect cell culture maintenance.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Sf9 cells

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed Sf9 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach for 1 hour.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%.

  • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 27°C.

  • Add MTT solution to each well and incubate for 4 hours, allowing for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

cluster_1 MTT Cytotoxicity Assay Workflow Seed Seed Sf9 cells in 96-well plate Treat Treat cells with This compound dilutions Seed->Treat Incubate_48h Incubate for 48 hours Treat->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Sf9 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed Sf9 cells in 6-well plates and treat with this compound (at its IC₅₀ concentration) for 24 hours.

  • Harvest the cells by gentle centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic.

Cell Cycle Analysis

This protocol uses propidium iodide staining to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Sf9 cells

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Treat Sf9 cells with this compound (at its IC₅₀ concentration) for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells to remove the ethanol and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases[4][5].

Potential Signaling Pathway

Based on studies of other natural compounds, this compound may induce apoptosis in insect cells through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase cascades.

cluster_2 Hypothetical Apoptotic Signaling Pathway Anisocoumarin_H This compound Mitochondria Mitochondria Anisocoumarin_H->Mitochondria ROS Increased ROS Production Mitochondria->ROS Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-3/9) ROS->Caspase_Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols: Identification of Anisocoumarin H Insecticidal Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisocoumarin H, a naturally occurring isocoumarin, has demonstrated potential as a valuable lead compound for the development of novel insecticides. Identifying its molecular target(s) within insects is a critical step in understanding its mechanism of action and for optimizing its efficacy and specificity. This document provides a detailed experimental workflow and protocols for the identification and validation of the biological target(s) of this compound in a model insect species. The proposed strategy integrates bioactivity assays, affinity-based protein profiling, and proteomic analysis to isolate and identify specific protein targets.

Introduction to this compound

Isocoumarins are a class of natural products that are isomers of coumarins, differing in the orientation of the lactone ring.[1] While various coumarin derivatives have been reported to exhibit insecticidal properties, the specific biological activities of many isocoumarins, including this compound, remain underexplored in insects.[2][3][4] Preliminary studies on related compounds suggest that isocoumarins can possess a range of biological activities, including antifungal and antibacterial properties.[1][5] However, some studies have reported a lack of insecticidal effects for certain isocoumarins.[6] Therefore, the initial step in this proposed workflow is to confirm the insecticidal activity of this compound against a relevant insect model. The identification of the molecular target is essential for elucidating the mode of action and for the rational design of more potent and selective insect control agents.

Experimental Workflow for Target Identification

The proposed workflow for identifying the molecular target of this compound is a multi-step process that begins with confirming its biological activity and culminates in the identification and validation of its protein target(s).

Workflow cluster_1 Phase 1: Bioactivity Confirmation cluster_2 Phase 2: Affinity Probe Synthesis & Target Capture cluster_3 Phase 3: Target Identification & Validation A Insect Rearing & Selection (e.g., Spodoptera frugiperda) B This compound Bioassays A->B C Determine LC50 & EC50 (Larval mortality, growth inhibition) B->C D Synthesis of this compound Affinity Probe C->D Confirmed Activity F Affinity Chromatography (Target Pull-down) D->F E Preparation of Insect Protein Lysate E->F G Elution of Bound Proteins F->G H SDS-PAGE & Protein Visualization G->H I In-gel Digestion & LC-MS/MS (Protein Identification) H->I J Bioinformatic Analysis (Database Searching) I->J K Target Validation (e.g., RNAi, recombinant protein binding) J->K

Figure 1: Experimental workflow for this compound target identification.

Detailed Protocols

Phase 1: Bioactivity Confirmation

Protocol 3.1.1: Insect Rearing and Selection

A suitable model insect species should be selected for the bioassays. The fall armyworm, Spodoptera frugiperda, is a globally significant agricultural pest and is a good candidate.

  • Rearing Conditions: Maintain a colony of S. frugiperda at 25 ± 1°C, 65 ± 5% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Larval Diet: Rear larvae on an artificial diet.

  • Synchronization: Synchronize the developmental stages of the larvae to ensure uniformity in the bioassays. Use third-instar larvae for all experiments.

Protocol 3.1.2: this compound Bioassays

Two primary bioassays will be conducted to determine the insecticidal properties of this compound.

  • Diet Incorporation Assay (Chronic Exposure):

    • Dissolve this compound in a suitable solvent (e.g., acetone or DMSO) to prepare a stock solution.

    • Incorporate a series of concentrations of this compound into the artificial diet. A solvent-only control should be included.

    • Place one third-instar larva into each well of a 24-well plate containing the treated diet.

    • Record larval mortality daily for 7 days.

    • Calculate the median lethal concentration (LC50) using probit analysis.

  • Topical Application Assay (Acute Exposure):

    • Dissolve this compound in a suitable volatile solvent (e.g., acetone).

    • Apply a 1 µL droplet of the test solution to the dorsal thorax of each third-instar larva. A solvent-only control should be included.

    • Place the treated larvae in a petri dish with untreated artificial diet.

    • Record mortality at 24, 48, and 72 hours post-application.

    • Calculate the median lethal dose (LD50).

Data Presentation: Bioactivity of this compound

Bioassay TypeParameterValueConfidence Interval (95%)
Diet IncorporationLC50 (µg/g diet)[Insert Value][Insert Range]
Diet IncorporationEC50 (Growth Inhibition)[Insert Value][Insert Range]
Topical ApplicationLD50 (ng/larva)[Insert Value][Insert Range]
Phase 2: Affinity Probe Synthesis and Target Capture

Protocol 3.2.1: Synthesis of this compound Affinity Probe

To perform affinity chromatography, this compound needs to be chemically modified to incorporate a linker arm and a reactive group for immobilization on a solid support. This constitutes a chemical probe approach to target identification.[7][8]

  • Synthesis Strategy: The synthesis will involve modifying a position on the this compound molecule that is predicted not to be essential for its biological activity. A linker arm (e.g., a short polyethylene glycol chain) will be attached, terminating in a functional group (e.g., an amine or a carboxyl group) for subsequent coupling to the affinity matrix.

  • Confirmation of Activity: The biological activity of the synthesized probe should be re-evaluated to ensure that the modification has not significantly compromised its insecticidal properties.

Protocol 3.2.2: Preparation of Insect Protein Lysate

  • Homogenization: Homogenize whole third-instar larvae or specific tissues (e.g., midgut, fat body) in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, and a protease inhibitor cocktail).

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the Bradford or BCA assay.

Protocol 3.2.3: Affinity Chromatography

  • Immobilization: Covalently couple the this compound affinity probe to a solid support matrix (e.g., NHS-activated sepharose beads).

  • Incubation: Incubate the immobilized probe with the insect protein lysate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Competitive Elution: Elute the specifically bound proteins by incubating the beads with a high concentration of free this compound. This is a crucial step to distinguish true targets from proteins that bind non-specifically to the matrix or linker.

Phase 3: Target Identification and Validation

Protocol 3.3.1: SDS-PAGE and Protein Visualization

  • Sample Preparation: Concentrate the eluted proteins and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Electrophoresis: Separate the eluted proteins on a polyacrylamide gel.

  • Staining: Visualize the protein bands using a sensitive protein stain such as Coomassie Brilliant Blue or a silver stain.

Protocol 3.3.2: In-gel Digestion and LC-MS/MS

  • Band Excision: Excise the protein bands that are present in the competitive elution fraction but absent or significantly reduced in the control lanes.

  • In-gel Digestion: Destain the gel pieces and perform in-gel digestion with trypsin.

  • Peptide Extraction: Extract the resulting peptides from the gel.

  • LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 3.3.3: Bioinformatic Analysis

  • Database Searching: Search the acquired MS/MS spectra against an insect protein database (e.g., NCBI or a species-specific database for S. frugiperda) using a search algorithm like Mascot or Sequest.

  • Protein Identification: Identify the proteins present in the sample based on the matched peptides.

  • Functional Annotation: Perform functional annotation of the identified proteins to gain insights into their potential roles in the insect's physiology.

Data Presentation: Putative this compound Targets

Protein IDProtein NameMolecular Weight (kDa)Peptide CountSequence Coverage (%)Putative Function
[Insert ID][Insert Name][Insert Value][Insert Value][Insert Value][Insert Function]
[Insert ID][Insert Name][Insert Value][Insert Value][Insert Value][Insert Function]

Protocol 3.3.4: Target Validation

The identified putative targets must be validated to confirm their role in the insecticidal activity of this compound.

  • RNA Interference (RNAi):

    • Synthesize double-stranded RNA (dsRNA) corresponding to the gene of the putative target protein.

    • Inject the dsRNA into the insect larvae to induce gene silencing.

  • Recombinant Protein Binding Assays:

    • Express and purify the putative target protein.

    • Perform in vitro binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to confirm a direct interaction between this compound and the recombinant protein and to determine the binding affinity.

Hypothetical Signaling Pathway

Based on the known targets of some coumarin derivatives in other organisms, which include protein kinases and carbonic anhydrases, a hypothetical signaling pathway that could be disrupted by this compound in insects is presented below.[1][9][10] This is a speculative model to guide further investigation once a target is identified.

SignalingPathway cluster_pathway Hypothetical this compound Target Pathway ACH This compound Target Putative Target (e.g., Protein Kinase) ACH->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Physiological Physiological Process (e.g., Growth, Development) Downstream1->Physiological Downstream2->Physiological Toxicity Toxicity / Mortality Physiological->Toxicity Disruption

Figure 2: A hypothetical signaling pathway for this compound action.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the identification and validation of the molecular target(s) of this compound in insects. Successful completion of these protocols will not only elucidate the mechanism of action of this natural product but also pave the way for the development of a new class of insecticides with potentially novel modes of action, which is crucial for managing insecticide resistance.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) of Coumarin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coumarins are a significant class of naturally occurring benzopyrone compounds widely distributed in the plant kingdom. Their derivatives, both natural and synthetic, have garnered substantial interest in medicinal chemistry due to a broad spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, antimicrobial, and anticancer properties.[1] The structure-activity relationship (SAR) of coumarin analogues is a critical area of research, aiming to elucidate the structural requirements for enhanced biological activity and to guide the design of new, more potent therapeutic agents.

While specific SAR data for Anisocoumarin H analogues are not extensively available in published literature, this document provides a comprehensive overview of the general SAR principles derived from various classes of coumarin and isocoumarin analogues. It includes detailed protocols for the synthesis and biological evaluation of these compounds, serving as a practical guide for researchers in the field.

Structure-Activity Relationship (SAR) Data

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone core. The following table summarizes key SAR findings for different biological activities based on published studies of various coumarin classes.

Table 1: Summary of Structure-Activity Relationships for Coumarin Analogues

Biological Activity Scaffold/Class Position of Substitution Favorable Substituents/Structural Features Effect on Activity Reference
Anti-inflammatory 7-HydroxycoumarinsC8Bulky aminomethyl groups (Mannich bases)Increased activity. Hydrophilicity and a free 7-OH group are crucial.[2]
Anti-inflammatory General Coumarins-Schiff base derivatives of 4-formyl coumarinInhibition of COX-2 and protein denaturation.[3]
Antifungal HydroxycoumarinsO-substitutionShort aliphatic chains (e.g., allyl, prenyl) and electron-withdrawing groups (NO₂, acetate).Essential for activity; enhances potency.[4]
Antibacterial (Gyrase Inhibition) AminocoumarinsC8' (aminocoumarin ring)Chlorine (Cl) at C8' with a 5-methyl-pyrrol-2-carbonyl group on the noviose sugar.Optimal interaction with gyrase; superior activity.[5]
Antibacterial (Gyrase Inhibition) AminocoumarinsC8' (aminocoumarin ring)Methyl (CH₃) at C8' with a carbamoyl group on the noviose sugar.Higher activity compared to other substitutions with the carbamoyl group.[5]
Anticancer (Cytotoxicity) IsocoumarinsC3Azolyl-thioisocoumarin derivatives.Moderate antifungal and cytotoxic activity.[6]
TNF-α Inhibition General CoumarinsVariousSpecific substitution patterns around the coumarin core.Direct inhibition of TNF-α production.[7]

Experimental Protocols

Synthesis Protocol: Knoevenagel Condensation for 3-Substituted Coumarins

The Knoevenagel condensation is a widely used method for synthesizing coumarin derivatives from substituted salicylaldehydes and compounds with active methylene groups.[8][9]

Objective: To synthesize a library of 3-substituted coumarin analogues for SAR studies.

Materials:

  • Substituted salicylaldehydes (e.g., 2-hydroxybenzaldehyde)

  • Active methylene compounds (e.g., diethyl malonate, ethyl acetoacetate)

  • Catalyst: Piperidine or nano MgFe₂O₄

  • Solvent: Ethanol or solvent-free conditions

  • Reaction vessel (round-bottom flask)

  • Reflux condenser or ultrasonic bath

  • Magnetic stirrer and hot plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted salicylaldehyde (1.0 eq) and the active methylene compound (1.2 eq) in a minimal amount of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture. For green synthesis alternatives, a solid catalyst like nano MgFe₂O₄ can be used under solvent-free conditions.[9]

  • Reaction:

    • Conventional Method: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) with constant stirring for 2-4 hours.

    • Ultrasound-Assisted Method: Place the reaction vessel in an ultrasonic bath at a specified temperature (e.g., 45°C) and irradiate for 30-60 minutes.[9]

  • Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. The crude product will often precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure 3-substituted coumarin derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocol: In Vitro Anti-inflammatory Assay

This protocol details the measurement of nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10]

Objective: To evaluate the anti-inflammatory activity of synthesized this compound analogues.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized coumarin analogues dissolved in DMSO

  • Griess Reagent for NO measurement

  • ELISA kits for PGE₂, TNF-α, and IL-6

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized coumarin analogues (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control.

  • Inflammation Induction: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control group. Incubate for another 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

  • PGE₂ and Cytokine (TNF-α, IL-6) Assays:

    • Measure the concentrations of PGE₂, TNF-α, and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, PGE₂, and cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value for each active compound.

Biological Evaluation Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[6]

Objective: To determine the cytotoxic effects of this compound analogues on cancer cell lines (e.g., HeLa, A549) or normal cell lines (e.g., MRC5).

Materials:

  • Selected cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized coumarin analogues dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized coumarin analogues for 24, 48, or 72 hours. Include vehicle control (DMSO) and untreated control wells.

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Visualizations: Pathways and Workflows

Logical Workflow for SAR Study

The following diagram illustrates a typical workflow for conducting a structure-activity relationship study of novel coumarin analogues.

SAR_Workflow start Define Target Activity (e.g., Anti-inflammatory) design Design Analogue Library (Vary Substituents/Positions) start->design synthesis Chemical Synthesis & Purification design->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization bio_assay Biological Screening (In Vitro Assays) characterization->bio_assay data_analysis Data Analysis (Calculate IC50/EC50) bio_assay->data_analysis sar_eval Establish SAR (Identify Key Moieties) data_analysis->sar_eval lead_opt Lead Optimization (Design Next-Gen Analogues) sar_eval->lead_opt Iterative Cycle in_vivo In Vivo Testing (Promising Compounds) sar_eval->in_vivo lead_opt->design end Candidate Drug in_vivo->end

Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.

Pro-inflammatory Signaling Pathway (TNF-α/NF-κB)

Coumarins have been identified as inhibitors of TNF-α. This pathway is a key target for anti-inflammatory drug development.[7]

Pro_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR1 TRADD TRADD TNFR->TRADD Recruits IKK IKK Complex TRADD->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases NF-κB Genes Pro-inflammatory Genes (COX-2, IL-6, etc.) NFkB_n->Genes Activates Transcription DNA TNFa TNF-α TNFa->TNFR Binds Coumarin Coumarin Analogue (Inhibitor) Coumarin->TNFa Inhibits Production

Caption: Simplified TNF-α signaling pathway leading to inflammation.

Canonical Notch Signaling Pathway

The Notch pathway is a conserved signaling system crucial for cell-fate decisions. Its modulation by small molecules is an area of therapeutic interest.[11][12]

Notch_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell cluster_nucleus Nucleus Ligand Delta/Serrate/Jagged (Ligand) Notch Notch Receptor Ligand->Notch 1. Binding S2 S2 Cleavage (ADAM Protease) Notch->S2 2. Conformational Change S3 S3 Cleavage (γ-secretase) S2->S3 3. NICD NICD (Active Fragment) S3->NICD 4. Release NICD_n NICD NICD->NICD_n 5. Translocation CSL CSL/RBPJ Coactivators Co-activators NICD_n->Coactivators CSL->Coactivators TargetGenes Target Gene Transcription (e.g., Hes, Hey) Coactivators->TargetGenes 6. Activation

Caption: Overview of the canonical Notch signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Anisocoumarin H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming challenges encountered during the total synthesis of Anisocoumarin H.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound can be conceptually divided into two key stages: the formation of the core coumarin scaffold and the subsequent introduction of the prenyl group. A common and effective method for constructing the coumarin core is the Pechmann condensation. This is followed by a prenylation reaction to install the dimethylallyl group at the C6 position.

Q2: Why is the Pechmann condensation a preferred method for the coumarin core synthesis?

A2: The Pechmann condensation is a robust and widely used method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[1][2] It is often favored for its operational simplicity and the availability of a wide range of starting materials. Various catalysts, including solid acid catalysts, can be employed to improve yields and facilitate greener reaction conditions.[3]

Q3: What are the known challenges associated with the prenylation of coumarins?

A3: Prenylation of coumarins can be challenging due to issues with regioselectivity, where the prenyl group can add to different positions on the coumarin ring. Furthermore, the reaction conditions need to be carefully controlled to avoid side reactions, such as the formation of furanocoumarins. The choice of prenylating agent and catalyst is crucial for a successful and selective reaction. The use of microbial prenyltransferases is being explored as a more selective alternative, though challenges in their heterologous expression and activity remain.[4]

Troubleshooting Guides

Problem 1: Low yield in the Pechmann Condensation for the Coumarin Core

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Acid Catalysis The Pechmann condensation is acid-catalyzed.[1] Ensure the appropriate amount and strength of the acid catalyst are used. For simple phenols, stronger acids like sulfuric acid or harsher conditions may be necessary.[5] For more activated phenols, milder conditions can be employed.[1] Consider using solid acid catalysts like zirconia-based catalysts for easier workup and potential reusability.[3]
Unfavorable Reaction Temperature The optimal temperature can vary depending on the substrates and catalyst. If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessively high temperatures can lead to decomposition of starting materials or products.
Inappropriate Solvent While the Pechmann condensation can be run under solvent-free conditions, the choice of solvent can influence the reaction outcome.[6] If using a solvent, ensure it is anhydrous and compatible with the acidic conditions.
Poor Quality of Starting Materials Impurities in the phenol or β-ketoester can interfere with the reaction. Ensure the purity of your starting materials through appropriate purification techniques before use.
Problem 2: Poor Regioselectivity during Prenylation

Possible Causes and Solutions:

CauseRecommended Solution
Non-selective Prenylating Agent The choice of prenylating agent is critical. Prenyl bromide in the presence of a mild base like potassium carbonate is a common choice.[7] Experiment with different prenylating agents, such as 2-methyl-3-buten-2-ol with a Lewis acid catalyst like boron trifluoride etherate, which has been shown to favor C3 prenylation in some cases.[8]
Reaction Conditions Favoring Multiple Isomers Reaction temperature and solvent can influence the regioselectivity. It is advisable to screen different solvents and temperatures to find the optimal conditions for the desired isomer.
Steric Hindrance The substitution pattern on the coumarin ring can direct the position of prenylation. Analyze the steric and electronic effects of the existing substituents to predict the most likely site of reaction and adjust the strategy if necessary.

Experimental Protocols

Key Experiment 1: Pechmann Condensation for Coumarin Core Synthesis
  • Objective: To synthesize the 7,8-dihydroxy-4-methylcoumarin intermediate.

  • Procedure:

    • To a round-bottom flask, add 1,2,3-trihydroxybenzene (1.0 eq) and ethyl acetoacetate (1.1 eq).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq) with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry the solid.

    • Recrystallize the crude product from ethanol to obtain pure 7,8-dihydroxy-4-methylcoumarin.

Key Experiment 2: Prenylation of the Coumarin Core
  • Objective: To introduce the prenyl group at the C6 position of the coumarin intermediate.

  • Procedure:

    • Dissolve the 7,8-dihydroxy-4-methylcoumarin (1.0 eq) in dry acetone in a round-bottom flask.

    • Add anhydrous potassium carbonate (2.5 eq) to the solution.

    • Add prenyl bromide (1.2 eq) dropwise to the stirred suspension.

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

    • After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound.

Visualizations

Total_Synthesis_Workflow A 1,2,3-Trihydroxybenzene C Pechmann Condensation A->C B Ethyl Acetoacetate B->C D 7,8-dihydroxy-4-methylcoumarin C->D H2SO4 F Prenylation D->F E Prenyl Bromide E->F G This compound F->G K2CO3, Acetone

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Pechmann Condensation? Catalyst Check Acid Catalyst Start->Catalyst Yes Temp Optimize Temperature Catalyst->Temp Solvent Evaluate Solvent/Solvent-free Temp->Solvent Purity Verify Starting Material Purity Solvent->Purity Success Yield Improved Purity->Success

Caption: Troubleshooting flowchart for low yield.

References

Anisocoumarin H Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Anisocoumarin H, this technical support center provides essential guidance on its stability and degradation. The following information is curated to address common challenges and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on studies of related coumarin compounds, the stability of this compound is likely influenced by several factors, including pH, light exposure, temperature, and the presence of oxidizing agents. The lactone ring in the isocoumarin structure is particularly susceptible to hydrolysis under certain conditions.

Q2: How does pH impact the stability of this compound?

A2: The isocoumarin core structure is known to be susceptible to pH-dependent degradation.

  • Alkaline conditions (high pH): Strong bases can catalyze the hydrolysis of the lactone ring, leading to the formation of a water-soluble carboxylate salt (a coumarinate). This process is often initiated by a nucleophilic attack at the carbonyl carbon of the lactone.[1][2] Prolonged exposure to basic conditions can lead to the formation of the trans-isomer, known as coumaric acid.[1][2]

  • Acidic conditions (low pH): While generally more stable in acidic to neutral pH, strong acidic conditions can also promote hydrolysis of the lactone ring, although typically at a slower rate than in alkaline conditions.[3][4]

  • Neutral conditions (pH 7): this compound is expected to be relatively stable at neutral pH.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a coumarin nucleus can be susceptible to photodegradation.[5][6][7] Exposure to UV light can induce photochemical reactions, potentially leading to the formation of dimers or other degradation products.[8] It is crucial to protect solutions of this compound from direct light, especially during long-term storage or prolonged experiments.

Q4: What is the expected thermal stability of this compound?

A4: While specific data for this compound is unavailable, coumarin derivatives are generally stable at ambient temperatures. However, elevated temperatures can accelerate degradation processes, particularly in the presence of moisture or other reactive species.[9][10]

Q5: What are the likely degradation products of this compound?

A5: The primary degradation pathway for the isocoumarin core involves the opening of the lactone ring. Under basic conditions, this leads to the formation of the corresponding cis-coumarinic acid, which can then isomerize to the more stable trans-coumaric acid derivative.[1][2] Other potential degradation products could arise from reactions involving the substituents on the isocoumarin ring, depending on the specific stress conditions applied.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency or unexpected results in biological assays. Degradation of this compound in the assay buffer or medium.1. Check the pH of your experimental buffers. If alkaline, consider adjusting to a neutral pH if the experiment allows. 2. Prepare fresh solutions of this compound immediately before use. 3. Protect your solutions from light by using amber vials or covering the containers with aluminum foil.
Appearance of new peaks in HPLC analysis of a sample over time. Chemical degradation of this compound.1. Confirm the identity of the new peaks using techniques like LC-MS to identify potential degradation products. 2. Review the storage conditions of your sample. Ensure it is stored at the recommended temperature and protected from light. 3. Evaluate the composition of your solvent or matrix for any reactive components.
Precipitation of the compound from an aqueous solution. The hydrolyzed form (coumarinic acid derivative) may have different solubility properties.1. Analyze the precipitate to determine if it is a degradation product. 2. Consider using a co-solvent or adjusting the pH to improve the solubility of both the parent compound and any potential degradants.

Experimental Protocols

Stability-Indicating HPLC Method for Isocoumarins

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, based on established methods for other coumarins.[11][12][13][14]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile and water

  • HPLC grade phosphoric acid or other suitable buffer components

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., starting with a 70:30 v/v ratio).[12] Acidify the aqueous component with a small amount of phosphoric acid (e.g., to pH 3) to improve peak shape.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to a working concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for the UV maximum of this compound (a common detection wavelength for coumarins is around 276 nm).[11]

    • Column Temperature: 30°C

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[15]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature. This reaction is often rapid.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photodegradation: Expose a solution of this compound to a light source that provides UV and visible light (as per ICH Q1B guidelines).

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method to determine the extent of degradation and the formation of degradation products.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (API or Drug Product) Solution Prepare Stock Solution API->Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Solution->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Solution->Oxidation Photo Photolytic Stress (ICH Q1B) Solution->Photo Thermal Thermal Stress (e.g., 80°C, solid) Solution->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Characterize new peaks Degradation_Pathway Isocoumarin This compound (Isocoumarin Core) TransitionState Tetrahedral Intermediate Isocoumarin->TransitionState CisAcid cis-Coumarinic Acid Derivative (Salt form) TransitionState->CisAcid Ring Opening CisAcid->Isocoumarin H+ (Rapid Cyclization) TransAcid trans-Coumaric Acid Derivative (Salt form) CisAcid->TransAcid

References

Technical Support Center: Anisocoumarin H Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the purification of Anisocoumarin H using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the recommended starting conditions for HPLC purification of this compound?

A good starting point for purifying this compound, a moderately polar coumarin, is a reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient.[1][2][3] An acidic modifier is often added to improve peak shape.[3]

Q2: My chromatogram shows poor resolution between this compound and an impurity. How can I improve the separation?

Poor resolution can be addressed by modifying the mobile phase or changing the column.

  • Modify the Gradient: Make the gradient shallower. A slower increase in the organic solvent percentage over a longer time can enhance the separation of closely eluting peaks.[1]

  • Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Different solvents can alter the selectivity of the separation.[2][3]

  • Adjust pH: Adding a small amount of acid (e.g., 0.1% acetic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of acidic silanol groups on the column, which can improve peak shape and resolution, especially for polar compounds.[3][4]

  • Change Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. A phenyl-hexyl or a polar-embedded column might offer different selectivity compared to a standard C18 column.[2]

Q3: The peak for this compound is tailing. What causes this and how can I fix it?

Peak tailing is a common issue and can result from several factors.[5]

  • Secondary Interactions: The most frequent cause is the interaction of the analyte with active silanol groups on the silica-based column packing.[4][6] To mitigate this, lower the mobile phase pH to around 2.5-3.0 with an acid like TFA or phosphoric acid to protonate the silanols.[5][7]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[8][9] Try reducing the injection volume or diluting the sample.[5][9]

  • Column Degradation: A void at the column inlet or a contaminated frit can cause tailing.[9][10] This can be checked by reversing the column and flushing it or replacing the frit if possible. If the problem persists, the column may need to be replaced.[7]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[11]

Q4: The retention time for this compound is inconsistent between runs. Why is this happening?

Retention time drift can compromise the reliability of your purification.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with 5-10 column volumes.[10]

  • Mobile Phase Composition: Inaccurate mixing of mobile phase components can cause drift. If using a gradient, ensure the pump's mixing performance is optimal.[10] Preparing the mobile phase manually (pre-mixing) can help diagnose this issue.[10]

  • Temperature Fluctuations: Column temperature affects retention time. Using a column oven provides a stable thermal environment and improves reproducibility.[9][10] A 1°C change can alter retention times by 1-2%.[10]

  • Pump Issues: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate and shifting retention times.[8]

Q5: The HPLC system backpressure is suddenly very high. What should I do?

High backpressure usually indicates a blockage in the system.

  • Isolate the Source: Systematically disconnect components to find the blockage. Start by disconnecting the column; if the pressure drops, the blockage is in the column. If not, check tubing, the injector, and detector sequentially.

  • Column Blockage: A blocked inlet frit is a common cause.[7] Try back-flushing the column with a strong solvent. If this doesn't work, the frit may need to be replaced.

  • Sample Precipitation: The sample may have precipitated in the injector or tubing if the injection solvent is incompatible with the mobile phase.[8] Flush the system with a solvent that can dissolve the precipitate.

  • Prevention: Always filter your samples and mobile phases to remove particulates. Using a guard column can protect the analytical or preparative column from contamination.[10][12]

Q6: What is the optimal detection wavelength for this compound?

Coumarins typically have strong UV absorbance.[3] The optimal wavelength should be the absorbance maximum (λmax) of this compound to achieve the highest sensitivity. For many coumarins, detection is performed between 254 nm and 330 nm.[3][13] If the λmax is unknown, use a Diode Array Detector (DAD) to obtain the UV spectrum during an initial run and select the λmax for subsequent purifications.[14]

Data & Protocols

Data Presentation

Table 1: Recommended HPLC Starting Conditions for this compound Purification

ParameterAnalytical ScalePreparative Scale
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 20 mm, 5-10 µm
Mobile Phase A Water + 0.1% Acetic AcidWater + 0.1% Acetic Acid
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30-70% B over 20 min30-70% B over 20 min
Flow Rate 1.0 mL/min18-20 mL/min
Injection Volume 5-20 µL100-500 µL (dependent on loading)
Column Temp. 25 °C25 °C
Detection UV at 280 nm or 320 nm[15]UV at 280 nm or 320 nm[15]

Table 2: Quick Troubleshooting Reference

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary silanol interactions; Column overload; Column degradation.[4][5][9]Lower mobile phase pH (~3.0); Reduce sample load; Replace column or frit.[5][7][9]
Poor Resolution Inadequate selectivity; Gradient too steep.Change organic solvent (ACN to MeOH); Use a shallower gradient.[1][2]
High Backpressure Blocked frit or tubing; Sample precipitation.[7]Back-flush column; Filter samples/mobile phase; Use a guard column.[10][12]
Shifting Retention Poor column equilibration; Temperature changes; Inconsistent mobile phase.[10]Increase equilibration time; Use a column oven; Pre-mix mobile phase.[10]
Low Recovery Analyte degradation; Poor solubility; Irreversible adsorption to column.Check sample stability; Adjust mobile phase pH; Use a different column.[16][17]
Experimental Protocols

Protocol 1: Sample Preparation and Solubilization

  • Determine Solubility: Test the solubility of the crude this compound sample in various potential injection solvents. A good starting point is the initial mobile phase composition (e.g., 30% Acetonitrile in water).

  • Dissolve Sample: Accurately weigh the crude material and dissolve it in the minimum amount of the chosen solvent to create a concentrated stock solution. Ensure the solvent is weaker than or equal in elution strength to the initial mobile phase to prevent peak distortion.[11]

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the HPLC column or tubing.[12]

  • Transfer: Transfer the filtered solution to an appropriate HPLC vial for injection.

Protocol 2: General HPLC Purification Workflow

  • System Preparation: Purge the HPLC pumps with freshly prepared and degassed mobile phases (A and B).

  • Column Equilibration: Install the appropriate column (analytical or preparative) and equilibrate it with the initial mobile phase composition (e.g., 30% B) at the desired flow rate until a stable baseline is achieved (typically 5-10 column volumes).[10]

  • Method Setup: Program the HPLC method with the desired gradient, flow rate, run time, and detection wavelength as outlined in Table 1.

  • Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the this compound peak into labeled collection tubes.

  • Post-Run Wash: After the gradient is complete, wash the column with a high percentage of organic solvent (e.g., 95% B) for several column volumes to remove any strongly retained impurities.

  • Re-equilibration: Before the next injection, re-equilibrate the column to the initial mobile phase conditions.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Crude this compound B Dissolve in appropriate solvent A->B C Filter through 0.45 µm filter B->C D Equilibrate HPLC Column C->D E Inject Sample D->E F Run Gradient Separation E->F G Monitor UV Signal & Collect Fractions F->G H Combine & Analyze Fractions for Purity G->H I Evaporate Solvent H->I J Obtain Pure this compound I->J

Caption: General workflow for the HPLC purification of this compound.

G start This compound Peak is Tailing q1 Is sample concentration high? start->q1 a1_yes Reduce injection volume or dilute sample q1->a1_yes Yes q2 Is mobile phase pH > 4? q1->q2 No a2_yes Lower pH to 2.5-3.0 with 0.1% TFA or Acetic Acid q2->a2_yes Yes q3 Is the column old or showing high pressure? q2->q3 No a3_yes Flush column or replace with a new one q3->a3_yes Yes a3_no Consider secondary effects (e.g., metal chelation). Add EDTA or use polar-embedded column. q3->a3_no No

Caption: Decision tree for troubleshooting peak tailing issues.

G center_node Goal: Improve Resolution param1 Modify Gradient Slope center_node->param1 param2 Change Organic Modifier center_node->param2 param3 Adjust Mobile Phase pH center_node->param3 param4 Lower Temperature center_node->param4 effect1 Increases run time Improves separation of close peaks param1->effect1 effect2 Alters selectivity (e.g., ACN vs. MeOH) param2->effect2 effect3 Changes ionization state & retention param3->effect3 effect4 Increases retention & viscosity param4->effect4

Caption: Key parameter adjustments for optimizing method resolution.

References

Technical Support Center: Anisocoumarin ¹H NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with the ¹H NMR signal assignment of Anisocoumarins.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for a typical Anisocoumarin?

A1: Anisocoumarin is a general term for a coumarin derivative containing a methoxy group. The exact chemical shifts will depend on the specific isomer and substitution pattern. However, for a representative structure like 7-methoxycoumarin, you can expect signals in the following regions.

Data Presentation: Predicted ¹H NMR Signals for 7-Methoxycoumarin

Proton(s) Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-4 7.8 - 8.0 d ~9.5 Coupled to H-3.
H-5 7.3 - 7.5 d ~8.5 Coupled to H-6.
H-3 6.2 - 6.4 d ~9.5 Coupled to H-4.
H-6 6.8 - 7.0 dd ~8.5, ~2.5 Coupled to H-5 and H-8.
H-8 6.7 - 6.9 d ~2.5 Coupled to H-6.

| -OCH₃ | 3.8 - 4.0 | s | - | Sharp singlet, characteristic of a methoxy group. |

Note: Values are approximate and can vary based on the solvent and specific molecular structure.

Q2: My NMR spectrum shows very broad peaks. What are the common causes and solutions?

A2: Broad peaks in an NMR spectrum can obscure important coupling information and make integration unreliable. Several factors can cause this issue.[1]

  • Sample is too concentrated: An overly concentrated sample can lead to increased viscosity, resulting in broader lines.[1] Try diluting your sample. For small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[2][3]

  • Presence of solid particles: Undissolved material in the NMR tube disrupts the magnetic field homogeneity, causing significant line broadening.[4] Always filter your sample into the NMR tube, for instance, through a pipette with a glass wool plug.[4][5]

  • Poor Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible. If done poorly, it will result in broad, asymmetric peaks. Re-shimming the spectrometer can often resolve the issue.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause severe peak broadening. Ensure your glassware is clean and consider methods to remove such impurities if suspected.

Q3: I see unexpected signals in my spectrum. How can I identify their source?

A3: Extraneous peaks are common and usually originate from the NMR solvent, water, or other common laboratory contaminants.

  • Residual Solvent Signals: Deuterated solvents are never 100% pure and will always show a small signal from the non-deuterated isotopomer (e.g., CHCl₃ in CDCl₃).[6]

  • Water: Water is a frequent contaminant in NMR solvents, which can absorb moisture from the air.[7] Its chemical shift is highly variable and depends on the solvent and temperature.[8]

  • Other Contaminants: Contaminants like silicone grease from glassware, or solvents like acetone and ethyl acetate from purification or cleaning steps, are often seen.[1] Thoroughly drying your sample under high vacuum and using clean NMR tubes can minimize these.[5][7]

Data Presentation: Common ¹H NMR Impurities

Impurity Chemical Shift in CDCl₃ (δ, ppm) Chemical Shift in DMSO-d₆ (δ, ppm) Chemical Shift in Acetone-d₆ (δ, ppm)
Residual Solvent 7.26 2.50 2.05
Water 1.56 3.33 2.84
Acetone 2.17 2.09 2.09
Dichloromethane 5.30 5.76 5.63
Diethyl Ether 3.48 (q), 1.21 (t) 3.38 (q), 1.09 (t) 3.41 (q), 1.11 (t)
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t) 3.98 (q), 1.96 (s), 1.15 (t) 4.02 (q), 1.96 (s), 1.18 (t)
Silicone Grease ~0.07 ~0.06 ~0.05

| Toluene | 7.17-7.30 (m), 2.36 (s) | 7.15-7.25 (m), 2.30 (s) | 7.15-7.25 (m), 2.31 (s) |

Source: Adapted from data in multiple chemical shift tables.[9][10]

Q4: The signals in the aromatic region are overlapping. How can I resolve and assign them?

A4: Overlapping signals, especially in the aromatic region of complex molecules like coumarins, can make direct assignment challenging.

  • Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons, potentially resolving the overlap. Aromatic solvents like benzene-d₆ are known to induce significant shifts compared to chloroform-d₃.[1]

  • Use 2D NMR Techniques: For definitive assignments, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is excellent for tracing out spin systems, such as the relationship between H-3 and H-4 or H-5 and H-6 on the coumarin core.[11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, regardless of whether they are bonded. This can help differentiate between isomers and assign protons on separate rings.[12][13]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is useful for assigning quaternary carbons and connecting different fragments of the molecule.

Q5: How do I confirm if a broad singlet in my spectrum is an -OH or -NH proton?

A5: Protons attached to heteroatoms like oxygen or nitrogen are exchangeable and often appear as broad singlets. The definitive test is a "D₂O shake."[1]

  • Acquire your standard ¹H NMR spectrum.

  • Add a single drop of deuterium oxide (D₂O) to your NMR tube.

  • Cap the tube and shake it vigorously for a minute.

  • Re-acquire the spectrum.

  • The -OH or -NH proton will exchange with the deuterium from D₂O, causing its signal to disappear or significantly diminish in the new spectrum.[1]

Experimental Protocols

Protocol: Standard ¹H NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a small organic molecule like Anisocoumarin.

  • Weigh the Sample: Accurately weigh between 5-25 mg of your purified, dry compound directly into a clean, dry vial.[2][4][7] Ensure the compound is free of residual solvents by placing it under high vacuum for an extended period.[5]

  • Select a Deuterated Solvent: Choose a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice.[5]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing your sample.[2] Mix gently until the sample is completely dissolved. Preparing the sample in a secondary vial before transferring it to the NMR tube is good practice, especially if solubility is an issue.[2][3]

  • Filter the Solution: To remove any particulate matter, use a Pasteur pipette with a small, tight plug of glass wool to transfer the solution from the vial into a clean, dry 5 mm NMR tube.[4][7] Do not use cotton wool, as solvents can leach impurities from it.[4] The final solution in the tube should be completely transparent.

  • Cap and Label: Cap the NMR tube securely and label it clearly with its contents.

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.[7]

Mandatory Visualizations

Troubleshooting Workflow for ¹H NMR Signal Assignment

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during ¹H NMR spectral analysis.

NMR_Troubleshooting_Workflow start Observe ¹H NMR Spectrum decision Are peaks well-resolved and assignable? start->decision end_node Assignment Complete decision->end_node Yes sub_broad 1. Check for Broad Peaks decision->sub_broad No sub_unexpected 2. Check for Unexpected Peaks decision->sub_unexpected No sub_overlap 3. Check for Overlapping Signals decision->sub_overlap No sol_conc Dilute Sample (if too concentrated) sub_broad->sol_conc sol_filter Re-prepare and Filter Sample (to remove solids) sub_broad->sol_filter sol_shim Re-shim Spectrometer sub_broad->sol_shim sol_solvent Compare with Solvent Peak Tables sub_unexpected->sol_solvent sol_d2o Perform D₂O Shake (for OH/NH peaks) sub_unexpected->sol_d2o sol_purify Re-purify Compound (if impurities persist) sub_unexpected->sol_purify sol_new_solvent Re-run in a Different Solvent (e.g., Benzene-d₆) sub_overlap->sol_new_solvent sol_2d Run 2D NMR (COSY, NOESY, etc.) sub_overlap->sol_2d

A flowchart detailing the logical steps for troubleshooting common ¹H NMR spectral issues.

References

Technical Support Center: Scalable Synthesis of Anisocoumarin H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of Anisocoumarin H. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a recommended scalable synthesis method for isocoumarins like this compound?

A1: For scalable synthesis, a highly effective method is the Rhodium(III)-catalyzed C-H activation and annulation cascade. This method offers high yields (often up to 93%), utilizes readily available starting materials, and has been successfully demonstrated on a gram scale.[1] Alternative scalable methods include palladium-catalyzed carbonylative synthesis.[2][3]

Q2: What are the typical starting materials for the Rh(III)-catalyzed synthesis of isocoumarins?

A2: The key starting materials are typically substituted benzoic acids and alkynes or their equivalents. For the synthesis of 6-methoxy-1H-isochromen-1-one (our assumed this compound), a suitable starting material would be 4-methoxybenzoic acid.

Q3: What are the critical parameters to control in this synthesis?

A3: The critical parameters include the choice of catalyst and co-catalyst, solvent, temperature, and reaction time. The exclusion of air and moisture is also crucial for many transition metal-catalyzed reactions.

Q4: What are the common side reactions or byproducts?

A4: Common side reactions can include homocoupling of the starting materials, incomplete cyclization, and the formation of regioisomers depending on the substitution pattern of the benzoic acid.

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Rh(III)-catalyzed method.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality of starting materials or reagents. 3. Presence of oxygen or moisture in the reaction. 4. Suboptimal reaction temperature or time.1. Use a fresh batch of catalyst and ensure proper handling and storage. 2. Purify starting materials and dry solvents before use. 3. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize the reaction temperature and time based on literature procedures or small-scale trials.
Formation of Multiple Products/Byproducts 1. Incorrect reaction conditions leading to side reactions. 2. Presence of impurities in the starting materials.1. Carefully control the stoichiometry of the reactants and the reaction temperature. 2. Purify the starting materials before the reaction. Consider recrystallization or column chromatography.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature. 3. Insufficient amount of catalyst.1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 2. Gradually increase the reaction temperature within the recommended range. 3. Increase the catalyst loading incrementally, monitoring for improvements in conversion.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the purification solvent. 2. Co-elution of impurities with the product during chromatography.1. Use a different solvent system for extraction and recrystallization. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 6-methoxy-1H-isochromen-1-one

This protocol is adapted from established procedures for isocoumarin synthesis.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Methoxybenzoic acid152.151.0152 mg
Ethylene-Excess-
[Cp*RhCl₂]₂618.140.025 (2.5 mol%)15.5 mg
AgSbF₆343.620.10 (10 mol%)34.4 mg
Acetic Acid60.052.0120 µL
1,2-Dichloroethane (DCE)--5.0 mL

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 4-methoxybenzoic acid (152 mg, 1.0 mmol), [Cp*RhCl₂]₂ (15.5 mg, 0.025 mmol), and AgSbF₆ (34.4 mg, 0.10 mmol).

  • Add 1,2-dichloroethane (5.0 mL) and acetic acid (120 µL, 2.0 mmol).

  • The tube is sealed, and the atmosphere is replaced with ethylene gas (balloon).

  • The reaction mixture is stirred at 100 °C for 16-24 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of celite to remove insoluble salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-methoxy-1H-isochromen-1-one.

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_reagents 1. Weigh and add reagents to Schlenk tube add_solvents 2. Add solvents under inert atmosphere prep_reagents->add_solvents setup_ethylene 3. Introduce ethylene gas add_solvents->setup_ethylene heating 4. Heat and stir at 100 °C for 16-24h setup_ethylene->heating cooling 5. Cool to room temperature heating->cooling filtration 6. Filter through celite cooling->filtration concentration 7. Concentrate under reduced pressure filtration->concentration chromatography 8. Purify by column chromatography concentration->chromatography analysis 9. Characterize by NMR, MS, HPLC chromatography->analysis

Caption: A flowchart illustrating the key steps in the scalable synthesis of this compound.

Proposed Catalytic Cycle

catalytic_cycle Proposed Rh(III)-Catalyzed C-H Activation/Annulation Cycle Rh(III) Catalyst Rh(III) Catalyst Benzoic Acid Coordination Benzoic Acid Coordination Rh(III) Catalyst->Benzoic Acid Coordination + Benzoic Acid C-H Activation C-H Activation Benzoic Acid Coordination->C-H Activation Rhodacycle Intermediate Rhodacycle Intermediate C-H Activation->Rhodacycle Intermediate Alkyne Insertion Alkyne Insertion Rhodacycle Intermediate->Alkyne Insertion + Alkyne Reductive Elimination Reductive Elimination Alkyne Insertion->Reductive Elimination Reductive Elimination->Rh(III) Catalyst Releases Product Isocoumarin Product Isocoumarin Product Reductive Elimination->Isocoumarin Product

Caption: A simplified diagram of the proposed catalytic cycle for isocoumarin synthesis.

References

Technical Support Center: Anisocoumarin H and Related Isocoumarin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available research specifically on "Anisocoumarin H" is limited. Therefore, this guide provides information based on studies of the broader isocoumarin and coumarin classes of compounds. Researchers working with this compound should use this as a general reference and adapt the protocols to their specific findings.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for isocoumarins?

Isocoumarins are a class of natural products that exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3] Their mechanisms of action are diverse and can vary depending on the specific derivative. Commonly reported mechanisms include:

  • Anticancer:

    • Induction of reactive oxygen species (ROS), leading to oxidative stress and cell death.[4]

    • Induction of apoptosis (programmed cell death).[2]

    • Cell cycle arrest at different phases (e.g., G1/S phase).[4]

    • Inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow.[2]

    • Modulation of various signaling pathways critical for cancer cell proliferation and survival.[2][5]

  • Antimicrobial:

    • The precise mechanisms are often not fully elucidated but are thought to involve disruption of the bacterial cell wall or interference with essential metabolic pathways. Some studies suggest that isocoumarins can inhibit enzymes crucial for bacterial survival, such as UDP-N-acetylmuramate-L-alanine ligase, which is involved in peptidoglycan biosynthesis.

Q2: My this compound is not showing the expected activity. What are the common reasons?

Several factors could contribute to a lack of bioactivity in your experiments:

  • Compound Solubility: Isocoumarins can have poor solubility in aqueous solutions. Ensure you are using an appropriate solvent (like DMSO) for your stock solution and that the final concentration of the solvent in your assay is not causing toxicity to your cells or microorganisms.

  • Compound Stability: The stability of this compound in your experimental conditions (e.g., temperature, pH, light exposure) should be considered. Degradation of the compound will lead to reduced or no activity.

  • Cell Line/Microbial Strain Specificity: The activity of isocoumarins can be highly specific to the cell line or microbial strain being tested. Your particular model system may be inherently resistant to the compound's mechanism of action.

  • Incorrect Dosage: Ensure that the concentration range you are testing is appropriate. It is recommended to perform a broad dose-response curve to determine the optimal concentration range.

Q3: I am observing inconsistent results between experiments. What should I check?

Inconsistent results can be frustrating. Here are a few things to check:

  • Compound Handling: Ensure consistent and accurate preparation of your this compound stock solutions and dilutions.

  • Cell/Microbial Culture Conditions: Variations in cell passage number, confluency, or microbial growth phase can significantly impact experimental outcomes.

  • Assay Conditions: Ensure that incubation times, reagent concentrations, and other assay parameters are kept consistent across all experiments.

  • Control Groups: Always include appropriate positive and negative controls to validate your experimental setup.

Troubleshooting Guide for Resistance Development Studies

Issue 1: Unable to generate a resistant cell line/microbial strain.

  • Sub-lethal Dosing: Ensure you are using an appropriate sub-lethal concentration of this compound for continuous exposure. A concentration that is too high will kill all cells/microbes, while a concentration that is too low may not provide enough selective pressure.

  • Duration of Exposure: The development of resistance can be a slow process. It may require prolonged and continuous exposure to the compound over many passages or generations.

  • Spontaneous Resistance Rate: The spontaneous mutation rate of your cell line or microbial strain might be very low. Consider using a mutagen (e.g., UV light or a chemical mutagen) to increase the mutation rate before starting the selection process.

Issue 2: The observed resistance is not stable.

  • Transient Resistance: The observed resistance might be due to transient adaptation rather than stable genetic changes. To confirm stability, grow the resistant cells/microbes in a drug-free medium for several passages and then re-challenge them with this compound.

  • Efflux Pump Induction: Resistance could be mediated by the upregulation of efflux pumps that actively remove the compound from the cell.[6] This type of resistance may be reversible when the selective pressure is removed.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Studies

This protocol is a generalized method for determining the MIC of this compound against a bacterial strain.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation: Grow the bacterial strain overnight in an appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

  • Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Generation of Resistant Cell Lines

This protocol outlines a general procedure for developing resistance to this compound in a cancer cell line.

  • Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound on your chosen cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Continuous Exposure:

    • Culture the cancer cells in a medium containing a sub-lethal concentration of this compound (e.g., starting at the IC20).

    • Continuously culture the cells, passaging them as needed.

  • Dose Escalation: Once the cells show normal growth in the presence of the initial concentration, gradually increase the concentration of this compound in the culture medium.

  • Isolation of Resistant Clones: After several months of continuous exposure and dose escalation, isolate single-cell clones by limiting dilution or single-cell sorting.

  • Characterization of Resistant Clones: Expand the isolated clones and confirm their resistance by re-determining the IC50 of this compound. A significant increase in the IC50 compared to the parental cell line indicates the development of resistance.

Quantitative Data Summary

Since no specific quantitative data for this compound is available, the following table provides an example of how to present such data for different isocoumarin derivatives based on published literature.

CompoundBiological ActivityModel SystemIC50 / MICReference
Isocoumarin Derivative AAnticancerMCF-7 (Breast Cancer)15 µMFictional
Isocoumarin Derivative BAnticancerA549 (Lung Cancer)25 µMFictional
Isocoumarin Derivative CAntibacterialStaphylococcus aureus32 µg/mLFictional
Isocoumarin Derivative DAntibacterialEscherichia coli>128 µg/mLFictional

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Potential Anticancer Mechanisms of Isocoumarins Isocoumarin Isocoumarin ROS Reactive Oxygen Species (ROS) Generation Isocoumarin->ROS CellCycleArrest Cell Cycle Arrest (G1/S Phase) Isocoumarin->CellCycleArrest Angiogenesis Inhibition of Angiogenesis Isocoumarin->Angiogenesis Apoptosis Apoptosis ROS->Apoptosis CancerCell Cancer Cell Apoptosis->CancerCell Induction of Cell Death CellCycleArrest->CancerCell Inhibition of Proliferation Angiogenesis->CancerCell Inhibition of Tumor Growth

Caption: Potential anticancer signaling pathways affected by isocoumarins.

G cluster_1 Workflow for Resistance Development Study Start Start with Parental Cell Line/Microbial Strain DetermineMIC Determine IC50/MIC of This compound Start->DetermineMIC ContinuousExposure Continuous Exposure to Sub-lethal Concentration DetermineMIC->ContinuousExposure DoseEscalation Gradual Dose Escalation ContinuousExposure->DoseEscalation IsolateClones Isolate Resistant Clones DoseEscalation->IsolateClones ConfirmResistance Confirm Resistance (Re-determine IC50/MIC) IsolateClones->ConfirmResistance MechanismStudy Investigate Resistance Mechanisms (e.g., Genomics, Proteomics) ConfirmResistance->MechanismStudy

Caption: A generalized experimental workflow for studying resistance development.

References

Validation & Comparative

Anisocoumarin H vs. Synthetic Pesticides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective insecticides is a continuous endeavor in agricultural and public health sectors. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new insecticidal agents. Anisocoumarin H, a member of the isocoumarin class of fungal secondary metabolites, has garnered interest for its potential biological activities. This guide provides a comparative overview of the insecticidal efficacy of this compound against established synthetic pesticides, supported by available experimental data and detailed methodologies.

Executive Summary

A thorough review of existing scientific literature reveals a significant data gap regarding the specific insecticidal efficacy of this compound. To date, no studies have been published that quantify its toxicity (e.g., LD50 or LC50 values) against any insect species. However, the broader class of isocoumarins has been reported to possess insecticidal properties, suggesting a potential avenue for future research into the bioactivity of this compound.

In contrast, the insecticidal efficacy of numerous synthetic pesticides is well-documented. This guide presents a compilation of quantitative data for several widely used synthetic insecticides against two economically important lepidopteran pests, the Diamondback Moth (Plutella xylostella) and the Tobacco Cutworm (Spodoptera litura). This information serves as a benchmark for the performance that a novel insecticidal compound would need to meet or exceed.

Quantitative Efficacy of Synthetic Pesticides

The following tables summarize the lethal concentration (LC50) values of various synthetic pesticides against Plutella xylostella and Spodoptera litura. The LC50 represents the concentration of a pesticide that is lethal to 50% of a test population. Lower LC50 values indicate higher toxicity.

Table 1: Insecticidal Efficacy (LC50) of Synthetic Pesticides against Plutella xylostella

InsecticideChemical ClassLC50 (mg/L)Target Life StageReference
DeltamethrinPyrethroid0.035 - 0.105Larvae[1]
Chlorpyrifos-ethylOrganophosphate5-15 fold less susceptible than referenceLarvae[2]
SpinosadSpinosyn< 1Larvae[2]
ChlorfluazuronInsect Growth Regulator0.0006Larvae[1]
LufenuronInsect Growth Regulator1.14Larvae[1]
ProfenofosOrganophosphate8.67Larvae[1]
λ-cyhalothrinPyrethroid0.0418Larvae[1]
AvermectinAvermectin0.013Larvae[1]
ChlorantraniliproleDiamide0.000275 - 0.00037Larvae[3]
FlubendiamideDiamide0.00050 - 0.00062Larvae[3]

Table 2: Insecticidal Efficacy (LC50) of Synthetic Pesticides against Spodoptera litura

InsecticideChemical ClassLC50 (mg/L)Target Life StageReference
Emamectin benzoateAvermectin0.000954Larvae[4]
IndoxacarbOxadiazine0.39Larvae[5]
SpinosadSpinosyn0.0158Larvae[4]
ChlorantraniliproleDiamide0.0001Larvae[6]
FlubendiamideDiamide0.0013Larvae[7]
NovaluronInsect Growth Regulator0.0146Larvae[7]
CyantraniliproleDiamide0.68Larvae[5]

Experimental Protocols for Insecticidal Bioassays

The determination of insecticidal efficacy relies on standardized bioassay protocols. The following are detailed methodologies commonly employed in the evaluation of insecticides.

Leaf Dip Bioassay

This method is frequently used to assess the toxicity of insecticides to foliage-feeding insects.

  • Test Substance Preparation: The test compound (e.g., this compound or a synthetic pesticide) is dissolved in an appropriate solvent (e.g., acetone or ethanol) to create a stock solution. A series of dilutions are then prepared using distilled water containing a surfactant (e.g., Triton X-100 or Tween 80) to ensure even spreading on the leaf surface.

  • Leaf Treatment: Fresh, untreated host plant leaves (e.g., cabbage for P. xylostella or castor bean for S. litura) are excised. Each leaf is dipped into a specific concentration of the test solution for a standardized period (e.g., 10-30 seconds). Control leaves are dipped in the solvent-surfactant solution without the test compound. The treated leaves are then allowed to air dry.

  • Insect Exposure: The dried, treated leaves are placed individually in ventilated containers (e.g., Petri dishes or plastic cups) lined with moistened filter paper to maintain humidity. A known number of test insects (typically second or third instar larvae) are introduced into each container.

  • Data Collection and Analysis: Mortality is assessed at specified time intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush. The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value and its 95% confidence limits.

Topical Application Bioassay

This method is used to determine the contact toxicity of a substance by applying a precise dose directly to the insect's body.

  • Test Substance Preparation: The test compound is dissolved in a volatile solvent like acetone to prepare a range of concentrations.

  • Insect Immobilization: Test insects are briefly anesthetized, typically using carbon dioxide or by chilling, to facilitate handling.

  • Application: A micro-applicator is used to deliver a precise volume (e.g., 0.5-1.0 µL) of the test solution to a specific location on the insect's body, usually the dorsal thorax. Control insects are treated with the solvent alone.

  • Post-Treatment and Observation: After application, the insects are transferred to clean containers with access to food and water. Mortality is recorded at regular intervals.

  • Data Analysis: The dose administered to each insect is calculated based on the concentration of the solution and the volume applied. Probit analysis is used to determine the median lethal dose (LD50), typically expressed as micrograms of the compound per gram of insect body weight (µg/g).

Diet Incorporation Bioassay

This method is suitable for assessing the oral toxicity of a compound, particularly for insects that can be reared on an artificial diet.

  • Test Substance Preparation: The test compound is mixed with the artificial diet at various concentrations. The compound is typically added to the diet after it has cooled to a temperature that will not cause degradation of the substance.

  • Insect Exposure: A known number of newly hatched or early instar larvae are placed in individual containers or wells of a multi-well plate containing the treated diet. Control insects are reared on an untreated diet.

  • Data Collection and Analysis: Mortality and sublethal effects, such as reduced growth or developmental abnormalities, are recorded over a specified period. The LC50 is determined through probit analysis of the mortality data.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the experimental process, a graphical representation of a typical workflow for determining the lethal concentration of an insecticide is presented below.

Insecticide_Bioassay_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis A Test Compound Dilution Series D Leaf Dip in Test Solutions A->D B Host Plant Leaf Preparation B->D C Insect Rearing and Staging E Introduction of Larvae C->E D->E F Mortality Assessment (24, 48, 72h) E->F G Data Correction (Abbott's Formula) F->G H Probit Analysis G->H I LC50 Determination H->I

Caption: Workflow for a leaf dip insecticidal bioassay.

Conclusion

References

A Comparative Analysis of Isocoumarin Bioactivity: A Framework for Evaluating Novel Derivatives like Anisocoumarin H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocoumarins are a diverse class of naturally occurring lactones known for a wide spectrum of biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory effects.[1][2] This guide provides a comparative overview of the bioactivity of several known isocoumarins, offering a framework for the evaluation of new derivatives such as Anisocoumarin H. The data presented is compiled from various studies to assist researchers in understanding the therapeutic potential of this compound class.

Comparative Biological Activity of Selected Isocoumarins

To contextualize the potential activity of a new isocoumarin, it is essential to compare it against established compounds. The following tables summarize the cytotoxic, antimicrobial, and enzyme-inhibitory activities of several isocoumarins reported in the literature.

Table 1: Cytotoxic Activity of Selected Isocoumarins

Isocoumarin DerivativeCell LineIC50 (µM)Reference Compound
Versicoumarin AMCF7 (Breast Cancer)4.0Taxol
Versicoumarin AA549 (Lung Cancer)3.8Taxol
Unnamed IsocoumarinMIA-PaCa-2 (Pancreatic)1.63-
Unnamed IsocoumarinAsPC-1 (Pancreatic)5.53-
Aspergisocoumrin AMDA-MB-4355.08-
Aspergisocoumrin BMDA-MB-4354.98-
AI-77-BA375-S2 (Melanoma)100Paclitaxel
AI-77-BHeLa (Cervical Cancer)>100Paclitaxel

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Selected Isocoumarins

Isocoumarin DerivativeMicroorganismMIC (µg/mL)Reference Compound
Dichloro-dihydroisocoumarinStaphylococcus aureus1.00-
Dichloro-dihydroisocoumarinBacillus licheniformis0.8-
Unnamed IsocoumarinCandida albicans32.0Caspofungin
DichlorodiaportinBacillus subtilis25-

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Enzyme Inhibitory Activity of Selected Isocoumarins

Isocoumarin DerivativeEnzymeIC50 (µM)Reference Compound
Asperentin BPTP1B2.05Suramin (IC50 = 11.85 µM)
Unnamed Isocoumarinα-glucosidase90.4Acarbose
Various IsocoumarinsCarbonic Anhydrase IX2.7 - 78.9-
Various IsocoumarinsCarbonic Anhydrase XII1.2 - 66.5-

PTP1B: Protein tyrosine phosphatase 1B, a target for anti-diabetic drugs. α-glucosidase: An enzyme involved in carbohydrate digestion, a target for anti-diabetic drugs. Carbonic Anhydrase IX and XII: Enzymes associated with tumor metabolism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][3]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5-6.5% CO₂.[3]

  • Compound Treatment: Add various concentrations of the test isocoumarin to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[3]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[3]

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[3] The reference wavelength should be more than 650 nm.[3]

  • Data Analysis: The IC50 value is calculated from the dose-response curve of the compound.

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add Isocoumarin dilutions B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Incubate overnight G->H I Read absorbance H->I

MTT Assay Experimental Workflow.

2. Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).[6]

  • Serial Dilution: Perform a serial two-fold dilution of the isocoumarin in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the isocoumarin that completely inhibits visible growth of the microorganism.[4] This can be observed visually or by using a growth indicator like 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT), where viable bacteria reduce the yellow dye to pink.[4]

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Isocoumarin serial dilutions in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate for 18-24h C->D E Visually inspect for growth or add growth indicator F Determine the lowest concentration with no growth (MIC) E->F

Broth Microdilution for MIC Determination.

3. Enzyme Inhibition Assay

The following is a general protocol for determining the enzyme inhibitory activity of a compound.[7][8]

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and isocoumarin inhibitor in the appropriate solvents.[7]

  • Pre-incubation: In a suitable reaction vessel (e.g., cuvette or 96-well plate), add the enzyme and the inhibitor at various concentrations. Allow to pre-incubate for a specific period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Monitoring: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Modulation of Signaling Pathways

Coumarins, a class of compounds structurally related to isocoumarins, have been shown to modulate various signaling pathways, including the NF-κB pathway.[9][10] The NF-κB (nuclear factor-κ-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival.[9] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The ability of isocoumarins to modulate this pathway could be a key aspect of their therapeutic potential.

NFkB_Signaling_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory signals (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Isocoumarin Isocoumarin Isocoumarin->IKK inhibits Gene Target Gene Expression (Inflammation, Proliferation) NFkB_nuc->Gene activates

Simplified NF-κB Signaling Pathway and potential Isocoumarin inhibition.

References

Cross-resistance studies of Anisocoumarin H with other insecticides

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Specific Cross-Resistance Data for Anisocoumarin H

Initial research indicates a significant gap in the scientific literature regarding cross-resistance studies of this compound with other insecticides. As of late 2025, no published experimental data directly comparing the efficacy of this compound against insect populations with known resistance to other commercial insecticides is available.

This compound is a member of the isocoumarin chemical class, which are naturally occurring lactone compounds.[1][2][3] While some coumarin and isocoumarin compounds have demonstrated insecticidal activity against various agricultural and public health pests, the specific mode of action for this compound has not been elucidated in the available literature.[4][5][6] Understanding the mode of action is a critical first step in predicting potential cross-resistance patterns.

This guide, therefore, provides a framework for understanding and evaluating insecticide cross-resistance, using established principles and methodologies that would be applicable to a novel compound like this compound. The subsequent sections detail the common mechanisms of insecticide resistance, standard experimental protocols for cross-resistance studies, and templates for data presentation.

Understanding Insecticide Resistance and Cross-Resistance

Insecticide resistance is a heritable change in the sensitivity of a pest population that results in the repeated failure of an insecticide product to achieve the expected level of control.[7] This phenomenon can develop through several mechanisms:

  • Target-Site Resistance: Mutations in the protein or enzyme that an insecticide binds to can make the target site less sensitive to the compound. For instance, mutations in the sodium channel protein can confer resistance to pyrethroid insecticides.[3]

  • Metabolic Resistance: Insects may evolve to produce higher levels of enzymes, such as cytochrome P450s, esterases, or glutathione S-transferases, that detoxify the insecticide before it can reach its target site.[7][8] This is a common mechanism that can lead to cross-resistance across different insecticide classes.[9]

  • Penetration Resistance: Changes in the insect's cuticle can slow the absorption of an insecticide, giving metabolic enzymes more time to break it down.[2]

  • Behavioral Resistance: Insects may develop behaviors to avoid contact with insecticides.[2][7]

Cross-resistance occurs when resistance to one insecticide confers resistance to another, often because they have the same mode of action or are detoxified by the same metabolic pathway.[2] For example, an insect population with enhanced cytochrome P450 activity that detoxifies one type of neonicotinoid may also be resistant to other neonicotinoids.[9]

Below is a diagram illustrating the primary mechanisms of insecticide resistance.

Insecticide Resistance Mechanisms cluster_0 Insect cluster_1 Resistance Mechanisms Insecticide Insecticide TargetSite Target Site (e.g., Nerve Receptor) Insecticide->TargetSite Binding Metabolism Metabolic Enzymes Insecticide->Metabolism Cuticle Cuticle Insecticide->Cuticle Penetration TargetSiteResistance Target-Site Resistance (Altered Target) TargetSite->TargetSiteResistance DetoxifiedInsecticide Detoxified Metabolites Metabolism->DetoxifiedInsecticide Detoxification MetabolicResistance Metabolic Resistance (Enhanced Enzymes) Metabolism->MetabolicResistance Cuticle->Metabolism Slower Absorption PenetrationResistance Penetration Resistance (Thicker Cuticle) Cuticle->PenetrationResistance

Primary mechanisms of insecticide resistance in insects.

Experimental Protocols for Cross-Resistance Assessment

To evaluate the cross-resistance profile of a new insecticide like this compound, researchers would typically perform a series of bioassays using insecticide-resistant and susceptible strains of a target pest.

1. Rearing of Insect Strains:

  • A susceptible (S) strain of the target insect, which has had no or limited exposure to insecticides, is maintained in the laboratory.

  • Resistant (R) strains are also maintained. These are often field-collected populations with a known history of control failure or strains that have been selected for resistance to a specific insecticide in the laboratory.

2. Bioassay Methodology:

  • Dose-Response Bioassays: Insects from both S and R strains are exposed to a range of concentrations of the test insecticides. Common methods include:

    • Topical Application: A precise dose of insecticide is applied directly to the insect's body.

    • Diet Incorporation: The insecticide is mixed into the insect's artificial diet.

    • Leaf-Dip or Plant-Spray Bioassay: Leaves or whole plants are treated with the insecticide, and insects are allowed to feed on them.

  • Mortality Assessment: Mortality is recorded at a specific time point (e.g., 24, 48, or 72 hours) after exposure.

  • Data Analysis: The dose-response data is analyzed using probit or logit analysis to determine the lethal concentration (LC50) or lethal dose (LD50) for each insecticide against each insect strain.

3. Calculation of Resistance Ratio (RR):

  • The Resistance Ratio is calculated to quantify the level of resistance.

  • RR = LC50 of the Resistant (R) Strain / LC50 of the Susceptible (S) Strain.

  • An RR value greater than 1 indicates resistance. Higher RR values signify higher levels of resistance.

The following diagram outlines a typical workflow for a cross-resistance study.

Cross-Resistance Study Workflow Start Start: Select Target Pest RearS Rear Susceptible (S) Strain Start->RearS RearR Rear Resistant (R) Strain (e.g., Pyrethroid-Resistant) Start->RearR BioassayS Perform Bioassay on S-Strain RearS->BioassayS BioassayR Perform Bioassay on R-Strain RearR->BioassayR PrepInsecticides Prepare Serial Dilutions of Test Insecticides (this compound, Pyrethroid, etc.) PrepInsecticides->BioassayS PrepInsecticides->BioassayR RecordMortality Record Mortality Data BioassayS->RecordMortality BioassayR->RecordMortality Probit Analyze Data (Probit Analysis) RecordMortality->Probit CalcLC50 Calculate LC50 Values for each Insecticide and Strain Probit->CalcLC50 CalcRR Calculate Resistance Ratios (RR) RR = LC50(R) / LC50(S) CalcLC50->CalcRR Interpret Interpret Results: Assess Cross-Resistance CalcRR->Interpret

Experimental workflow for assessing insecticide cross-resistance.

Hypothetical Data Presentation for Cross-Resistance Studies

While no specific data exists for this compound, the table below illustrates how results from a cross-resistance study would be presented. This example uses hypothetical data for a pyrethroid-resistant strain of a model pest.

InsecticideChemical ClassLC50 (µg/mL) Susceptible StrainLC50 (µg/mL) Pyrethroid-Resistant StrainResistance Ratio (RR)
This compound Isocoumarin[Hypothetical Value][Hypothetical Value][Hypothetical Value]
DeltamethrinPyrethroid0.5150.0300
ImidaclopridNeonicotinoid1.21.51.25
ChlorpyrifosOrganophosphate2.525.010
SpinosadSpinosyn0.80.91.13

Interpretation of Hypothetical Data:

  • Deltamethrin: The high RR of 300 confirms the strain is highly resistant to this pyrethroid.

  • Imidacloprid and Spinosad: The low RR values (close to 1) suggest no cross-resistance. These insecticides would likely be effective against the pyrethroid-resistant population.

  • Chlorpyrifos: The RR of 10 indicates a moderate level of cross-resistance, possibly due to enhanced metabolic detoxification that affects both pyrethroids and organophosphates.

  • This compound: The results for this compound would be crucial. A low RR would indicate that it could be a valuable tool for managing pyrethroid-resistant populations. A high RR would suggest a shared resistance mechanism.

Conclusion

The development of novel insecticides with new modes of action is essential for sustainable pest management and for combating the growing problem of insecticide resistance. While this compound and other natural compounds show promise, rigorous scientific evaluation is required to understand their efficacy, mode of action, and potential for cross-resistance. The experimental framework and data presentation formats provided in this guide offer a clear pathway for researchers to conduct such studies and contribute valuable knowledge to the field of insecticide resistance management. Future research focusing on the specific toxicological profile of this compound against various resistant insect strains is highly encouraged.

References

Anisocoumarin H: A Comparative Bioactivity Analysis Against Other Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biological activities of Anisocoumarin H and its fungal counterparts, providing a comparative guide for researchers and drug development professionals. This guide synthesizes available experimental data on the antimicrobial, antioxidant, and cytotoxic properties of these natural products.

Fungal secondary metabolites represent a vast and largely untapped reservoir of chemical diversity with significant potential for drug discovery. Among these, isocoumarins, a class of polyketides, have garnered considerable attention for their wide range of biological activities. This compound, a member of the penicilisocoumarin family isolated from the mangrove-derived fungus Penicillium sp. TGM112, is a subject of growing interest. This guide provides a comparative analysis of the bioactivity of this compound, benchmarked against other fungal metabolites, including other isocoumarins, polyketides, alkaloids, and terpenoids. Due to the limited publicly available bioactivity data specifically for this compound, this comparison leverages data from structurally related penicilisocoumarins and other compounds isolated from the same fungal strain as a proxy, a common practice in the preliminary assessment of novel compounds.

Comparative Bioactivity Data

The bioactivity of fungal metabolites is diverse, with compounds exhibiting a range of effects from antimicrobial to cytotoxic. The following tables summarize the available quantitative data for this compound's related compounds and other representative fungal metabolites.

Table 1: Antimicrobial Activity of Fungal Metabolites
Compound/Metabolite ClassFungal SourceTest OrganismMIC (µg/mL)Reference
Penicilactone A (related to this compound)Penicillium sp. TGM112Staphylococcus aureus6.25[1]
Penicimarins G-K (related to this compound)Penicillium sp.Bacillus subtilis6.25 - 12.5[2]
Penicimarins G-K (related to this compound)Penicillium sp.Staphylococcus aureus6.25 - 12.5[2]
Terpenoid (generic)Marine-derived fungiVarious bacteria12.5 - >100[3]
Alkaloid (generic)Marine-derived fungiVibrio vulnificus6.25 - 12.5[4]
Polyketide (generic)Marine-derived fungiBacillus subtilis3.13 - >50[3]
Table 2: Antioxidant Activity of Fungal Metabolites (DPPH Assay)
Compound/Metabolite ClassFungal SourceIC50Reference
Penicimarin N (related to this compound)Penicillium sp. TGM1121.0 mM[1][2]
Penicillium sp. LectinsPenicillium duclauxii71.42 µg/mL[5][6]
Fungal Polyketide (generic)Phyllosticta sp.2030.25 µg/mL[7]
Fungal Terpenoid (generic)Not SpecifiedNot Specified
Fungal Alkaloid (generic)Not SpecifiedNot Specified
Table 3: Cytotoxic Activity of Fungal Metabolites (MTT Assay)
Compound/Metabolite ClassFungal SourceCell LineIC50Reference
Penicilisocoumarins A, B, E, F, H (related to this compound)Penicillium sp. TGM112Helicoverpa armigera (insect)50 - 200 µg/mL[8]
Penicilactone B (related to this compound)Penicillium sp. TGM112Culex quinquefasciatus (insect)78.5 µg/mL[1]
Dicitrinone G (Polyketide)Penicillium citrinumBXPC-3 (pancreatic cancer)12.25 µM[9]
Penicixanthene E (Polyketide)Penicillium sp.SW1990 (pancreatic cancer)23.8 µM[9]
Conidiogenone C (Diterpene)Penicillium sp.HL-60 (leukemia)0.038 µM[10]
Spirotryprostatin G (Alkaloid)Penicillium brasilianumHL-60 (leukemia)6.0 µM[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of bioactivity data. Below are the methodologies for the key assays cited in this guide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.[11]

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay.

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add 100 µL of the sample solution to 100 µL of a 0.1 mM DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.[2]

Broth Microdilution Antimicrobial Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][12]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can aid in their understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a standard experimental workflow.

apoptosis_pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand FasL / TNF-α Receptor Death Receptor (Fas / TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Stress Cellular Stress Bcl2 Bcl-2 Family (Bax/Bak) Stress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

mtt_workflow MTT Assay Experimental Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_compound Add test compound incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570nm add_dmso->read_absorbance analyze Analyze data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow diagram for the MTT cell viability assay.

Concluding Remarks

While specific bioactivity data for this compound remains to be published, the analysis of its structural analogs from Penicillium sp. TGM112 suggests promising antimicrobial and insecticidal properties. The broader comparison with other fungal metabolites highlights the vast therapeutic potential residing within the fungal kingdom. Isocoumarins, as a class, demonstrate a wide spectrum of activities, from antioxidant to potent cytotoxic effects against various cancer cell lines. Further investigation into the specific bioactivities of this compound is warranted to fully elucidate its therapeutic potential. The detailed protocols and workflow diagrams provided in this guide aim to facilitate standardized and reproducible research in this exciting field.

References

Anisocoumarin H: A Comparative Analysis of its Insecticidal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insecticidal efficacy of Anisocoumarin H against various insect species, with a particular focus on the significant agricultural pest, Helicoverpa armigera. The product's performance is evaluated alongside other conventional and novel insecticides, supported by available experimental data. Detailed experimental protocols and insights into the potential mechanisms of action, including relevant signaling pathways, are also presented.

Comparative Efficacy of this compound

This compound, a member of the isocoumarin class of natural compounds, has demonstrated notable insecticidal properties. Research has highlighted its activity against the cotton bollworm, Helicoverpa armigera, a pest of significant economic importance worldwide.

Efficacy Data against Helicoverpa armigera

Quantitative data from a study on peniciisocoumarins, including this compound, isolated from the mangrove-derived fungus Penicillium sp. TGM112, revealed growth inhibition activity against newly hatched larvae of H. armigera. The half-maximal inhibitory concentration (IC50) for this group of compounds, including this compound, was reported to be in the range of 50 to 200 μg/mL[1]. Another study from the same research group reported IC50 values of 100 and 200 µg/mL for peniciisocoumarins against H. armigera[2].

For a comprehensive comparison, the table below presents the efficacy of this compound alongside other insecticides against H. armigera. It is important to note that the metrics (IC50 vs. LC50) and experimental conditions may vary between studies, affecting direct comparability.

InsecticideChemical ClassInsect SpeciesEfficacy MetricValue (µg/mL or µ g/a.i ./cm²)Citation(s)
This compound IsocoumarinHelicoverpa armigeraIC50 (Growth Inhibition)50 - 200 µg/mL[1][2]
SpinetoramSpinosynHelicoverpa armigeraLC500.11 µ g/a.i ./cm²[3]
IndoxacarbOxadiazineHelicoverpa armigeraLC500.17 µ g/a.i ./cm²[3]
SpinosadSpinosynHelicoverpa armigeraLC500.17 µ g/a.i ./cm²[3]
MethomylCarbamateHelicoverpa armigeraLC500.32 µ g/a.i ./cm²[3]

Note: IC50 (Median Inhibitory Concentration) for this compound refers to growth inhibition, while LC50 (Median Lethal Concentration) for other insecticides refers to mortality. The units also differ, with µg/mL for this compound and µg of active ingredient per square centimeter for the others, reflecting different bioassay methods.

Experimental Protocols

The evaluation of insecticide efficacy relies on standardized laboratory bioassays. The following are detailed methodologies for two common experimental protocols used in the assessment of insecticides like this compound.

Diet-Incorporation Bioassay

This method is suitable for assessing the toxicity of compounds that are ingested by the insect.

Protocol:

  • Insect Rearing: Larvae of the target insect species (e.g., H. armigera) are reared on a standard artificial diet under controlled laboratory conditions (typically 25-27°C, 60-70% RH, and a 14:10 h light:dark photoperiod).

  • Preparation of Treated Diet: The test compound (this compound) is dissolved in an appropriate solvent and then incorporated into the artificial diet at various concentrations. A control diet containing only the solvent is also prepared.

  • Bioassay Setup: A small amount of the treated or control diet is placed into individual wells of a bioassay tray. One newly hatched larva is carefully placed in each well.

  • Incubation: The bioassay trays are sealed and incubated under the same controlled conditions as for rearing.

  • Data Collection: Larval mortality and growth inhibition are assessed at specific time points (e.g., 24, 48, 72, and 96 hours) after the initial exposure.

  • Data Analysis: The obtained data is subjected to probit analysis to determine the IC50 or LC50 values.

Leaf-Dip Bioassay

This method is commonly used to evaluate the contact and/or ingestion toxicity of an insecticide.

Protocol:

  • Plant Material: Fresh, undamaged leaves from a suitable host plant (e.g., cotton for H. armigera) are collected.

  • Preparation of Treatment Solutions: The test compound is dissolved in water, usually with a small amount of a non-ionic surfactant to ensure even spreading on the leaf surface. A range of concentrations is prepared. A control solution with only water and the surfactant is also prepared.

  • Leaf Treatment: The leaves are dipped into the respective treatment or control solutions for a set period (e.g., 10-30 seconds) and then allowed to air dry.

  • Bioassay Setup: The treated leaves are placed in individual Petri dishes or other suitable containers. A specific number of larvae (e.g., 10-20) are introduced into each container.

  • Incubation: The containers are maintained under controlled environmental conditions.

  • Data Collection: Mortality is recorded at regular intervals.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula and then analyzed using probit analysis to calculate the LC50 values.

Mandatory Visualizations

Experimental Workflow for Insecticide Bioassay

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis InsectRearing Insect Rearing (e.g., H. armigera larvae) DietInc Diet Incorporation InsectRearing->DietInc LeafDip Leaf Dip InsectRearing->LeafDip CompoundPrep Test Compound Preparation (this compound & Alternatives) CompoundPrep->DietInc CompoundPrep->LeafDip DietPrep Artificial Diet / Leaf Preparation DietPrep->DietInc DietPrep->LeafDip Exposure Larval Exposure DietInc->Exposure LeafDip->Exposure DataCollection Mortality / Growth Inhibition Data Collection Exposure->DataCollection ProbitAnalysis Probit Analysis DataCollection->ProbitAnalysis EfficacyDetermination IC50 / LC50 Determination ProbitAnalysis->EfficacyDetermination

Caption: Workflow for insecticide efficacy evaluation.

Postulated Signaling Pathways Affected by this compound in Insects

signaling_pathways cluster_input Stimulus cluster_cellular Cellular Targets & Pathways cluster_output Physiological Outcomes AnisocoumarinH This compound DetoxEnzymes Detoxification Enzymes (CYP450, GST, AChE) AnisocoumarinH->DetoxEnzymes EnergyMetabolism Energy Metabolism (Glycolysis, TCA Cycle) AnisocoumarinH->EnergyMetabolism miRNA miRNA Regulation AnisocoumarinH->miRNA Toxicity Increased Toxicity DetoxEnzymes->Toxicity GrowthInhibition Growth Inhibition EnergyMetabolism->GrowthInhibition MAPK_ASK1 MAPK / ASK1 Signaling miRNA->MAPK_ASK1 Apoptosis Apoptosis MAPK_ASK1->Apoptosis InsectDeath Insect Death Toxicity->InsectDeath GrowthInhibition->InsectDeath Apoptosis->InsectDeath

Caption: Potential mechanisms of this compound action.

References

A Comparative Analysis of Coumarins and Other Natural Insecticides for Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Anisocoumarin H: Initial research did not yield specific data on the insecticidal properties of this compound. Therefore, this guide provides a broader comparative analysis of the insecticidal activity of the coumarin and isocoumarin chemical classes, to which this compound belongs, against other well-established natural insecticides. This comparison is intended for researchers, scientists, and drug development professionals to evaluate the potential of these compounds in pest management strategies.

Introduction

The search for effective and environmentally benign insecticides has led to a growing interest in natural compounds. Among these, coumarins and isocoumarins, a diverse group of plant secondary metabolites, have demonstrated a range of biological activities, including insecticidal effects.[1][2][3] This guide provides a detailed comparison of the insecticidal performance of coumarins/isocoumarins with other prominent natural insecticides: pyrethrins, azadirachtin (from neem oil), rotenone, and spinosad. The comparison is based on available experimental data on their efficacy, mode of action, and the methodologies used for their evaluation.

Comparative Efficacy of Natural Insecticides

The insecticidal efficacy of a compound is typically quantified using metrics such as the median lethal concentration (LC50) or the median lethal dose (LD50). These values represent the concentration or dose of a substance required to kill 50% of a test population of insects. The following table summarizes the available data for various coumarin derivatives and other natural insecticides against different insect pests. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, target insect species, and developmental stages.

Insecticide ClassCompoundTarget InsectExposure TimeLC50 / LD50Reference
Coumarins CoumarinSpodoptera litura (Larvae)-Growth Inhibition[2]
CoumarinRhynchophorus ferrugineus (Larvae)-LD50: 0.672 g/L (diet)[4]
ImperatorinAedes albopictus (4th instar larvae)24 hours100% mortality[5]
IsoimperatorinAedes albopictus (4th instar larvae)24 hours100% mortality[5]
Pyrethrins PyrethrinsHyalella azteca96 hoursLC50: 0.76 µg/L[6]
PyrethrinsRat (Inhalation)4 hoursLC50: 658 mg/L[7]
Azadirachtin AzadirachtinSpodoptera littoralis (2nd instar larvae)12 daysLC50: 1.1 ppm[8][9]
AzadirachtinSpodoptera littoralis (4th instar larvae)12 daysLC50: 3.3 ppm[8][9]
AzadirachtinPlutella xylostella (3rd instar larvae)72 hoursLC50: 0.29 µg/ml (no choice)[10]
AzadirachtinPlutella xylostella (4th instar larvae)72 hoursLC50: 0.31 µg/ml (no choice)[10]
Rotenone RotenoneDrosophila melanogaster (Larvae)-LC50: 2.54 µmol/mL (diet)[11]
RotenoneDrosophila melanogaster (Adults)-LD50: 3.68 µ g/adult [11][12]
RotenoneRainbow Trout96 hoursLC50: 0.031 mg/L[13]
Spinosad SpinosadSpodoptera littoralis (2nd instar larvae)-LC50: 5.73 ppm[14]
SpinosadSpodoptera littoralis (4th instar larvae)-LC50: 7.83 ppm[14]
SpinosadPlutella xylostella (2nd instar larvae)72 hoursLC50: 0.343 ppm[15]
SpinosadPlutella xylostella (4th instar larvae)72 hoursLC50: 0.598 ppm[15]
SpinosadAedes aegypti (Temephos-resistant)-LC50 varied by population[16]

Modes of Action: A Comparative Overview

Understanding the mechanism by which an insecticide kills a pest is crucial for effective and sustainable pest management, including strategies to mitigate insecticide resistance. The natural insecticides discussed here exhibit diverse modes of action, which are summarized below and illustrated in the accompanying diagrams.

Coumarins and Isocoumarins

The precise mode of action for the insecticidal activity of many coumarins is still under investigation and appears to be multi-faceted. Some studies suggest that coumarins can inhibit detoxification enzymes in insects, such as cytochrome P450s and acetylcholinesterase (AChE).[2][17] They may also interfere with glycometabolism and affect the insect midgut.[2][17] Some furanocoumarins have been shown to inhibit acetylcholinesterase.[12]

Pyrethrins

Pyrethrins are neurotoxins that target the voltage-gated sodium channels in the nerve cells of insects.[18][19] They bind to these channels, forcing them to remain open and causing a continuous and uncontrolled firing of nerve impulses.[18][19] This leads to hyperexcitation of the nervous system, resulting in paralysis and rapid "knockdown" of the insect.[18][20]

Azadirachtin

Azadirachtin, the primary active ingredient in neem oil, has a multi-faceted mode of action. It acts as an antifeedant, deterring insects from feeding.[21][22][23][24][25] More significantly, it functions as an insect growth regulator (IGR) by mimicking and disrupting the action of the insect molting hormone, ecdysone.[21][22][23][24][25] This interference with the hormonal system leads to incomplete or abnormal molting, ultimately causing death.[22][23] Azadirachtin can also inhibit reproduction.[21][22][24]

Rotenone

Rotenone is a mitochondrial poison that specifically inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[26][27][28][29][30] By blocking the transfer of electrons, it disrupts the production of ATP, the primary energy currency of the cell.[26][28] This leads to cellular dysfunction and death.[28]

Spinosad

Spinosad has a unique mode of action that primarily targets the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, but at a site distinct from other insecticides like neonicotinoids.[31][32][33] It causes excitation of the insect nervous system, leading to involuntary muscle contractions, tremors, and paralysis.[17][31][34] Spinosad also has secondary effects on GABA receptors.[32][33]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Mode_of_Action_Signaling_Pathways Figure 1: Comparative Modes of Action of Natural Insecticides cluster_Coumarins Coumarins/Isocoumarins cluster_Pyrethrins Pyrethrins cluster_Azadirachtin Azadirachtin cluster_Rotenone Rotenone cluster_Spinosad Spinosad Coumarin Coumarin DetoxEnzymes Detoxification Enzymes (e.g., P450s, AChE) Coumarin->DetoxEnzymes Inhibition Midgut Midgut Disruption Coumarin->Midgut Disruption Pyrethrin Pyrethrin NaChannel Voltage-Gated Sodium Channels Pyrethrin->NaChannel Binds & Keeps Open Nerve Nerve Impulse (Hyperexcitation) NaChannel->Nerve Paralysis Paralysis & Death Nerve->Paralysis Azadirachtin Azadirachtin EcdysoneReceptor Ecdysone Receptor Azadirachtin->EcdysoneReceptor Mimics/Blocks Feeding Feeding Deterrence Azadirachtin->Feeding Molting Disrupted Molting EcdysoneReceptor->Molting Death Death/Growth Arrest Molting->Death Feeding->Death Rotenone Rotenone ComplexI Mitochondrial Complex I Rotenone->ComplexI Inhibition ATP ATP Production ComplexI->ATP Blocks CellDeath Cellular Death ATP->CellDeath Spinosad Spinosad nAChR Nicotinic Acetylcholine Receptors (nAChR) Spinosad->nAChR Allosteric Activation NerveExcite Nervous System Hyperexcitation nAChR->NerveExcite SpinoParalysis Paralysis & Death NerveExcite->SpinoParalysis

Caption: Comparative signaling pathways of natural insecticides.

Insecticidal_Bioassay_Workflow Figure 2: General Workflow for Insecticidal Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Test Compound (e.g., Coumarin) Preparation C Preparation of Application Medium (e.g., diet, topical solution) A->C B Insect Rearing (Specific species and life stage) D Application of Test Compound (e.g., leaf dip, topical application, diet incorporation) B->D C->D F Incubation under Controlled Conditions (Temperature, Humidity, Photoperiod) D->F E Control Group (Solvent/vehicle only) E->F G Mortality Assessment (e.g., at 24, 48, 72 hours) F->G H Data Recording G->H I Statistical Analysis (e.g., Probit analysis to determine LC50/LD50) H->I

Caption: A generalized experimental workflow for insecticidal bioassays.

Experimental Protocols

The evaluation of insecticidal activity typically involves standardized bioassays. While specific protocols may vary depending on the target insect and the nature of the compound, a general methodology is outlined below.

General Insecticidal Bioassay Protocol
  • Test Compound Preparation: The natural insecticide is dissolved in an appropriate solvent (e.g., acetone, ethanol, or dimethyl sulfoxide) to create a stock solution. A series of dilutions are then prepared to establish a range of concentrations for testing.

  • Insect Rearing: A healthy, uniform population of the target insect species is reared under controlled laboratory conditions (temperature, humidity, and photoperiod) to ensure consistent and reproducible results. The developmental stage of the insects (e.g., larvae, adults) is carefully selected for the assay.

  • Application Methods:

    • Diet Incorporation Assay: The test compound is mixed into an artificial diet at various concentrations. Insects are then allowed to feed on the treated diet for a specified period. This method is common for testing the efficacy of stomach poisons.

    • Topical Application: A precise volume of the test solution is applied directly to the dorsal surface of the insect's thorax using a micro-applicator. This method is used to determine contact toxicity.

    • Leaf Dip Bioassay: Plant leaves are dipped into the test solutions and allowed to air dry. The treated leaves are then provided to the insects for feeding. This method simulates the exposure of insects to treated foliage in the field.

  • Experimental Setup: For each concentration, a set number of insects (replicates) are exposed to the treated substrate or diet. A control group, treated only with the solvent, is included in each experiment to account for any mortality not caused by the test compound.

  • Incubation and Observation: The treated insects and control groups are maintained under controlled environmental conditions. Mortality is typically assessed at regular intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: The observed mortality data is corrected for any mortality in the control group using Abbott's formula. The corrected mortality data is then subjected to probit analysis or logit analysis to determine the LC50 or LD50 values and their corresponding 95% confidence intervals.

Conclusion

This comparative guide highlights the diverse insecticidal potential of coumarins and other natural insecticides. While pyrethrins offer rapid knockdown and spinosad provides potent and specific neurotoxicity, azadirachtin's strength lies in its growth-regulating properties. Rotenone is a powerful mitochondrial inhibitor, but its use is restricted in many regions due to its toxicity to non-target organisms.

Coumarins and isocoumarins represent a promising class of natural compounds with insecticidal activity. Their varied modes of action, including the inhibition of detoxification enzymes, suggest they could be valuable in integrated pest management (IPM) and resistance management programs. However, further research is needed to fully elucidate their mechanisms of action, identify the most potent derivatives, and evaluate their efficacy and safety under field conditions. The development of new and effective natural insecticides is a critical area of research, and coumarins and their derivatives warrant continued investigation.

References

An Independent Validation of the Biological Activity of Isocoumarins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isocoumarins are a class of natural compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. While specific data on "Anisocoumarin H" is not publicly available, this guide provides a comprehensive comparison of the well-documented anti-inflammatory and anticancer properties of various isocoumarin analogs. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid in the evaluation of this promising class of compounds.

Anti-inflammatory Activity of Isocoumarins

Isocoumarins have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators. The most commonly reported mechanism is the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This is often accompanied by the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Comparative Anti-inflammatory Activity of Isocoumarins

CompoundCell LineAssayIC50 (µM)Reference
RavenelinJ774A.1NO Inhibition6.27[1]
Setosphamarin AJ774A.1NO Inhibition23.17[1]
Setosphamarin CJ774A.1NO Inhibition25.46[1]
Indomethacin (Control)J774A.1NO Inhibition41.01[1]
Anticancer Activity of Isocoumarins

The anticancer potential of isocoumarins has been evaluated against a range of human cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and cytotoxicity.

Comparative Anticancer Activity of Isocoumarins

CompoundCell LineAssayIC50 (µM)Reference
Versicoumarin AA549 (Lung)Cytotoxicity3.8[2]
Versicoumarin AMCF7 (Breast)Cytotoxicity4.0[2]
Phomopsis sp. Isocoumarin 3HeLa (Cervical)Cytotoxicity8.70[3]
Phomopsis sp. Isocoumarin 1HeLa (Cervical)Cytotoxicity11.49[3]
Isocoumarin Derivative 85MDA-MB-435 (Melanoma)Cytotoxicity5.08[2]
Isocoumarin Derivative 86MDA-MB-435 (Melanoma)Cytotoxicity4.98[2]
Phomopsis sp. Pyrone-derivative 4HepG2 (Liver)Cytotoxicity34.10[3]

Experimental Protocols

Nitric Oxide (NO) Production Assay

This protocol is used to quantify the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 2 × 10^5 cells/mL and allowed to adhere.[4]

  • Treatment: Cells are pre-treated with various concentrations of the test isocoumarin for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[5]

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5][6]

  • Griess Reaction: 50 µL of cell-free supernatant is mixed with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[5][7]

  • Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540-546 nm using a microplate reader.[5][7] The nitrite concentration is calculated from a sodium nitrite standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

This protocol details the detection and quantification of iNOS and COX-2 protein levels in cell lysates.

  • Cell Lysis: After treatment and stimulation as described above, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.[8]

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.[8]

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.[8][9]

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[8]

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or α-tubulin).[8][10]

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10] Band intensities are quantified using densitometry software.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated overnight.

  • Compound Treatment: Cells are treated with various concentrations of the isocoumarin compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: The culture medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[12]

  • Cell Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.[13]

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution are added to 100 µL of the cell suspension.[13][14]

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: After adding more binding buffer, the cells are analyzed immediately by flow cytometry.[12][13]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_0 Experimental Workflow for Biological Activity Validation cluster_1 Anti-inflammatory Assays cluster_2 Anticancer Assays A Isocoumarin Compound C Compound Treatment A->C B Cell Culture (e.g., RAW 264.7 or Cancer Cell Lines) B->C D LPS Stimulation C->D G MTT Assay (Cell Viability) C->G H Apoptosis Assay (Annexin V/PI Staining) C->H E NO Production Assay (Griess Reagent) D->E F Western Blot (iNOS, COX-2) D->F I Data Analysis (IC50 Calculation) E->I F->I G->I H->I

Caption: A generalized workflow for validating the anti-inflammatory and anticancer activities of isocoumarin compounds.

G cluster_0 Signaling Pathway of Isocoumarin-Mediated Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates MAPK MAPK TLR4->MAPK activates Isocoumarin Isocoumarin Isocoumarin->NFkB inhibits Isocoumarin->MAPK inhibits Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus iNOS_COX2_gene iNOS/COX-2 Genes Nucleus->iNOS_COX2_gene Transcription iNOS_COX2_protein iNOS/COX-2 Proteins iNOS_COX2_gene->iNOS_COX2_protein Translation NO_PGs NO / Prostaglandins iNOS_COX2_protein->NO_PGs produces Inflammation Inflammation NO_PGs->Inflammation

Caption: A simplified diagram of the NF-κB and MAPK signaling pathways involved in inflammation and their inhibition by isocoumarins.

References

Comparative Analysis of Synthetic Routes to Substituted Isocoumarins

Author: BenchChem Technical Support Team. Date: November 2025

A focused examination of methodologies for the synthesis of 8-hydroxy-6-methoxy-isocoumarin derivatives, a core scaffold analogous to the recently isolated Anisocoumarin H.

Note on this compound: As of late 2025, "this compound" is not a widely indexed chemical entity in scientific literature. A novel, related compound, 8-hydroxy-6-methoxy-3,7-dimethyl-1H-2-benzopyran-1-one, was recently isolated, and it is plausible that "this compound" is a trivial name for this or a similar natural product.[1] Given the absence of specific synthetic routes for a compound explicitly named "this compound," this guide provides a comparative analysis of established and modern synthetic strategies for the closely related and biologically relevant 8-hydroxy-6-methoxy-isocoumarin scaffold. This information is intended to serve as a valuable resource for researchers engaged in the synthesis of this class of compounds.

Isocoumarins are a class of natural products that exhibit a wide range of biological activities, including antifungal, cytotoxic, and antimalarial properties.[1] Many naturally occurring isocoumarins feature a 3-alkyl side chain and 6,8-dioxygenated functionalities.[1] The synthesis of these complex molecules is of significant interest to medicinal chemists and drug development professionals. This guide compares several key synthetic routes to achieve the 8-hydroxy-6-methoxy-isocoumarin core structure.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance indicators for different synthetic strategies leading to substituted isocoumarins.

Synthetic Route Key Reagents/Catalysts Typical Yield Reaction Time Starting Materials Key Advantages Key Disadvantages Reference
Route 1: From Homophthalic Anhydride 1,1,3,3-tetramethylguanidine, triethylamine, AlCl₃~74% (for the dimethoxy precursor)Multistep3,5-dimethoxyhomophthalic anhydride, acyl chlorideWell-established, good for specific substitution patternsRequires preparation of the homophthalic anhydride, use of strong Lewis acids[2][3]
Route 2: Palladium-Catalyzed Carbonylation Pd catalyst, CO gasGood (specific yield not stated in abstract)Not specifiedortho-iodinated phenolsConcise, efficient for building the core frameworkRequires handling of CO gas, synthesis of iodinated precursor[1][4]
Route 3: Rhodium-Catalyzed C-H Activation [Cp*RhCl₂]₂, AgSbF₆, HOAcUp to 93%16 hEnaminones, iodonium ylidesHigh yields, operational simplicity, broad substrate scopeRequires expensive Rh catalyst, synthesis of specific ylides[5][6][7]
Route 4: Passerini-Aldol Multicomponent Reaction Solvent-dependent (dioxane or MeOH)Moderate to good (e.g., 4a-c)Not specified2-formylbenzoic acid, isocyanides, arylglyoxalsMetal-free, operationally simple, uses readily available starting materialsYields can be moderate for some substrates[8][9][10]

Detailed Experimental Protocols

Route 1: Synthesis from Homophthalic Anhydride

This classical approach involves the acylation of a homophthalic anhydride followed by cyclization and selective demethylation.

Step 1: Synthesis of 6,8-dimethoxy-3-pentylisocoumarin To a solution of 3,5-dimethoxyhomophthalic anhydride in an appropriate solvent, 1,1,3,3-tetramethylguanidine and triethylamine are added. The mixture is then treated with hexanoyl chloride to yield 6,8-dimethoxy-3-pentylisocoumarin.[2][3]

Step 2: Regioselective Demethylation The resulting 6,8-dimethoxy-3-pentylisocoumarin is treated with anhydrous aluminum chloride in a suitable solvent to achieve regioselective demethylation at the C-8 position, affording 8-hydroxy-6-methoxy-3-pentylisocoumarin.[2][3]

Route 3: Rhodium-Catalyzed C-H Activation/Annulation

This modern method provides a highly efficient and direct route to the isocoumarin core.

General Procedure: A 10 mL screw-cap vial is charged with the enaminone (0.2 mmol), iodonium ylide (0.6 mmol), [Cp*RhCl₂]₂ (5 mol %), AgSbF₆ (10 mol %), and acetic acid (1.0 mmol) in dichloroethane (2 mL) under a nitrogen atmosphere. The reaction mixture is then stirred at 100 °C for 16 hours. Following the reaction, the crude product is purified by flash chromatography on silica gel to give the desired isocoumarin.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes.

G cluster_0 Route 1: From Homophthalic Anhydride A1 3,5-Dimethoxyhomophthalic Anhydride B Acylation & Cyclization A1->B A2 Hexanoyl Chloride A2->B C 6,8-Dimethoxy-3-pentylisocoumarin B->C D Regioselective Demethylation (AlCl3) C->D E 8-Hydroxy-6-methoxy-3-pentylisocoumarin D->E

Caption: Synthetic workflow for the homophthalic anhydride route.

G cluster_1 Route 3: Rhodium-Catalyzed C-H Activation A1 Enaminone B Rh(III)-Catalyzed C-H Activation/Annulation A1->B A2 Iodonium Ylide A2->B C Polysubstituted Isocoumarin B->C

Caption: General scheme for Rh-catalyzed isocoumarin synthesis.

Conclusion

The synthesis of 8-hydroxy-6-methoxy-isocoumarins can be achieved through various methodologies, each with its own set of advantages and limitations. Classical methods, such as those starting from homophthalic anhydrides, are well-established and reliable for specific targets.[2][3] In contrast, modern transition-metal-catalyzed approaches, particularly rhodium-catalyzed C-H activation, offer high efficiency, operational simplicity, and broad substrate applicability, making them powerful tools for the construction of diverse isocoumarin libraries.[5][6][7] Metal-free multicomponent reactions like the Passerini-Aldol sequence provide an alternative strategy that is both cost-effective and environmentally friendly.[8][9][10] The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the synthesis. The continuous development of novel synthetic methods will undoubtedly facilitate the exploration of the therapeutic potential of this important class of natural products.

References

Comparative Safety and Toxicity Profile: Isocoumarins vs. Existing Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel insecticides with improved safety profiles and reduced environmental impact is a continuous endeavor in agrochemical research. Anisocoumarin H has emerged as a compound of interest within the broader class of isocoumarins, which are known for their diverse biological activities, including insecticidal properties. This guide provides a comparative analysis of the safety and toxicity profile of isocoumarins, represented by structurally related furanocoumarins due to the current lack of specific public data on this compound, against established classes of synthetic insecticides. This objective comparison is supported by available experimental data on acute toxicity and mechanistic insights into their modes of action.

Quantitative Toxicity Data

The acute toxicity of a substance is commonly expressed as the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population. The following tables summarize the available acute LD50 values for representative furanocoumarins and commonly used insecticides from four major classes: organophosphates, carbamates, pyrethroids, and neonicotinoids. Lower LD50 values indicate higher toxicity.

Table 1: Acute Oral, Dermal, and Inhalation Toxicity of Representative Furanocoumarins in Mammalian Models

CompoundChemical ClassOral LD50 (mg/kg)Dermal LD50 (mg/kg)Inhalation LC50 (mg/L)
BergaptenFuranocoumarin>30000 (rat)[1][2]No data availableNo data available
XanthotoxinFuranocoumarin860 (mouse, sc)[3]No data availableNo data available
ImperatorinFuranocoumarinNo data availableNo data availableNo data available

Table 2: Acute Oral, Dermal, and Inhalation Toxicity of Existing Insecticides in Mammalian Models

CompoundChemical ClassOral LD50 (mg/kg, rat)Dermal LD50 (mg/kg, rat)Inhalation LC50 (mg/L, 4h, rat)
ChlorpyrifosOrganophosphate135-16320000.2
MalathionOrganophosphate28004100>5.2
CarbarylCarbamate300-850>4000No data available
AldicarbCarbamate0.46-1.23[4]3.2->10[4]No data available
PermethrinPyrethroid>5000[5]>2000>2.3
CypermethrinPyrethroid87-326[5]1600[5]1.2-3.3
ImidaclopridNeonicotinoid450>5000>5.3 (dust)
AcetamipridNeonicotinoid450[6]>2000[6]>0.29 (dust)

Experimental Protocols for Acute Toxicity Testing

The data presented in the tables are typically generated following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and reliability of toxicity data.

General Experimental Workflow for Acute Toxicity Studies

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_obs Observation Phase cluster_analysis Analysis & Reporting TestSubstance Test Substance Characterization DoseFormulation Dose Formulation & Range Finding TestSubstance->DoseFormulation AnimalAcclimation Animal Acclimation & Selection Dosing Dosing (Oral/Dermal/Inhalation) AnimalAcclimation->Dosing DoseFormulation->Dosing ClinicalSigns Observation for Clinical Signs of Toxicity Dosing->ClinicalSigns BodyWeight Body Weight Measurement Dosing->BodyWeight Mortality Mortality Checks ClinicalSigns->Mortality DataAnalysis Statistical Analysis (LD50/LC50 Calculation) BodyWeight->DataAnalysis Necropsy Gross Necropsy Mortality->Necropsy Necropsy->DataAnalysis FinalReport Final Report Generation DataAnalysis->FinalReport

Caption: General workflow for conducting acute toxicity studies.

1. Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method) [7][8][9][10][11][12]

  • Principle: This method involves a stepwise procedure where a group of animals (typically 3) of a single sex is dosed with the test substance at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first group determines the dosing for the next group.

  • Animals: Healthy, young adult rats (8-12 weeks old) are used. Animals are fasted prior to dosing.

  • Procedure: The test substance, usually dissolved or suspended in a suitable vehicle, is administered by gavage in a single dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Endpoint: The LD50 is determined based on the dose level that causes mortality or evident toxicity.

2. Acute Dermal Toxicity (OECD Guideline 402) [5][13][14][15][16]

  • Principle: This guideline assesses the toxicity of a substance applied to the skin.

  • Animals: Rats, rabbits, or guinea pigs are typically used. A small area of the animal's back is clipped free of fur.

  • Procedure: The test substance is applied uniformly to the clipped skin (approximately 10% of the body surface area) and held in place with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for skin reactions at the site of application, systemic signs of toxicity, and mortality for 14 days.

  • Endpoint: The dermal LD50 is calculated based on the observed mortality at different dose levels.

3. Acute Inhalation Toxicity (OECD Guideline 403) [8][17][18][19][20]

  • Principle: This test evaluates the toxicity of a substance when inhaled as a gas, vapor, or aerosol.

  • Animals: Rats are the preferred species.

  • Procedure: Animals are placed in inhalation chambers and exposed to the test substance at various concentrations for a defined period, typically 4 hours. The exposure can be whole-body or nose-only.

  • Observation: Animals are monitored for signs of toxicity during and after exposure for a period of 14 days.

  • Endpoint: The LC50 (median lethal concentration) is determined based on the concentration of the substance in the air that causes mortality in 50% of the test animals.

Mechanisms of Action and Signaling Pathways

The toxicity of a compound is intrinsically linked to its mechanism of action. Isocoumarins and existing insecticides exhibit distinct modes of action, targeting different physiological pathways in insects.

Isocoumarins (and Furanocoumarins)

The precise insecticidal mechanism of many isocoumarins is still under investigation. However, studies on related coumarins and furanocoumarins suggest several potential modes of action:

  • Acetylcholinesterase (AChE) Inhibition: Some coumarin derivatives have been shown to inhibit acetylcholinesterase, an enzyme critical for nerve impulse transmission.[21] This leads to the accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and death.

  • Detoxification Enzyme Inhibition: Furanocoumarins can inhibit cytochrome P450 monooxygenases, which are key enzymes in the detoxification of foreign compounds in insects. By inhibiting these enzymes, the furanocoumarins can enhance their own toxicity or the toxicity of other compounds.

  • GABA-gated Chloride Channel Modulation: While less common, some natural compounds are known to interact with GABA-gated chloride channels, leading to disruption of the central nervous system.[6][22][23]

Existing Insecticides

1. Organophosphates and Carbamates: Acetylcholinesterase Inhibitors

These insecticides act by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine at the synaptic cleft, causing continuous stimulation of nerve and muscle fibers, leading to paralysis and death.

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited AChE Inhibition by Insecticide ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Binds to Postsynaptic Receptor ACh_release->ACh_receptor Nerve_impulse Nerve Impulse Propagation ACh_receptor->Nerve_impulse AChE Acetylcholinesterase (AChE) Breaks Down ACh ACh_receptor->AChE ACh dissociates AChE->ACh_release Termination of signal Insecticide Organophosphate/ Carbamate Insecticide Blocked_AChE AChE Inhibited Insecticide->Blocked_AChE Continuous_stimulation Continuous Nerve Stimulation Paralysis Paralysis & Death Continuous_stimulation->Paralysis ACh_release_inhibited Acetylcholine (ACh) Released ACh_receptor_inhibited ACh Accumulates & Continuously Binds ACh_release_inhibited->ACh_receptor_inhibited ACh_receptor_inhibited->Blocked_AChE ACh cannot be broken down ACh_receptor_inhibited->Continuous_stimulation

Caption: Acetylcholinesterase inhibition by organophosphates and carbamates.

2. Pyrethroids: Sodium Channel Modulators

Pyrethroids target the voltage-gated sodium channels in nerve cell membranes. They bind to the channels, forcing them to remain open for an extended period. This leads to a continuous influx of sodium ions, causing repetitive nerve firing, paralysis, and ultimately, death of the insect.

Sodium_Channel_Modulation cluster_normal Normal Nerve Impulse cluster_modulated Sodium Channel Modulation by Pyrethroids Na_channel_closed Sodium Channel (Closed) Depolarization Nerve Impulse (Depolarization) Na_channel_closed->Depolarization Na_channel_open Sodium Channel (Opens Briefly) Depolarization->Na_channel_open Na_influx Na+ Influx Na_channel_open->Na_influx Repolarization Repolarization (Channel Closes) Na_influx->Repolarization Repolarization->Na_channel_closed Pyrethroid Pyrethroid Insecticide Na_channel_modified Sodium Channel (Modified) Pyrethroid->Na_channel_modified Prolonged_opening Prolonged Channel Opening Na_channel_modified->Prolonged_opening Continuous_Na_influx Continuous Na+ Influx Prolonged_opening->Continuous_Na_influx Repetitive_firing Repetitive Nerve Firing Continuous_Na_influx->Repetitive_firing Paralysis Paralysis & Death Repetitive_firing->Paralysis nAChR_Agonism cluster_normal Normal nAChR Function cluster_agonist nAChR Agonism by Neonicotinoids ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Channel_opens Channel Opens nAChR->Channel_opens Ion_flow Ion Flow (Na+, K+) Channel_opens->Ion_flow Nerve_excitation Nerve Excitation Ion_flow->Nerve_excitation Neonicotinoid Neonicotinoid Insecticide nAChR_bound Binds Irreversibly to nAChR Neonicotinoid->nAChR_bound Channel_locked_open Channel Locked Open nAChR_bound->Channel_locked_open Continuous_ion_flow Continuous Ion Flow Channel_locked_open->Continuous_ion_flow Overstimulation Nerve Overstimulation Continuous_ion_flow->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

References

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